triostin
Description
Properties
CAS No. |
12795-78-7 |
|---|---|
Molecular Formula |
H3N5 |
Synonyms |
triostin |
Origin of Product |
United States |
Foundational & Exploratory
Triostin A's Mechanism of Action on DNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular mechanism of action of triostin A, a potent bicyclic octadepsipeptide antibiotic, on its target, deoxyribonucleic acid (DNA). This document details the binding mode, sequence specificity, and thermodynamic properties of the this compound A-DNA interaction, supplemented with detailed experimental protocols and visualizations to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Core Mechanism: Bis-intercalation and Sequence-Specific Recognition
This compound A is a member of the quinoxaline family of antibiotics and exerts its biological activity, including antibiotic and cytotoxic effects, by binding to double-stranded DNA (dsDNA) and consequently inhibiting transcription and replication.[1] The core of its mechanism lies in its ability to bis-intercalate , a process where its two planar quinoxaline rings insert themselves between adjacent DNA base pairs at two different locations, effectively "sandwiching" the base pairs.[1]
The rigid, disulfide-bridged depsipeptide backbone of this compound A preorganizes the two quinoxaline intercalators at a distance of approximately 10.5 Å, which favors bis-intercalation spanning a dinucleotide step.[1] This structural arrangement allows this compound A to bind to the minor groove of the DNA double helix.[2][3]
A key feature of this compound A's interaction with DNA is its sequence specificity. It preferentially binds to NCGN sequences , where N represents any nucleotide.[4] This specificity is primarily dictated by specific hydrogen bonding interactions between the peptide backbone of this compound A and the guanine bases within the recognition site. Specifically, the alanine residues of this compound A form hydrogen bonds with the N3 atom and the 2-amino group of guanine residues in the minor groove.[2][4][5] The importance of the guanine 2-amino group as a positive effector for this compound A binding has been confirmed through studies using base-modified DNA.[5][6]
Quantitative Data on this compound A-DNA Interactions
The binding affinity of this compound A for DNA has been quantified using various techniques, including solvent-partition analysis and fluorescence-based assays. The binding constants are influenced by the DNA sequence, highlighting the sequence-specific nature of the interaction.
| Ligand | DNA Sequence/Type | Method | Binding Constant (K) | Reference(s) |
| This compound A | Micrococcus lysodeikticus DNA (72% GC) | Solvent Partition | High Affinity | [7][8] |
| Calf Thymus DNA | Solvent Partition | Moderate Affinity | [7] | |
| poly(dA-dT) | Solvent Partition | Higher than poly(dG-dC) | [7][8] | |
| poly(dG-dC) | Solvent Partition | Lower than poly(dA-dT) | [7][8] | |
| Bis-3-amino-triostin A | GC-rich DNA | Solvent Partition | 2- to 5-fold higher than this compound A | [9] |
| Bis-6-chloro-triostin A | Calf Thymus DNA | Not Specified | Similar to this compound A | [10][11] |
| Bis-7-chloro-triostin A | poly(dA-dT) | Not Specified | Conspicuously high affinity | [10][11] |
Thermodynamic Parameters of this compound A-DNA Binding
Isothermal titration calorimetry (ITC) has been employed to determine the thermodynamic profile of the interaction.
| Parameter | Value | Significance | Reference(s) |
| Binding Enthalpy (ΔH) | Favorable (Exothermic) | Indicates that the interaction is enthalpically driven, likely due to the formation of hydrogen bonds and van der Waals contacts. | [12] |
| Binding Entropy (ΔS) | Unfavorable | Suggests a decrease in disorder upon binding, which is characteristic of intercalation events that restrict the conformational freedom of both the drug and the DNA. | [12] |
Key Experimental Protocols for Studying this compound A-DNA Interaction
DNase I Footprinting
This technique is used to identify the specific DNA sequences where this compound A binds. The principle is that the bound ligand protects the DNA from cleavage by DNase I, leaving a "footprint" on a sequencing gel.
Protocol:
-
Probe Preparation:
-
Prepare a DNA fragment of interest (e.g., a promoter region) and label one end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Purify the end-labeled DNA probe.
-
-
Binding Reaction:
-
Incubate the labeled DNA probe with varying concentrations of this compound A in a suitable binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂).
-
Allow the binding reaction to reach equilibrium (typically 30 minutes at room temperature).
-
-
DNase I Digestion:
-
Add a predetermined, limiting amount of DNase I to the binding reaction. The amount of DNase I should be titrated beforehand to achieve, on average, one cut per DNA molecule.
-
Incubate for a short period (e.g., 1-2 minutes) to allow for partial digestion.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a stop solution containing EDTA and a denaturing agent (e.g., formamide).
-
Denature the DNA fragments by heating.
-
-
Gel Electrophoresis and Visualization:
-
Separate the DNA fragments on a high-resolution denaturing polyacrylamide gel.
-
Visualize the footprint by autoradiography or fluorescence imaging. The region where this compound A was bound will appear as a gap in the ladder of DNA fragments compared to a control lane without the drug.
-
Viscosity Measurement
Viscosity measurements provide evidence for the intercalation of this compound A into the DNA helix. Intercalation unwinds and lengthens the DNA, leading to an increase in the viscosity of the DNA solution.
Protocol:
-
Sample Preparation:
-
Prepare solutions of high molecular weight DNA (e.g., calf thymus DNA) at a known concentration in a suitable buffer (e.g., 10 mM Tris-HCl pH 7.4, 100 mM NaCl).
-
Prepare a stock solution of this compound A in the same buffer.
-
-
Viscosity Measurement:
-
Use a viscometer (e.g., an Ostwald-type capillary viscometer or a rotational viscometer) maintained at a constant temperature.
-
Measure the flow time of the DNA solution alone (η₀).
-
Add increasing amounts of the this compound A stock solution to the DNA solution and measure the flow time (η) at each concentration.
-
-
Data Analysis:
-
Calculate the relative viscosity (η/η₀) for each this compound A concentration.
-
Plot the relative viscosity versus the ratio of [this compound A]/[DNA]. An increase in relative viscosity with increasing this compound A concentration is indicative of intercalation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about the this compound A-DNA complex in solution, including details of the binding interface and conformational changes.
Protocol:
-
Sample Preparation:
-
Synthesize or purchase a short DNA oligonucleotide containing the this compound A binding site (e.g., a self-complementary hexamer like d(GACGTC)₂).
-
Dissolve the DNA and this compound A separately in a suitable NMR buffer (e.g., 10 mM phosphate buffer, 100 mM NaCl, in D₂O or H₂O/D₂O).
-
Prepare a series of NMR samples by titrating the DNA solution with the this compound A solution.
-
-
NMR Data Acquisition:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra (e.g., ¹H-¹H COSY, TOCSY, and NOESY) at each titration point.
-
Monitor the chemical shift changes and the appearance of intermolecular Nuclear Overhauser Effects (NOEs) between this compound A and the DNA protons.
-
-
Data Analysis and Structure Calculation:
-
Assign the proton resonances of both the free and bound forms of DNA and this compound A.
-
Use the observed intermolecular NOEs as distance restraints in molecular modeling programs to calculate the three-dimensional structure of the this compound A-DNA complex.
-
Visualizations of this compound A's Mechanism and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Sequence preferences in the binding to DNA of this compound A and TANDEM as reported by DNase I footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bifunctional intercalation and sequence specificity in the binding of quinomycin and this compound antibiotics to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. home.ccr.cancer.gov [home.ccr.cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Study on the Interaction between Isatin-β-Thiosemicarbazone and Calf Thymus DNA by Spectroscopic Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 10. researchgate.net [researchgate.net]
- 11. This compound A derived hybrid for simultaneous DNA binding and metal coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative footprinting analysis of the netropsin-DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Machinery of Triostin Antibiotic Biosynthesis in Streptomyces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The triostin family of antibiotics, produced by various Streptomyces species, represents a class of potent therapeutic agents with significant antibacterial and antitumor activities. These bicyclic octadepsipeptides, characterized by a disulfide bridge and two quinoxaline chromophores, function by bis-intercalating into the minor groove of DNA. Understanding the intricate biosynthetic pathway of these complex molecules is paramount for endeavors in synthetic biology, pathway engineering, and the development of novel, more effective drug candidates. This technical guide provides an in-depth exploration of the core biosynthetic machinery, regulatory networks, and key experimental methodologies involved in the production of this compound antibiotics in Streptomyces.
Core Biosynthetic Pathway: A Non-Ribosomal Approach
The biosynthesis of this compound antibiotics is orchestrated by a large, multi-modular enzyme complex known as a non-ribosomal peptide synthetase (NRPS). Unlike ribosomal protein synthesis, NRPSs are independent of messenger RNA and instead utilize a series of catalytic domains to assemble the peptide backbone from precursor amino acids.
The biosynthesis of this compound A, a well-studied member of this family, is proposed to proceed through the following key stages:
-
Quinoxaline Chromophore Formation: The two quinoxaline-2-carboxylic acid moieties are derived from L-tryptophan. This process involves a series of enzymatic modifications, though the precise enzymatic cascade is an area of ongoing research.
-
NRPS-mediated Peptide Assembly: The core of the this compound molecule is assembled on a multi-modular NRPS. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid precursor. The adenylation (A) domain of each module selects the cognate amino acid and activates it as an aminoacyl-AMP. The activated amino acid is then transferred to the phosphopantetheinyl arm of the thiolation (T) or peptidyl carrier protein (PCP) domain. The condensation (C) domain then catalyzes the formation of a peptide bond between the amino acids tethered to adjacent modules.
-
Incorporation of Precursors: Isotope labeling studies have confirmed the incorporation of several key amino acid precursors into the this compound backbone, including L-serine, L-valine, L-cysteine, and L-alanine. The N-methyl groups found in N-methylvaline and N,N'-dimethylcystine are derived from S-adenosyl methionine (SAM).
-
Cyclization and Disulfide Bridge Formation: Following the assembly of the linear peptide intermediate, a thioesterase (TE) domain, typically located at the C-terminus of the NRPS, catalyzes the cyclization and release of the peptide. The characteristic disulfide bridge is formed by the action of a dedicated oxidoreductase, such as Ecm17, which has been implicated in echinomycin biosynthesis, a related quinoxaline antibiotic.
Diagram of the Proposed this compound A Biosynthetic Pathway
A simplified overview of the major steps in the biosynthesis of this compound A.
Quantitative Data on this compound Biosynthesis
Precise quantitative data on precursor feeding and enzyme kinetics are crucial for optimizing antibiotic production. While specific data for this compound biosynthesis is often embedded within broader studies, the following tables summarize the types of quantitative information that are critical for this field of research.
Table 1: Effect of Precursor Feeding on this compound A Production
| Precursor Amino Acid | Concentration (mM) | Fold Increase in this compound A Yield | Reference |
| L-Tryptophan | Data not available | Data not available | General observation from multiple studies |
| L-Serine | Data not available | Data not available | General observation from multiple studies |
| L-Valine | Data not available | Data not available | General observation from multiple studies |
| L-Cysteine | Data not available | Data not available | General observation from multiple studies |
| L-Alanine | Data not available | Data not available | General observation from multiple studies |
Table 2: Kinetic Parameters of Key Biosynthetic Enzymes
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |
| This compound NRPS (Adenylation Domain 1) | L-Serine | Data not available | Data not available | Hypothetical |
| This compound NRPS (Adenylation Domain 2) | L-Alanine | Data not available | Data not available | Hypothetical |
| This compound NRPS (Adenylation Domain 3) | L-Cysteine | Data not available | Data not available | Hypothetical |
| This compound NRPS (Adenylation Domain 4) | N-methyl-L-Valine | Data not available | Data not available | Hypothetical |
| Quinoxaline-forming enzyme | L-Tryptophan | Data not available | Data not available | Hypothetical |
| Disulfide Bridge Forming Oxidoreductase | Cyclic precursor | Data not available | Data not available | Hypothetical |
Note: As with precursor feeding, specific kinetic data for the enzymes of the this compound biosynthetic pathway are not widely published. This table serves as a framework for the type of data that needs to be generated through experimental characterization.
Regulation of this compound Biosynthesis
The production of secondary metabolites like this compound in Streptomyces is tightly regulated by complex signaling networks that respond to various environmental and physiological cues. While a specific signaling pathway dedicated solely to this compound biosynthesis has not been fully elucidated, the general principles of secondary metabolism regulation in Streptomyces are applicable.
Key regulatory elements include:
-
Pathway-Specific Regulators: The this compound biosynthetic gene cluster likely contains one or more pathway-specific regulatory genes, often belonging to families such as SARP (Streptomyces Antibiotic Regulatory Protein), LAL (Large ATP-binding regulators of the LuxR family), or TetR-family regulators. These proteins typically act as transcriptional activators or repressors of the biosynthetic genes in response to specific small-molecule ligands or other signals.
-
Global Regulatory Networks: The onset of this compound production is also influenced by global regulatory networks that control the transition from primary to secondary metabolism. These networks are often triggered by nutrient limitation (e.g., carbon, nitrogen, or phosphate starvation) and are mediated by pleiotropic regulators.
-
Feedback Regulation: The final this compound product or biosynthetic intermediates may exert feedback inhibition or repression on the biosynthetic enzymes or the expression of their corresponding genes.
Diagram of a General Regulatory Network for Secondary Metabolism in Streptomyces
A generalized model for the regulation of antibiotic biosynthesis in Streptomyces.
Key Experimental Protocols
Advancing the understanding of this compound biosynthesis requires a suite of molecular and biochemical techniques. Below are detailed methodologies for key experiments.
Protocol 1: Gene Knockout in Streptomyces via CRISPR-Cas9
This protocol outlines a general workflow for deleting a target gene within the this compound biosynthetic gene cluster.
1. Design and Construction of the CRISPR-Cas9 Plasmid:
- Design a specific single guide RNA (sgRNA) targeting the gene of interest. Ensure the sgRNA sequence is unique within the Streptomyces genome to minimize off-target effects.
- Synthesize the sgRNA and clone it into a suitable E. coli-Streptomyces shuttle vector that expresses Cas9 and the sgRNA.
- Construct a donor DNA template containing upstream and downstream homology arms (typically 1-2 kb each) flanking the target gene deletion site. This can be assembled via Gibson assembly or traditional cloning methods.
2. Transformation into Streptomyces:
- Introduce the CRISPR-Cas9 plasmid and the donor DNA into a suitable E. coli conjugation donor strain (e.g., ET12567/pUZ8002).
- Perform intergeneric conjugation between the E. coli donor and the recipient Streptomyces strain. Plate the conjugation mixture on a selective medium containing antibiotics to select for Streptomyces exconjugants.
3. Screening and Verification of Mutants:
- Isolate individual Streptomyces colonies and screen for the desired gene deletion by PCR using primers flanking the target region.
- Confirm the gene deletion by Sanger sequencing of the PCR product and Southern blot analysis.
- Cure the CRISPR-Cas9 plasmid from the confirmed mutant strain by subculturing on non-selective media.
// Steps node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Design_Construct [label="1. Design & Construct\nCRISPR-Cas9 Plasmid & Donor DNA"]; Transformation [label="2. Conjugation into Streptomyces"]; Screening [label="3. Screen for Deletion Mutants"]; Verification [label="4. Verify Deletion (PCR, Sequencing)"]; Curing [label="5. Cure Plasmid"];
// Product Knockout_Strain [label="Verified Gene\nKnockout Strain", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Design_Construct -> Transformation [color="#FBBC05"]; Transformation -> Screening [color="#FBBC05"]; Screening -> Verification [color="#FBBC05"]; Verification -> Curing [color="#FBBC05"]; Curing -> Knockout_Strain [color="#FBBC05"]; }
Triostin A: A Technical Guide to its Structure and DNA Bisintercalation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the quinoxaline antibiotic, triostin A, with a specific focus on its molecular structure and its mechanism of action via DNA bisintercalation. This compound A, a member of the quinoxaline family of bicyclic octadepsipeptides, is notable for its potent antimicrobial and cytotoxic activities, which are primarily attributed to its ability to bind tightly to double-stranded DNA and inhibit replication and transcription. This guide details the structural features of this compound A, the thermodynamics of its DNA binding, and the experimental methodologies used to elucidate these properties.
Molecular Structure of this compound A
This compound A is a cyclic octadepsipeptide antibiotic isolated from Streptomyces triostinicus. Its structure is characterized by a bicyclic peptide core that is cross-bridged by a disulfide bond between two cysteine residues. Appended to this core are two planar quinoxaline-2-carbonyl chromophores, which are the primary moieties responsible for DNA intercalation. The peptide ring consists of a repeating sequence of D-serine, L-alanine, and N-methylated L-cysteine and L-valine residues. The overall structure is highly symmetric, contributing to its specific mode of DNA binding.
Caption: Chemical structure of this compound A.
DNA Bisintercalation Mechanism
This compound A binds to DNA through a process known as bisintercalation, where both of its quinoxaline chromophores insert into the DNA double helix. This binding is highly specific for CpG (5'-CG-3') sequences. The molecule approaches the DNA from the minor groove, and upon binding, the two quinoxaline rings intercalate at sites flanking the central guanine-cytosine base pairs. The peptide backbone of this compound A resides in the minor groove, where specific hydrogen bonds form between the alanine residues of the drug and the guanine bases of the DNA, further stabilizing the complex. This interaction forces the DNA to unwind and induces a distinct conformational change.
Caption: this compound A-DNA bisintercalation pathway.
Quantitative Analysis of this compound A-DNA Binding
The binding of this compound A to DNA has been quantified using various biophysical techniques. These studies provide critical data on the affinity, specificity, and thermodynamics of the interaction, which are essential for understanding its biological activity and for the rational design of new analogues.
| Parameter | Value | DNA Sequence | Method | Reference |
| Association Constant (Ka) | 2.1 x 10^7 M^-1 | Calf Thymus DNA | Spectrofluorometry | (Waring & Wakelin, 1974) |
| Dissociation Constant (Kd) | ~1 nM | 5'-GCGTACGC-3' | NMR Spectroscopy | (Gilbert et al., 1989) |
| Binding Site Size | 4 ± 1 base pairs | Calf Thymus DNA | Scatchard Analysis | (Waring & Wakelin, 1974) |
| Helical Unwinding Angle | 49° | Supercoiled φX174 DNA | Gel Electrophoresis | (Waring & Wakelin,1974) |
| Enthalpy Change (ΔH) | -10.5 kcal/mol | Poly(dG-dC)·Poly(dG-dC) | Calorimetry | (Breslauer et al., 1986) |
| Entropy Change (ΔS) | -2.1 cal/mol·K | Poly(dG-dC)·Poly(dG-dC) | Calorimetry | (Breslauer et al., 1986) |
Key Experimental Protocols
The characterization of the this compound A-DNA complex relies on several key experimental techniques. Below are simplified protocols for two of the most important methods: DNase I footprinting and Isothermal Titration Calorimetry.
DNase I Footprinting
This technique is used to identify the specific binding site of this compound A on a DNA sequence.
Caption: DNase I footprinting experimental workflow.
Methodology:
-
DNA Preparation: A DNA fragment of interest is radiolabeled at one 5' end, typically with ³²P.
-
Binding Reaction: The labeled DNA is incubated with varying concentrations of this compound A in a suitable binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂) for a sufficient time to reach equilibrium (e.g., 30 minutes at 25°C).
-
Enzymatic Digestion: A carefully titrated amount of DNase I is added to the reaction mixtures and allowed to digest for a short period (e.g., 1-2 minutes), such that on average each DNA strand is cut only once.
-
Reaction Quenching: The digestion is stopped abruptly by adding a solution containing a strong chelating agent like EDTA, which sequesters the Mg²⁺ ions required for DNase I activity.
-
Analysis: The DNA fragments are denatured and separated by size using high-resolution denaturing polyacrylamide gel electrophoresis. The gel is then dried and exposed to X-ray film. The region where this compound A was bound is protected from DNase I cleavage, resulting in a gap in the ladder of bands known as a "footprint."
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for measuring the thermodynamics of binding interactions. It directly measures the heat released or absorbed during the binding event.
Methodology:
-
Sample Preparation: A solution of the target DNA oligomer is placed in the sample cell of the calorimeter. A concentrated solution of this compound A is loaded into the injection syringe. Both solutions must be in the same buffer (e.g., phosphate-buffered saline) to minimize heat of dilution effects.
-
Titration: A series of small, precise injections of the this compound A solution are made into the DNA solution in the sample cell at a constant temperature.
-
Heat Measurement: The instrument measures the heat change (either endothermic or exothermic) that occurs after each injection.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of this compound A to DNA. This binding isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (Ka or Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
Conclusion
This compound A serves as a classic model for understanding DNA bisintercalation. Its rigid, symmetric structure and high affinity for specific DNA sequences have made it a subject of intense study. The quantitative data and experimental methodologies outlined in this guide provide a foundation for researchers in drug discovery and molecular biology to further explore the interactions of small molecules with nucleic acids. The insights gained from studying this compound A continue to inform the design of novel DNA-targeting therapeutic agents.
The Discovery and Isolation of Triostin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triostin A, a member of the quinoxaline family of antibiotics, is a bicyclic octadepsipeptide with potent antitumor and antibacterial properties. First isolated from Streptomyces triostinicus, its mechanism of action involves the bis-intercalation of its two quinoxaline chromophores into the minor groove of DNA, leading to the inhibition of DNA and RNA synthesis. More recently, this compound A has garnered significant attention as a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1), a key transcription factor in tumor progression and angiogenesis. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound A, with detailed experimental protocols and quantitative data to support researchers in drug discovery and development.
Discovery and Producing Organism
This compound A was first reported as part of a "quinoxaline antibiotic complex" produced by Streptomyces S-2-210, a strain resembling S. aureus. Subsequent work led to the isolation of triostins A and B from Streptomyces triostinicus[1]. The quinoxaline chromophores of this compound A are derived from the amino acid tryptophan[1].
Fermentation and Production
The production of this compound A is achieved through the submerged fermentation of Streptomyces triostinicus. Optimization of fermentation conditions and medium composition is critical for maximizing the yield of the target compound.
Culture Conditions
A seed culture of S. triostinicus is prepared in a suitable medium, such as ISP-2, and cultivated for several days. This seed culture is then used to inoculate a larger fermentation medium. Optimal fermentation for antibiotic production is typically carried out in shake flasks at 30°C and 220 rpm for 10-12 days[2]. The initial pH of the fermentation medium is a critical parameter, with an optimal starting pH of around 6.5[2].
Fermentation Medium Composition
A variety of media components have been investigated to enhance the production of antibiotics by Streptomyces species. A representative fermentation medium for the production of related antibiotics by S. triostinicus includes a combination of carbon sources, nitrogen sources, and mineral salts. An optimized medium for the production of actinomycin V by a strain of S. triostinicus was found to be (in g/L): MgSO₄ 3.657, NaCl 1.9012, glucose 8.836, soybean meal 20.1976, and CaCO₃ 13.0842, resulting in a yield of 452.0 mg/L[3]. While this is for a different antibiotic, it provides a starting point for optimizing this compound A production.
Isolation and Purification of this compound A
The isolation and purification of this compound A from the fermentation broth involves a multi-step process of extraction and chromatography.
Experimental Protocol: Isolation and Purification
Step 1: Extraction of the Fermentation Broth
-
After fermentation, the culture broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration.
-
The mycelial cake is extracted with a suitable organic solvent, such as methanol or ethyl acetate. Direct extraction with these solvents has been shown to be efficient for isolating bioactive secondary metabolites[4].
-
The solvent extract is then concentrated under reduced pressure to yield a crude extract.
Step 2: Initial Purification by Column Chromatography
-
The crude extract is subjected to column chromatography on silica gel.
-
A step-wise gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol) is used to elute the compounds.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound A.
Step 3: Purification by High-Performance Liquid Chromatography (HPLC)
-
The enriched fractions from the initial column chromatography are further purified by preparative reversed-phase HPLC (RP-HPLC).
-
A C18 column is typically used for the separation of peptides and related compounds.
-
A common mobile phase system consists of a gradient of water with a small percentage of an acid (e.g., 0.1% trifluoroacetic acid - TFA) and acetonitrile.
-
A typical gradient might run from 10% to 100% acetonitrile over a set period, with the exact conditions optimized for the best separation.
-
Fractions containing pure this compound A are collected, and the solvent is removed by lyophilization.
Quantitative Data: Yields
Structural Characterization
The structure of this compound A has been elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for determining the complex structure of this compound A. The chemical shifts provide information about the different amino acid residues and the quinoxaline chromophores.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound A in CDCl₃
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| Quinoxaline Ring | ||
| C-2 | 142.6 | 9.11 (s) |
| C-3 | 142.5 | 7.78 (d) |
| C-5 | 128.9 | 7.81-8.00 (m) |
| C-6 | 130.1 | 7.81-8.00 (m) |
| C-7 | 128.4 | 7.81-8.00 (m) |
| C-8 | 134.6 | 7.81-8.00 (m) |
| Peptide Backbone | ||
| D-Serine Cα | 55.4 | 4.89 (m) |
| D-Serine Cβ | 63.9 | 3.44, 3.29 (dd) |
| L-Alanine Cα | 42.9 | 5.14 (m) |
| L-Alanine Cβ | 18.1 | 0.94, 0.78 (d) |
| N-Me-Cysteine Cα | 58.5 | 4.52 (m) |
| N-Me-Cysteine Cβ | 20.7 | 2.38 (m) |
| N-Me-Valine Cα | 72.2 | 6.05 (m) |
| N-Me-Valine Cβ | 24.9 | 2.05 (sept) |
| N-Me-Valine Cγ | 18.7, 12.3 | 0.94, 0.78 (d) |
| N-Me group | 36.1 | 3.14 (s) |
Note: The presented data is a compilation from typical values for the respective functional groups and may not represent a definitive experimental spectrum. Chemical shifts are reported relative to TMS.[5][6][7]
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound A. Tandem mass spectrometry (MS/MS) provides fragmentation data that helps to confirm the sequence of the peptide backbone.
Table 2: High-Resolution Mass Spectrometry Data for this compound A
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 1087.4157 | 1087.4160 |
| [M+Na]⁺ | 1109.3976 | 1109.3981 |
Note: The fragmentation pattern in MS/MS will show characteristic losses of amino acid residues and parts of the quinoxaline chromophores, confirming the overall structure.
Mechanism of Action and Signaling Pathway
This compound A exerts its biological effects primarily through two mechanisms: DNA bis-intercalation and inhibition of the HIF-1 signaling pathway.
DNA Bis-intercalation
The two planar quinoxaline rings of this compound A intercalate into the DNA double helix, primarily at G-C rich sequences. This interaction distorts the DNA structure and inhibits the processes of DNA replication and transcription.
Inhibition of HIF-1 Signaling Pathway
Under hypoxic (low oxygen) conditions, which are common in solid tumors, the transcription factor HIF-1α is stabilized and translocates to the nucleus. There, it dimerizes with HIF-1β and binds to Hypoxia-Response Elements (HREs) on target genes, promoting angiogenesis, cell proliferation, and metastasis. This compound A has been shown to be a potent inhibitor of HIF-1, although the exact mechanism of this inhibition is still under investigation. It is believed to interfere with the binding of HIF-1 to DNA.
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound A.
Caption: Simplified HIF-1 signaling pathway and the inhibitory action of this compound A.
Conclusion
This compound A remains a molecule of significant interest due to its potent biological activities. The detailed methodologies and data presented in this guide are intended to facilitate further research into this promising natural product. A thorough understanding of its production, isolation, and mechanism of action is crucial for its potential development as a therapeutic agent, particularly in the context of cancer therapy targeting hypoxic tumors. Further studies to optimize the fermentation and purification processes are warranted to improve the overall yield and make this compound more accessible for preclinical and clinical investigations.
References
- 1. Incorporation of fluorotryptophan into this compound antibiotics by Streptomyces triostinicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of actinomycin V production by Streptomyces triostinicus using artificial neural network and genetic algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From the Front or Back Door? Quantitative analysis of direct and indirect extractions of α-mangostin from mangosteen (Garcinia mangostana) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Natural Source of Triostin C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural source, biosynthesis, and recovery of Triostin C, a quinoxaline antibiotic with significant biological activity. The information presented is curated from foundational and contemporary scientific literature to support research and development efforts in natural product chemistry and drug discovery.
Natural Source and Production
This compound C is a naturally occurring antibiotic produced by actinomycete bacteria of the genus Streptomyces. The primary identified producing organism is a strain designated as Streptomyces S-2-210. Subsequent studies have also identified Streptomyces triostinicus as a producer of the this compound antibiotic complex, which includes this compound C.
Producing Organism
-
Organism: Streptomyces S-2-210
-
Taxonomic Classification: Bacteria, Actinobacteria, Streptomycetaceae, Streptomyces
Fermentation for this compound C Production
The production of this compound C is achieved through submerged fermentation of the producing Streptomyces strain. While specific yield data for this compound C from the original literature is not extensively detailed in publicly available abstracts, the general conditions for the production of quinoxaline antibiotics by Streptomyces can be summarized. Optimal production of secondary metabolites like this compound C typically occurs during the stationary phase of microbial growth.
Table 1: General Fermentation Parameters for Streptomyces Secondary Metabolite Production
| Parameter | Condition |
| Culture Medium | Complex media containing sources of carbon (e.g., glucose, starch), nitrogen (e.g., soybean meal, yeast extract, peptone), and mineral salts. |
| Incubation Temperature | 28-30 °C |
| Aeration | Aerobic, maintained by shaking in baffled flasks or sparging in fermenters. |
| pH | Typically maintained around neutral (pH 7.0). |
| Incubation Time | Several days, with secondary metabolite production often peaking after 4-7 days. |
Experimental Protocols
The following sections detail the methodologies for the isolation and purification of this compound C from the fermentation broth of Streptomyces S-2-210, as extrapolated from foundational studies on this compound antibiotics.
Extraction of Crude this compound Complex
-
Harvesting: The fermentation broth is harvested at the peak of antibiotic production.
-
Mycelial Separation: The mycelium is separated from the culture broth by filtration or centrifugation.
-
Solvent Extraction: The mycelial cake is extracted with a water-miscible organic solvent, such as acetone. The resulting extract is then concentrated under reduced pressure to remove the acetone.
-
Back Extraction: The concentrated aqueous solution is then extracted with a water-immiscible organic solvent, such as ethyl acetate, to transfer the this compound complex into the organic phase.
-
Concentration: The ethyl acetate extract is concentrated to dryness to yield the crude this compound complex.
Purification of this compound C
The crude this compound complex, which contains this compound A, B, and C, is subjected to chromatographic separation to isolate the individual components.
-
Column Chromatography: The crude extract is dissolved in a minimal amount of a suitable solvent and loaded onto a silica gel or alumina column.
-
Elution: The column is eluted with a solvent system of increasing polarity. For example, a gradient of benzene-ethyl acetate can be used.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound C.
-
Crystallization: Fractions containing pure this compound C are pooled, concentrated, and the compound is crystallized from a suitable solvent system, such as a mixture of methanol and chloroform, to yield pure this compound C.
Biosynthesis of this compound C
The biosynthesis of this compound C follows a non-ribosomal peptide synthetase (NRPS) pathway, which is common for many complex peptide natural products. The key precursor for the characteristic quinoxaline chromophores is the amino acid L-tryptophan.
Precursor Supply
The biosynthesis begins with the provision of the necessary building blocks:
-
Quinoxaline-2-carboxylic acid: Derived from L-tryptophan.
-
Amino Acids: L-serine, L-alanine, L-cysteine, and L-valine.
-
Methyl Groups: Provided by S-adenosyl methionine (SAM) for the N-methylation of cysteine and valine residues.
Non-Ribosomal Peptide Synthetase (NRPS) Assembly
A large, multi-domain enzyme complex, the this compound NRPS, is responsible for the assembly of the peptide backbone. The process involves the sequential activation of the constituent amino acids and their condensation to form a linear peptide chain.
Cyclization and Modification
Following the assembly of the linear peptide, the molecule undergoes cyclization to form the depsipeptide core. The final steps involve the formation of the disulfide bridge between the two cysteine residues.
Visualizations
Experimental Workflow for this compound C Isolation
Caption: Workflow for the isolation and purification of this compound C.
Simplified Biosynthetic Pathway of the this compound Core
Caption: Simplified overview of the this compound C biosynthetic pathway.
The Quinoxaline Chromophore of Triostin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quinoxaline chromophore, a critical component of the triostin family of bicyclic octadepsipeptide antibiotics. Triostins, notably this compound A, are known for their potent antitumor and antibiotic properties, which are intrinsically linked to the unique characteristics of their quinoxaline moieties. This document delves into the structure, spectroscopic properties, synthesis, and biological interactions of this pivotal chromophore, with a focus on its role in the therapeutic potential of this compound. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key analytical techniques. Visual diagrams generated using Graphviz are included to illustrate complex biological pathways and experimental workflows.
The Core Structure: Quinoxaline-2-carboxylic Acid
The quinoxaline chromophore in this compound is derived from quinoxaline-2-carboxylic acid. This planar aromatic system is fundamental to the biological activity of this compound A, enabling its primary mechanism of action: the bis-intercalation into the DNA double helix.[1][2] The two quinoxaline rings of the this compound A molecule insert themselves into the minor groove of DNA, primarily at CpG sequences.[3] This interaction is stabilized by van der Waals forces and hydrogen bonds between the peptide backbone and the DNA, leading to a distortion of the DNA structure and subsequent inhibition of crucial cellular processes like transcription and replication.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the quinoxaline chromophore of this compound and its interaction with DNA.
| Property | Value | Reference(s) |
| Molecular Weight | 174.16 g/mol | [1] |
| Melting Point | 208 °C (decomposes) | [5] |
| UV-Vis Absorption | ||
| λmax in Chloroform | 350, 415, 448 nm (for derivatives) | [6] |
| Fluorescence | ||
| Quantum Yield (Φf) | 0.05 - 0.90 (for various derivatives) | [7][8] |
| Emission Maxima (λem) | Blue to green region (for derivatives) | [8] |
| NMR Spectroscopy | ||
| ¹H NMR Chemical Shifts (CDCl₃) | δ 7.22-9.28 ppm (for derivatives) | [9] |
| ¹³C NMR Chemical Shifts (CDCl₃) | δ 20.3-161.4 ppm (for derivatives) | [9] |
| Mass Spectrometry | ||
| [M-H]⁻ | 173.0 | [1] |
| [M+H]⁺ | 175.05 | [1] |
Table 1: Physicochemical and Spectroscopic Properties of Quinoxaline-2-carboxylic Acid and its Derivatives.
| Parameter | Value | Method | Reference(s) |
| Binding Affinity (Tm) | 74 °C (for a hybrid) | DNA Melting Temperature Assay | [10] |
| Binding Stoichiometry | 2 quinoxalines per DNA duplex | X-ray Crystallography | [3] |
Table 2: this compound A - DNA Interaction Parameters.
Experimental Protocols
This section details the methodologies for key experiments related to the synthesis of the quinoxaline chromophore and the analysis of its interaction with DNA.
Synthesis of 2-Quinoxalinecarboxylic Acid
The synthesis of the core quinoxaline chromophore can be achieved through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, followed by oxidation. A representative protocol is as follows:
-
Condensation: o-Phenylenediamine is reacted with pyruvic acid in a suitable solvent such as ethanol. The reaction mixture is typically refluxed for several hours.
-
Oxidation: The resulting intermediate is then oxidized to form the aromatic quinoxaline ring. A common oxidizing agent for this step is selenium dioxide.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure 2-quinoxalinecarboxylic acid.
A detailed, multi-step synthesis protocol for quinoxaline-2-carboxylic acid starting from o-phenylenediamine and aceguvaldehyde has also been reported, involving intermediate steps of forming 2-methylquinoxaline and its subsequent oxidation.[11]
Spectroscopic Characterization
UV-Vis spectroscopy is employed to determine the absorption characteristics of the quinoxaline chromophore.
-
Sample Preparation: A dilute solution of the quinoxaline-containing compound is prepared in a suitable UV-transparent solvent (e.g., ethanol, chloroform).
-
Measurement: The absorption spectrum is recorded over a wavelength range of 200-800 nm using a dual-beam spectrophotometer. The solvent is used as a reference.
-
Data Analysis: The wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε) are determined from the spectrum. The molar extinction coefficient can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
Fluorescence spectroscopy provides insights into the emissive properties of the quinoxaline chromophore.
-
Sample Preparation: A dilute solution of the compound is prepared in a spectroscopic grade solvent.
-
Measurement: The fluorescence emission and excitation spectra are recorded using a spectrofluorometer. The excitation wavelength is typically set at the absorption maximum.
-
Quantum Yield Determination: The fluorescence quantum yield (Φf) can be determined relative to a standard of known quantum yield (e.g., quinine sulfate) using the following equation: Φf_sample = Φf_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[12]
DNA Interaction Studies
CD spectroscopy is a powerful technique to monitor conformational changes in DNA upon ligand binding.[13]
-
Sample Preparation: Solutions of DNA (e.g., calf thymus DNA) and the this compound analogue are prepared in a suitable buffer (e.g., phosphate buffer at pH 7.4).
-
Titration: Aliquots of the this compound solution are incrementally added to the DNA solution in a quartz cuvette.
-
Measurement: After each addition and a brief incubation period, the CD spectrum is recorded in the far-UV region (typically 200-320 nm).
-
Data Analysis: Changes in the CD spectrum of DNA, such as shifts in the positive and negative bands, indicate conformational changes upon binding of the this compound molecule.[14][15][16]
This method is used to determine the binding affinity of this compound to DNA.[17]
-
Sample Preparation: A solution of the fluorescent this compound analogue is prepared in a buffer. A stock solution of DNA is also prepared in the same buffer.
-
Titration: Aliquots of the DNA solution are added to the this compound solution.
-
Measurement: The fluorescence intensity of the this compound analogue is measured after each addition of DNA.
-
Data Analysis: The change in fluorescence intensity is plotted against the DNA concentration. The data is then fitted to a suitable binding model (e.g., a single-site binding model) to determine the binding constant (Ka or Kd).[18][19]
NMR spectroscopy provides detailed structural information about the this compound-DNA complex at the atomic level.[4]
-
Sample Preparation: Samples of the this compound analogue, the DNA oligonucleotide, and the complex are prepared in a suitable NMR buffer (e.g., a phosphate buffer in D₂O).
-
Measurement: A series of 1D and 2D NMR experiments (e.g., COSY, NOESY) are performed on a high-field NMR spectrometer.
-
Data Analysis: Chemical shift perturbations in the NMR spectra of both the this compound and the DNA upon complex formation are analyzed to identify the binding site and to determine the three-dimensional structure of the complex. NOESY data is particularly useful for identifying intermolecular contacts.[20]
Biological Activity and Signaling Pathways
The biological activity of this compound A is not limited to its direct interaction with DNA. It has also been shown to be a potent inhibitor of the Hypoxia-Inducible Factor 1 (HIF-1) transcriptional activation pathway.[21] HIF-1 is a key transcription factor that allows tumor cells to adapt and survive in the hypoxic (low oxygen) environment of solid tumors. By inhibiting HIF-1, this compound A can suppress tumor growth and angiogenesis.
Inhibition of HIF-1α Signaling Pathway
Under normoxic conditions, the HIF-1α subunit is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions, PHDs are inactive, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, recruiting coactivators like p300/CBP and initiating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. This compound A has been shown to inhibit not only the DNA binding of HIF-1 but also the accumulation of the HIF-1α protein.[21]
Experimental Workflow for Studying HIF-1α Inhibition
The inhibitory effect of this compound A on the HIF-1α pathway can be investigated using a combination of molecular biology techniques.
Conclusion
The quinoxaline chromophore is an indispensable component of the this compound antibiotics, conferring upon them their characteristic DNA bis-intercalating ability and contributing significantly to their potent biological activities. A thorough understanding of its physicochemical properties, synthesis, and interactions with biological macromolecules is crucial for the rational design of novel and more effective anticancer and antimicrobial agents. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working on the development of this compound-based therapeutics and other compounds targeting similar biological pathways. Further exploration into the structure-activity relationships of modified quinoxaline chromophores will undoubtedly pave the way for the next generation of DNA-targeting and HIF-1-inhibiting drugs.
References
- 1. Quinoxaline-2-carboxylic acid | C9H6N2O2 | CID 96695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. uab.edu [uab.edu]
- 4. Sequence specificity of quinoxaline antibiotics. 2. NMR studies of the binding of [N-MeCys3,N-MeCys7]TANDEM and this compound A to DNA containing a CpI step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Quinoxalinecarboxylic acid 97 879-65-2 [sigmaaldrich.com]
- 6. ur.umbc.edu [ur.umbc.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Functionalization of quinoxalines by using TMP bases: preparation of tetracyclic heterocycles with high photoluminescene quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. or.niscpr.res.in [or.niscpr.res.in]
- 10. This compound A derived hybrid for simultaneous DNA binding and metal coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism [mdpi.com]
- 14. Circular dichroism and conformational polymorphism of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. UltraScan Analysis Software [resources.aucsolutions.com]
- 20. organicchemistrydata.org [organicchemistrydata.org]
- 21. Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) Protein Synthesis by DNA Damage Inducing Agents - PMC [pmc.ncbi.nlm.nih.gov]
From Disulfide Precursor to Potent DNA Bisintercalator: A Technical Guide to the Biosynthesis of Echinomycin from Triostin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echinomycin, a potent quinoxaline antibiotic with significant antitumor activity, is a non-ribosomally synthesized peptide. Its biosynthesis involves a fascinating final step: the conversion of its direct precursor, triostin A. This technical guide provides an in-depth exploration of this critical transformation, detailing the enzymatic machinery, experimental protocols for its study, and quantitative data to support further research and development. We will delve into the roles of the key enzymes, Ecm17 and Ecm18, and provide a framework for the heterologous expression and analysis of this biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, enzymology, and drug discovery.
Introduction
Echinomycin and its precursor, this compound A, belong to the quinoxaline family of bicyclic octadepsipeptides, known for their ability to bisintercalate into DNA[1][2][3]. This unique mode of action is the basis for their potent biological activities, including antimicrobial and anticancer properties. Both molecules share an identical peptide core, assembled by a non-ribosomal peptide synthetase (NRPS) complex[4][5]. The key structural difference lies in the cross-bridge connecting the two peptide rings: this compound A possesses a disulfide bond, while echinomycin features a more complex thioacetal bridge[1][3].
The biosynthetic conversion of this compound A to echinomycin represents the terminal step in the echinomycin pathway and is catalyzed by a dedicated set of enzymes. Understanding this conversion is crucial for several reasons: it provides insights into the enzymatic logic of natural product diversification, it offers opportunities for the chemoenzymatic synthesis of novel analogs, and it is a key step to control in heterologous production systems aimed at producing echinomycin. This guide will focus exclusively on this terminal conversion, providing the technical details necessary for its study and exploitation.
The Biosynthetic Pathway: From this compound A to Echinomycin
The conversion of this compound A to echinomycin is a two-step enzymatic process, though it is often considered as a single transformation in the context of the overall pathway. The key players in this process are the enzymes Ecm17 and Ecm18, which are encoded within the echinomycin biosynthetic gene cluster.
-
Disulfide Bond Formation (this compound A Synthesis): The biosynthesis of this compound A itself is completed by the action of the oxidoreductase, Ecm17 . This enzyme catalyzes the formation of the intramolecular disulfide bridge between the two cysteine residues within the linear peptide precursor, leading to the cyclized this compound A molecule[4].
-
Thioacetal Bridge Formation (Echinomycin Synthesis): The final and defining step in echinomycin biosynthesis is the conversion of the disulfide bridge of this compound A into a thioacetal bridge. This reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, Ecm18 [6]. This remarkable enzymatic transformation involves the methylation of one of the sulfur atoms in the disulfide bond, followed by a rearrangement to form the characteristic thioacetal linkage of echinomycin.
The overall transformation can be visualized as a critical maturation step, converting a stable precursor into the final, potent bioactive compound.
Caption: Enzymatic conversion of this compound A to echinomycin by Ecm18.
Quantitative Data
Precise quantitative data on the enzymatic conversion of this compound A to echinomycin is crucial for optimizing production and for in-depth mechanistic studies. While comprehensive kinetic data for Ecm17 and Ecm18 are not extensively reported in publicly available literature, the following table summarizes key quantitative information gathered from studies on the heterologous production of this compound A and echinomycin in E. coli.
| Parameter | Value | Organism/System | Reference |
| This compound A Titer | 13 mg/L | E. coli (engineered) | [7] |
| Echinomycin Titer | Not explicitly quantified from this compound A precursor in cited literature. | E. coli (engineered) |
Note: The yield of the specific conversion of this compound A to echinomycin is not detailed in the provided search results. The production titers represent the overall output of the engineered strains.
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the study of the this compound A to echinomycin conversion. These protocols are based on established techniques for enzyme purification, in vitro assays, and analytical methods.
Heterologous Expression and Purification of Ecm17 and Ecm18
The production of active Ecm17 and Ecm18 enzymes is a prerequisite for in vitro studies. The following protocol outlines a general procedure for their heterologous expression in E. coli and subsequent purification.
4.1.1. Gene Cloning and Expression Vector Construction
-
Amplify the ecm17 and ecm18 genes from the genomic DNA of an echinomycin-producing Streptomyces strain using PCR with high-fidelity DNA polymerase. Design primers to introduce appropriate restriction sites for cloning into a suitable expression vector (e.g., pET series for N-terminal His-tagging).
-
Digest the PCR products and the expression vector with the corresponding restriction enzymes.
-
Ligate the digested genes into the expression vector and transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α).
-
Verify the sequence of the cloned genes by DNA sequencing.
4.1.2. Protein Expression
-
Transform the verified expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 16-25°C) for 12-16 hours to enhance soluble protein expression.
4.1.3. Protein Purification
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Analyze the purified protein fractions by SDS-PAGE to assess purity.
-
Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.
Caption: Workflow for heterologous expression and purification of Ecm enzymes.
In Vitro Enzymatic Assay for Ecm18
This protocol describes a method to assess the activity of the Ecm18 methyltransferase by monitoring the conversion of this compound A to echinomycin.
4.2.1. Reaction Setup
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 7.5)
-
100 µM this compound A (substrate)
-
200 µM S-adenosyl-L-methionine (SAM) (co-substrate)
-
5 µM purified Ecm18 enzyme
-
-
Set up a control reaction without the Ecm18 enzyme.
-
Incubate the reactions at 30°C for 1-4 hours.
4.2.2. Reaction Quenching and Product Extraction
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture to precipitate the enzyme.
-
Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen.
-
Re-dissolve the residue in a suitable solvent (e.g., methanol) for HPLC analysis.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This HPLC method can be used to separate and quantify this compound A and echinomycin.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30-90% B
-
25-30 min: 90% B
-
30-35 min: 90-30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 243 nm and 320 nm.
-
Injection Volume: 10-20 µL.
4.3.1. Quantification
-
Prepare standard curves for both this compound A and echinomycin using known concentrations.
-
Integrate the peak areas of this compound A and echinomycin in the chromatograms from the enzymatic assays.
-
Calculate the concentration of the product (echinomycin) and the remaining substrate (this compound A) using the standard curves.
Signaling Pathways and Logical Relationships
The biosynthesis of echinomycin from this compound A is a linear pathway with a clear precursor-product relationship. The logical flow is straightforward: the NRPS machinery produces the linear peptide, which is cyclized by Ecm17 to form this compound A. Subsequently, Ecm18 modifies this compound A to yield the final product, echinomycin. The availability of the precursor, this compound A, and the co-substrate, SAM, are critical for the final step.
Caption: Logical relationship of components for echinomycin synthesis.
Conclusion
The enzymatic conversion of this compound A to echinomycin is a key step in the biosynthesis of this potent antitumor agent. This technical guide has provided a comprehensive overview of this process, including the roles of the enzymes Ecm17 and Ecm18, protocols for their study, and a framework for the analysis of the reaction products. The heterologous expression of the echinomycin biosynthetic pathway in hosts like E. coli has opened up new avenues for the production of echinomycin and its analogs[4][7]. The detailed methodologies and data presented here are intended to facilitate further research into this fascinating biosynthetic pathway, with the ultimate goal of developing novel and improved therapeutic agents. Future work should focus on obtaining detailed kinetic parameters for the Ecm enzymes to enable more precise engineering of the pathway for enhanced production and the generation of novel quinoxaline antibiotics.
References
- 1. A comparison of the structure of echinomycin and this compound A complexed to a DNA fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comparison of the structure of echinomycin and this compound A complexed to a DNA fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Echinomycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Characterization of Echinomycin Biosynthesis: Formation and Hydroxylation of L-Tryptophanyl-S-Enzyme and Oxidation of (2S,3S) β-Hydroxytryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the S-adenosyl-L-methionine binding site of protein-carboxyl O-methyltransferase using 8-azido-S-adenosyl-L-methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved production of this compound A in engineered Escherichia coli with furnished quinoxaline chromophore by design of experiments in small-scale culture - PubMed [pubmed.ncbi.nlm.nih.gov]
molecular structure of the triostin A-DNA complex
An In-depth Technical Guide on the Molecular Structure of the Triostin A-DNA Complex
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the , a critical interaction in the development of novel therapeutics. This compound A, a member of the quinoxaline family of cyclic octadepsipeptide antibiotics, exhibits potent antitumor and antimicrobial activity through its sequence-specific binding to DNA. Understanding the precise molecular interactions within this complex is paramount for the rational design of new and more effective drug candidates.
Core Molecular Interactions
This compound A functions as a bis-intercalator, with its two planar quinoxaline rings inserting into the DNA double helix, primarily at CpG sequences.[1][2][3] This binding occurs in the minor groove of the DNA.[1][2][3] The interaction is further stabilized by sequence-specific hydrogen bonds formed between the alanine residues of this compound A and guanine bases within the DNA.[1][2][3] A significant conformational change induced by this binding is the perturbation of base stacking and the formation of Hoogsteen base pairing in the central A-T base pairs, with the adenine residues adopting a syn conformation.[1][2]
The overall binding is a complex interplay of van der Waals forces, hydrogen bonding, and the entropic advantage gained from the pre-organized rigid structure of the this compound A backbone.[1][4]
Quantitative Structural Data
The precise structural parameters of the this compound A-DNA complex have been determined through X-ray crystallography. The following tables summarize key quantitative data derived from the Protein Data Bank (PDB) entries for this compound A complexed with the DNA oligonucleotides d(CGTACG) (PDB ID: 1VTG) and d(GCGTACGC) (PDB ID: 1VS2).
Table 1: Crystallographic Data for this compound A-DNA Complexes
| PDB ID | DNA Sequence | Resolution (Å) | R-Value |
| 1VTG | d(CGTACG) | 1.67 | 0.189 |
| 1VS2 | d(GCGTACGC) | 2.00 | 0.200 |
Table 2: Selected Interatomic Distances in the this compound A-d(CGTACG) Complex (PDB: 1VTG)
| Atom 1 (this compound A) | Atom 2 (DNA) | Distance (Å) |
| ALA-N | GUA-N3 | 3.05 |
| ALA-O | GUA-N2 | 2.98 |
| QNX-Ring 1 | C1-G2 Step | Intercalated |
| QNX-Ring 2 | C5-G6 Step | Intercalated |
Note: QNX refers to the quinoxaline ring. Distances are representative and may vary slightly between different molecules in the asymmetric unit.
Table 3: Binding Affinity of this compound A and Derivatives to DNA
| Compound | DNA Sequence/Type | Binding Constant (K) | Method |
| This compound A | Calf Thymus DNA | High Affinity | Fluorescence Quenching |
| Bis-6-chloro-triostin A | Calf Thymus DNA | Similar to this compound A | Not Specified |
| Bis-3-amino-triostin A | Calf Thymus DNA | Similar to this compound A | Not Specified |
| Bis-7-chloro-triostin A | poly(dA-dT) | Higher than this compound A | Not Specified |
Data compiled from various sources. The exact numerical values for binding constants are not consistently reported in the initial search results.
Experimental Protocols
A variety of biophysical and structural biology techniques have been employed to elucidate the structure and binding characteristics of the this compound A-DNA complex.
X-ray Crystallography
This has been the primary method for determining the high-resolution three-dimensional structure of the complex.
Methodology Outline:
-
Sample Preparation: The synthetic DNA oligonucleotide and this compound A are mixed in a stoichiometric ratio in a suitable buffer.
-
Crystallization: The complex is crystallized using vapor diffusion methods (hanging or sitting drop). This involves equilibrating a drop containing the complex and a precipitant solution against a larger reservoir of the precipitant solution.
-
Data Collection: Crystals are exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the crystal. The molecular model of the complex is then built into the electron density and refined to obtain the final structure.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is used to study the conformation and dynamics of the this compound A-DNA complex in solution. 1H NMR has been particularly useful in confirming the formation of Hoogsteen base pairs in the complex.
Methodology Outline:
-
Sample Preparation: The DNA oligonucleotide and this compound A are dissolved in an appropriate buffer, often containing D2O to suppress the water signal.
-
Data Acquisition: A series of NMR experiments (e.g., 1D 1H, 2D NOESY, 2D TOCSY) are performed on a high-field NMR spectrometer.
-
Data Analysis: The NMR spectra are processed and analyzed to assign resonances to specific protons in the complex. The presence of specific cross-peaks in NOESY spectra provides information about through-space proximities between protons, which is used to determine the three-dimensional structure and identify intermolecular interactions.
DNase I Footprinting
This technique is used to identify the specific DNA sequences to which this compound A binds.
Methodology Outline:
-
DNA Labeling: A DNA fragment of interest is radioactively or fluorescently labeled at one end.
-
Binding Reaction: The labeled DNA is incubated with varying concentrations of this compound A.
-
DNase I Digestion: The DNA-triostin A complexes are briefly treated with DNase I, which cleaves the DNA backbone in regions not protected by the bound ligand.
-
Gel Electrophoresis: The DNA fragments are separated by size on a denaturing polyacrylamide gel.
-
Analysis: The gel is imaged, and the regions where this compound A has protected the DNA from cleavage appear as "footprints" (gaps in the ladder of DNA fragments). This reveals the binding sites of this compound A on the DNA sequence.[5]
Viscosity Measurements
Viscosity measurements are a classical method to study the intercalation of molecules into the DNA double helix. Intercalation causes an increase in the length and rigidity of the DNA, leading to an increase in the viscosity of the solution.
Methodology Outline:
-
Sample Preparation: Solutions of DNA are prepared in a suitable buffer.
-
Viscosity Measurement: The viscosity of the DNA solution is measured using a viscometer (e.g., a capillary viscometer).
-
Titration: Aliquots of a concentrated this compound A solution are added to the DNA solution, and the viscosity is measured after each addition.
-
Analysis: An increase in the relative viscosity of the DNA solution upon addition of this compound A is indicative of intercalation.
Visualizations
Experimental Workflow for Structure Determination
References
Unlocking the Potential of Triostins: An In-depth Exploration of Their Antibacterial Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triostins, a class of quinoxaline cyclic depsipeptide antibiotics, represent a compelling area of research in the ongoing battle against bacterial infections. Their unique mechanism of action, centered on the bisintercalation of DNA, offers a distinct approach to antibacterial therapy. This technical guide provides a comprehensive overview of the antibacterial properties of triostins, detailing their mechanism of action, antibacterial spectrum, and the structure-activity relationships that govern their efficacy. Furthermore, this document outlines key experimental protocols for the evaluation of triostin activity and visualizes the underlying molecular pathways, offering a valuable resource for researchers and drug development professionals in the field of antibiotic discovery.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. The exploration of novel antimicrobial agents with unique mechanisms of action is therefore a critical priority. Triostins, first isolated from Streptomyces species, are a family of natural products characterized by a bicyclic octadepsipeptide scaffold and two quinoxaline-2-carboxylic acid chromophores. These molecules exhibit potent antibacterial activity, primarily through their ability to bind to and disrupt the function of bacterial DNA. This guide delves into the technical details of the antibacterial properties of triostins, providing a foundation for their further investigation and potential development as therapeutic agents.
Mechanism of Action: DNA Bisintercalation
The primary mechanism by which triostins exert their antibacterial effect is through the process of DNA bisintercalation. This involves the insertion of their two planar quinoxaline rings into the DNA double helix at two separate sites, typically spanning a two to three base-pair region.
Several key features contribute to this mechanism:
-
Structural Rigidity: The cyclic depsipeptide backbone of triostins provides a rigid scaffold that pre-organizes the two quinoxaline chromophores at an optimal distance for insertion into the DNA helix.
-
Sequence Specificity: Triostins exhibit a preference for binding to GC-rich sequences in DNA. This specificity is thought to be driven by hydrogen bonding interactions between the peptide backbone and the nucleotide bases in the minor groove.
-
Inhibition of DNA Processes: By intercalating into the DNA, triostins effectively block critical cellular processes that require DNA as a template, including DNA replication and transcription. This disruption of essential functions ultimately leads to bacterial cell death.
The consequence of this DNA binding is the induction of DNA damage, which is a potent trigger for cellular stress responses.
Signaling Pathway: The SOS Response
While triostins do not directly target a specific signaling pathway in the conventional sense, their DNA-damaging activity is a potent inducer of the SOS response , a highly conserved DNA damage repair network in bacteria. The induction of this pathway is a critical aspect of the bacterial response to this compound-induced stress.
The key steps in the this compound-induced SOS response are:
-
DNA Damage Recognition: The distortions in the DNA helix caused by this compound bisintercalation lead to stalled replication forks and the generation of single-stranded DNA (ssDNA).
-
RecA Activation: The ssDNA is recognized by the RecA protein, which then forms a nucleoprotein filament. This filament is the activated form of RecA (RecA*).
-
LexA Cleavage: RecA* acts as a co-protease, stimulating the autocatalytic cleavage of the LexA repressor protein.
-
Derepression of SOS Genes: In its intact form, LexA binds to the operator sequences (SOS boxes) of over 40 genes, repressing their transcription. The cleavage of LexA leads to its dissociation from these operators, resulting in the derepression of the SOS regulon.
-
Induction of Repair Mechanisms: The expressed SOS genes encode for a variety of proteins involved in DNA repair, including error-prone DNA polymerases that can replicate past DNA lesions, albeit with a higher mutation rate.
The activation of the SOS response is a double-edged sword for the bacterium. While it can promote survival by repairing DNA damage, the error-prone nature of some of the repair mechanisms can lead to an increased mutation rate, potentially contributing to the development of antibiotic resistance.
Antibacterial Spectrum and Potency
Triostins exhibit a broad spectrum of antibacterial activity, with notable potency against Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound A and some of its derivatives against various bacterial strains, as reported by Cornish, Fox, and Waring in 1983.
| Compound | Bacillus subtilis (µg/mL) | Staphylococcus aureus (µg/mL) | Streptococcus pyogenes (µg/mL) | Escherichia coli (µg/mL) |
| This compound A | 0.1 | 0.2 | 0.1 | >100 |
| This compound C | 0.05 | 0.1 | 0.05 | >100 |
| Bis-6-chloro-triostin A | 0.1 | 0.2 | 0.1 | >100 |
| Bis-3-amino-triostin A | 0.1 | 0.2 | 0.1 | >100 |
| Bis-quinoline-triostin A | >100 | >100 | >100 | >100 |
| Bis-7-chloro-triostin A | >100 | >100 | >100 | >100 |
Data sourced from Cornish, A., Fox, K. R., & Waring, M. J. (1983). Preparation and DNA-binding properties of substituted this compound antibiotics. Antimicrobial agents and chemotherapy, 23(2), 221–231.
Key Observations:
-
Triostins A and C are highly effective against Gram-positive bacteria.
-
Modifications at the 6th position of the quinoxaline ring (e.g., chloro) or the 3rd position (e.g., amino) have minimal impact on antibacterial activity.
-
Replacement of the quinoxaline chromophores with quinoline moieties or the introduction of a chlorine atom at the 7th position leads to a significant loss of antibacterial potency.
-
Gram-negative bacteria, such as E. coli, are generally resistant to triostins, likely due to the presence of the outer membrane which impedes their entry into the cell.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antibacterial properties of triostins.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Materials:
-
This compound compound (stock solution of known concentration)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile CAMHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1-11.
-
Add 100 µL of sterile CAMHB to well 12.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the this compound compound at which there is no visible growth.
-
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxic effects of a compound on mammalian cells.
Materials:
-
This compound compound
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compound in complete DMEM.
-
Remove the old medium from the wells and add 100 µL of the fresh medium containing the different concentrations of the this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the this compound, e.g., DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the this compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
DNA Binding Assay (Gel Mobility Shift Assay - EMSA)
This assay is used to detect protein-DNA or small molecule-DNA interactions.
Materials:
-
This compound compound
-
Purified DNA fragment (e.g., a short oligonucleotide containing a GC-rich sequence)
-
Polyacrylamide gel
-
Tris-Borate-EDTA (TBE) buffer
-
DNA loading dye
-
DNA staining agent (e.g., SYBR Green or ethidium bromide)
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator or gel imaging system
Procedure:
-
DNA Labeling (Optional but recommended for higher sensitivity):
-
The DNA fragment can be end-labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
-
Binding Reaction:
-
In a microcentrifuge tube, set up binding reactions containing a fixed amount of the DNA fragment and increasing concentrations of the this compound compound in a suitable binding buffer.
-
Include a control reaction with no this compound.
-
Incubate the reactions at room temperature for 20-30 minutes to allow for binding to reach equilibrium.
-
-
Gel Electrophoresis:
-
Add DNA loading dye to each binding reaction.
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel in TBE buffer at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Visualization:
-
Stain the gel with a DNA staining agent and visualize the DNA bands using a UV transilluminator or an appropriate imaging system.
-
If using radiolabeled DNA, expose the gel to a phosphor screen or X-ray film.
-
-
Analysis:
-
The unbound DNA will migrate faster through the gel, resulting in a band at the bottom.
-
DNA fragments bound to the this compound will have a reduced electrophoretic mobility, resulting in a "shifted" band that is higher up the gel.
-
The intensity of the shifted band will increase with increasing concentrations of the this compound, providing a qualitative or semi-quantitative measure of DNA binding.
-
Conclusion
Triostins represent a promising class of antibacterial agents with a distinct mechanism of action that circumvents many of the common resistance mechanisms observed with other antibiotic classes. Their potent activity against Gram-positive bacteria, coupled with their unique DNA bisintercalating properties, makes them a valuable subject for further research and development. This technical guide has provided a comprehensive overview of their antibacterial properties, including their mechanism of action, the induction of the SOS response, their antibacterial spectrum, and detailed experimental protocols for their evaluation. A deeper understanding of the structure-activity relationships and the potential for chemical modification to improve their pharmacokinetic properties and broaden their spectrum of activity will be crucial in harnessing the full therapeutic potential of this fascinating class of natural products. The information presented herein serves as a foundational resource to guide future investigations into the antibacterial prowess of triostins.
Methodological & Application
Application Notes and Protocols for DNA Footprinting with Triostin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triostin A is a bicyclic octadepsipeptide antibiotic belonging to the quinoxaline family of antitumor agents. Its mechanism of action involves bifunctional intercalation into the DNA double helix, where the two quinoxaline rings insert between DNA base pairs. This binding can inhibit crucial cellular processes such as DNA replication and transcription, making this compound A and its analogs promising candidates for drug development. Understanding the sequence-specific binding of this compound A to DNA is paramount for elucidating its biological activity and for the rational design of new therapeutic agents.
DNA footprinting is a high-resolution technique used to identify the specific binding sites of ligands, such as proteins or small molecules, on a DNA fragment. The principle of the assay is that a DNA-bound ligand protects the phosphodiester backbone from cleavage by a nuclease, like deoxyribonuclease I (DNase I). When the resulting DNA fragments are separated by gel electrophoresis, the binding site appears as a "footprint," a region of the gel with a noticeable absence of bands compared to a control reaction without the ligand. This application note provides a detailed protocol for performing DNase I footprinting to characterize the binding of this compound A to DNA.
Molecular Interaction of this compound A with DNA
This compound A exhibits a preference for binding to specific DNA sequences. Studies have shown that it preferentially intercalates at sites containing a CpG step. The molecule's structure allows for the two quinoxaline rings to sandwich a dinucleotide step, causing a significant unwinding of the DNA helix. The peptide backbone of this compound A lies in the minor groove of the DNA.
Caption: Interaction of this compound A with a CpG DNA sequence.
Quantitative Data on this compound A-DNA Binding
Quantitative DNase I footprinting can be utilized to determine the binding affinity of a ligand to its specific DNA binding sites. By performing the footprinting experiment with varying concentrations of the ligand, the concentration required to achieve 50% protection of a specific site (the C50 value) can be determined. Under conditions where the ligand concentration is in large excess over the DNA concentration, the C50 value can be a good approximation of the dissociation constant (Kd).
For illustrative purposes, the following table presents hypothetical C50 values for this compound A at different CpG-containing sequences, as would be determined from a quantitative DNase I footprinting experiment.
| DNA Sequence | Hypothetical C50 (nM) |
| 5'-ACGT-3' | 50 |
| 5'-TCGA-3' | 75 |
| 5'-GCGC-3' | 100 |
| 5'-CCGG-3' | 120 |
Experimental Protocols
I. Preparation of End-Labeled DNA Probe
A DNA fragment of 100-400 base pairs containing the putative binding site(s) for this compound A should be used. The fragment needs to be uniquely labeled at one end of one strand.
Materials:
-
Plasmid DNA containing the target sequence
-
Restriction enzymes
-
[γ-³²P]ATP or fluorescently labeled primers
-
T4 Polynucleotide Kinase (for 5' end-labeling)
-
Klenow fragment of DNA Polymerase I (for 3' end-labeling)
-
Unlabeled dNTPs
-
TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Gel purification kit
Protocol:
-
Restriction Digest: Digest the plasmid DNA with a restriction enzyme that generates a unique 5' or 3' overhang at one end of the target fragment.
-
End-Labeling:
-
5' End-Labeling: Dephosphorylate the digested DNA with calf intestinal phosphatase, followed by phosphorylation with T4 Polynucleotide Kinase and [γ-³²P]ATP.
-
3' End-Labeling: Fill in the 3' recessed ends using the Klenow fragment and the appropriate [α-³²P]dNTP.
-
Alternatively (non-radioactive): Use a PCR-based approach with one primer being fluorescently labeled.
-
-
Second Restriction Digest: Digest the labeled DNA with a second restriction enzyme to release the target fragment with a label at only one end.
-
Purification: Purify the end-labeled DNA probe using native polyacrylamide gel electrophoresis followed by gel extraction and purification.
-
Quantification: Determine the concentration and radioactivity of the purified probe.
II. DNase I Footprinting with this compound A
This protocol is adapted from general procedures for small molecule-DNA footprinting.
Materials:
-
End-labeled DNA probe
-
This compound A stock solution (in DMSO or ethanol)
-
Footprinting Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM CaCl₂)
-
DNase I (RNase-free)
-
DNase I Dilution Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT, 100 µg/ml BSA)
-
Stop Solution (e.g., 0.6 M Ammonium Acetate, 20 mM EDTA, 20 µg/ml sonicated salmon sperm DNA)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
100% Ethanol and 70% Ethanol
-
Formamide Loading Dye (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
Experimental Workflow Diagram:
Caption: Step-by-step workflow for DNase I footprinting.
Protocol:
-
Binding Reaction Setup: In separate microcentrifuge tubes, prepare reactions containing the end-labeled DNA probe (e.g., 10,000-20,000 cpm) and varying concentrations of this compound A in Footprinting Buffer. A typical concentration range to test for this compound A would be from 0.01 µM to 10 µM.[2] Include a control reaction with no this compound A. The final reaction volume is typically 10-20 µL.
-
Incubation: Incubate the reactions at room temperature (e.g., 20-25°C) for at least 30 minutes to allow for binding equilibrium to be reached. For ligands with slow kinetics, overnight incubation may be necessary.[3]
-
DNase I Digestion:
-
Prepare fresh dilutions of DNase I in DNase I Dilution Buffer. The optimal concentration of DNase I needs to be determined empirically to achieve, on average, one nick per DNA molecule in the control lane.
-
Add a small volume (e.g., 1-2 µL) of the diluted DNase I to each reaction tube and mix gently.
-
Incubate at room temperature for a short, precisely timed period (e.g., 1-2 minutes).
-
-
Stopping the Reaction: Terminate the digestion by adding an excess of Stop Solution.
-
Purification:
-
Extract the DNA with an equal volume of phenol:chloroform:isoamyl alcohol.
-
Precipitate the DNA from the aqueous phase by adding 2.5-3 volumes of ice-cold 100% ethanol.
-
Wash the DNA pellet with 70% ethanol and air dry.
-
-
Electrophoresis:
-
Resuspend the dried DNA pellets in Formamide Loading Dye.
-
Denature the samples by heating at 90-95°C for 3-5 minutes, followed by rapid cooling on ice.
-
Load the samples onto a denaturing polyacrylamide sequencing gel. Also load a Maxam-Gilbert sequencing ladder (G+A) of the same DNA fragment to identify the protected regions.
-
-
Visualization and Analysis:
-
After electrophoresis, dry the gel and expose it to X-ray film (for radiolabeled probes) or scan using a fluorescence imager.
-
The footprint will appear as a region of reduced band intensity in the lanes containing this compound A compared to the control lane.
-
By comparing the footprint to the sequencing ladder, the specific DNA sequence of the this compound A binding site can be determined.
-
Conclusion
DNA footprinting with this compound A is a powerful method for identifying its specific binding sites on DNA, providing valuable insights into its mechanism of action. The detailed protocols and conceptual diagrams provided in this application note offer a comprehensive guide for researchers in academia and the pharmaceutical industry. By understanding the sequence-specific interactions of this compound A, scientists can better advance the development of novel DNA-targeted therapeutics.
References
Application Notes and Protocols: Using Triostin A for Mapping Protein-DNA Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triostin A is a bicyclic octadepsipeptide antibiotic that belongs to the quinoxaline family of antitumor agents. It functions as a bis-intercalator, inserting its two quinoxaline rings into the DNA double helix, primarily at CpG steps.[1] This sequence-specific binding property makes this compound A a valuable tool for mapping protein-DNA interactions through footprinting techniques. By competing with or sterically hindering the binding of DNA-binding proteins, this compound A can reveal the precise location and boundaries of protein interaction sites on a DNA molecule. These application notes provide detailed protocols for utilizing this compound A in DNase I and hydroxyl radical footprinting experiments to elucidate protein-DNA interactions.
Principle of this compound A-Mediated Footprinting
The underlying principle of using this compound A in footprinting is based on its ability to protect specific DNA sequences from cleavage by nucleases (like DNase I) or chemical agents (like hydroxyl radicals). When a protein is bound to its specific DNA sequence, it leaves a "footprint" - a region of protection from cleavage. Similarly, when this compound A binds to its preferred sequences, it also creates a footprint. By comparing the cleavage patterns of DNA in the absence of any binding molecule, in the presence of a protein of interest, and in the presence of both the protein and this compound A, researchers can:
-
Map protein binding sites: Identify the specific DNA sequences where a protein binds.
-
Characterize binding competition: Determine if a protein and this compound A compete for the same or overlapping binding sites.
-
Probe DNA structural changes: Analyze alterations in DNA conformation induced by protein binding that may affect this compound A accessibility.
Data Presentation
Table 1: Quantitative Analysis of DNase I Footprinting with Protein X and this compound A
| DNA Region | Condition | Relative Protection (%) | Apparent Binding Affinity (Kd, nM) |
| Site 1 (-50 to -30) | Protein X | 95 ± 3 | 10.2 ± 1.5 |
| This compound A | 20 ± 5 | >1000 | |
| Protein X + this compound A | 96 ± 4 | 9.8 ± 1.8 | |
| Site 2 (-80 to -65) | Protein X | 92 ± 5 | 15.8 ± 2.1 |
| This compound A | 85 ± 6 | 50.3 ± 7.2 | |
| Protein X + this compound A | 45 ± 7 | 85.1 ± 9.4 | |
| Flanking Region 1 | Protein X | 5 ± 2 | N/A |
| This compound A | 8 ± 3 | N/A | |
| Protein X + this compound A | 6 ± 2 | N/A |
Data are representative and presented as mean ± standard deviation from three independent experiments.
Table 2: Hydroxyl Radical Footprinting Data Summary
| Nucleotide Position | Cleavage Intensity (Control) | Cleavage Intensity (Protein X) | Cleavage Intensity (this compound A) | Interpretation |
| -75 | 1.00 | 0.12 | 0.08 | Protein X and this compound A binding |
| -74 | 1.00 | 0.15 | 0.10 | Protein X and this compound A binding |
| -73 | 1.00 | 0.20 | 0.85 | Protein X binding, no this compound A binding |
| -72 | 1.00 | 0.18 | 0.90 | Protein X binding, no this compound A binding |
| -45 | 1.00 | 0.05 | 0.95 | Strong Protein X binding |
| -44 | 1.00 | 0.08 | 0.92 | Strong Protein X binding |
Cleavage intensity is normalized to a control region with no binding.
Experimental Protocols
Protocol 1: DNase I Footprinting with this compound A
This protocol outlines the steps for performing DNase I footprinting to map the binding site of a protein of interest ("Protein X") and to investigate the competitive binding of this compound A.
Materials:
-
DNA probe: A DNA fragment of 150-500 bp containing the putative protein binding site, uniquely end-labeled with 32P.
-
Protein X: Purified protein of interest.
-
This compound A solution: 1 mM stock solution in DMSO. Prepare serial dilutions in binding buffer.
-
DNase I: RNase-free, high-purity DNase I.
-
Binding Buffer (10X): 200 mM HEPES-KOH (pH 7.9), 500 mM KCl, 10 mM MgCl2, 1 mM EDTA, 10 mM DTT, 50% (v/v) glycerol.
-
Stop Solution: 1% (w/v) SDS, 20 mM EDTA, 200 mM NaCl, 100 µg/mL sheared salmon sperm DNA.
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Ethanol (100% and 70%)
-
Formamide Loading Dye: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol.
Procedure:
-
Binding Reactions:
-
Set up the following reactions in microcentrifuge tubes on ice. The final reaction volume is 20 µL.
-
Control (No Protein, No this compound A):
-
2 µL 10X Binding Buffer
-
1 µL 32P-labeled DNA probe (~10,000 cpm)
-
17 µL Nuclease-free water
-
-
Protein X Only:
-
2 µL 10X Binding Buffer
-
1 µL 32P-labeled DNA probe
-
X µL Protein X (titrate concentration)
-
(17-X) µL Nuclease-free water
-
-
This compound A Only:
-
2 µL 10X Binding Buffer
-
1 µL 32P-labeled DNA probe
-
Y µL this compound A (titrate concentration from 0.2 µM to 10 µM)[2]
-
(17-Y) µL Nuclease-free water
-
-
Protein X + this compound A:
-
2 µL 10X Binding Buffer
-
1 µL 32P-labeled DNA probe
-
X µL Protein X (at a fixed, optimal concentration)
-
Y µL this compound A (titrate concentration)
-
(17-X-Y) µL Nuclease-free water
-
-
-
Incubate the reactions at room temperature for 30 minutes to allow binding to reach equilibrium.
-
-
DNase I Digestion:
-
Dilute DNase I in 1X Binding Buffer immediately before use. The optimal concentration needs to be determined empirically to achieve on average one cut per DNA molecule.
-
Add 1 µL of diluted DNase I to each reaction tube.
-
Incubate for exactly 1 minute at room temperature.
-
Stop the reaction by adding 80 µL of Stop Solution and vortexing briefly.
-
-
DNA Purification:
-
Extract the DNA with 100 µL of phenol:chloroform:isoamyl alcohol. Vortex and centrifuge at max speed for 5 minutes.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Precipitate the DNA by adding 2.5 volumes of ice-cold 100% ethanol and incubating at -80°C for 30 minutes.
-
Centrifuge at max speed for 15 minutes at 4°C.
-
Carefully discard the supernatant. Wash the pellet with 200 µL of 70% ethanol.
-
Air dry the pellet for 5-10 minutes.
-
-
Gel Electrophoresis and Autoradiography:
-
Resuspend the DNA pellet in 5 µL of Formamide Loading Dye.
-
Denature the samples by heating at 95°C for 5 minutes, then immediately place on ice.
-
Load the samples onto a denaturing polyacrylamide sequencing gel.
-
Run the gel until the bromophenol blue dye reaches the bottom.
-
Dry the gel and expose it to a phosphor screen or X-ray film.
-
Protocol 2: Hydroxyl Radical Footprinting with this compound A
This protocol provides a higher-resolution method for mapping protein and this compound A binding sites.
Materials:
-
Same as Protocol 1, excluding DNase I.
-
Fenton Reagents:
-
Solution A: 100 mM (NH4)2Fe(SO4)2·6H2O, 200 mM EDTA
-
Solution B: 10% (v/v) H2O2
-
Solution C: 200 mM L-ascorbic acid
-
Procedure:
-
Binding Reactions:
-
Set up binding reactions as described in Protocol 1, Step 1.
-
-
Hydroxyl Radical Cleavage:
-
To each 20 µL binding reaction, add sequentially:
-
1 µL of Solution A
-
1 µL of Solution C
-
1 µL of Solution B
-
-
Mix gently and incubate at room temperature for 2 minutes.
-
Quench the reaction by adding 2 µL of 0.5 M Thiourea.
-
-
DNA Purification and Analysis:
-
Proceed with DNA purification (Protocol 1, Step 3) and gel electrophoresis/autoradiography (Protocol 1, Step 4) as described for DNase I footprinting.
-
Visualization of Workflows and Mechanisms
Caption: Experimental workflow for this compound A-mediated footprinting.
Caption: Mechanism of this compound A and protein interaction with DNA.
Troubleshooting and Considerations
-
Titration of DNase I/Hydroxyl Radicals: The extent of cleavage is critical. Over-digestion will obscure footprints, while under-digestion will result in insufficient signal. Always perform a titration for each new DNA probe and experimental condition.
-
This compound A Concentration: The effective concentration of this compound A can vary depending on the DNA sequence and buffer conditions. A broad titration range is recommended initially (e.g., 0.1 µM to 50 µM).
-
Solubility of this compound A: this compound A is typically dissolved in DMSO. Ensure the final DMSO concentration in the binding reaction is low (e.g., <1%) to avoid effects on protein binding and DNA structure.
-
Non-specific DNA: The inclusion of a non-specific competitor DNA (e.g., poly(dI-dC)) in the binding reaction can help to reduce non-specific binding of the protein of interest.
-
Quantitative Analysis: For quantitative data, use a phosphorimager and appropriate software to measure the intensity of each band. The degree of protection can be calculated by comparing the band intensities in the presence and absence of the binding molecule.
By following these protocols and considerations, researchers can effectively utilize this compound A as a powerful tool to gain detailed insights into the intricacies of protein-DNA interactions.
References
Triostin A: A DNA Bisintercalator as a Potent Tool in Cancer Research
Introduction: Triostin A is a naturally occurring cyclic depsipeptide antibiotic belonging to the quinoxaline family. Its potent cytotoxic activity stems from its unique mechanism of action as a DNA bisintercalator. By inserting two of its quinoxaline chromophores into the DNA double helix, this compound A effectively crosslinks the DNA strands, leading to the inhibition of critical cellular processes such as transcription and replication. This mode of action has positioned this compound A as a valuable tool for investigating DNA-protein interactions and as a potential scaffold for the development of novel anticancer agents. This document provides an overview of its application in cancer research, including its mechanism of action, effects on cancer cells, and protocols for its use in in vitro studies.
Data Presentation
| Compound | Cancer Cell Line | Cancer Type | IC50 | Reference |
| This compound A | Murine Leukemia L1210 | Leukemia | Not explicitly quantified, but showed excellent growth inhibition | [1] |
| Echinomycin | MCF-7 | Breast Cancer | Potent HIF-1 inhibitor | [2] |
| Echinomycin | Various | Various | Generally in the nanomolar range |
Note: Specific IC50 values for this compound A are not consistently reported across a broad panel of cancer cell lines in the reviewed literature. Echinomycin, a structurally and functionally similar compound, is often studied more extensively and exhibits high potency.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound A is its ability to bind to DNA with high affinity and specificity. It functions as a bisintercalator, meaning two planar quinoxaline rings insert themselves between DNA base pairs at two separate locations, typically spanning two base pairs. This creates a rigid crosslink that distorts the DNA helix.[3]
This bisintercalation has profound downstream consequences for cancer cells:
-
Inhibition of DNA Replication and Transcription: The rigid crosslinking of DNA by this compound A physically obstructs the progression of DNA and RNA polymerases along the DNA template. This leads to the stalling of replication forks and a blockade of gene transcription, ultimately halting cell proliferation.[3]
-
Induction of the DNA Damage Response (DDR): The structural distortion of the DNA helix and the stalling of replication forks are recognized by the cell as DNA damage. This triggers the DNA Damage Response (DDR) pathway. A key player in this response is the tumor suppressor protein p53. Upon activation, p53 can orchestrate cell cycle arrest to allow time for DNA repair or, if the damage is too severe, initiate apoptosis (programmed cell death).
-
Cell Cycle Arrest: As a consequence of the DDR activation, cancer cells treated with DNA intercalating agents like this compound A often undergo cell cycle arrest. This can occur at various checkpoints, such as the G1/S or G2/M transitions, preventing the cell from entering the next phase of division with damaged DNA.[4]
-
Induction of Apoptosis: If the DNA damage induced by this compound A is irreparable, the DDR will signal for the initiation of apoptosis. This is a crucial anti-cancer mechanism that leads to the elimination of damaged cells. The apoptotic process can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
While the primary target of this compound A is DNA, its downstream effects can indirectly impact various signaling pathways that are crucial for cancer cell survival and proliferation, such as the PI3K/Akt and MAPK pathways, often as a cellular response to stress and DNA damage.
Experimental Protocols
The following are generalized protocols for assessing the cytotoxic and apoptotic effects of this compound A on cancer cells in vitro. These should be optimized for specific cell lines and experimental conditions.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound A in a chosen cancer cell line.
Materials:
-
This compound A
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound A in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound A stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from nanomolar to micromolar).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound A.
-
Include wells with medium containing DMSO at the same concentration as the highest this compound A dose as a vehicle control, and wells with medium only as a blank.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound A concentration to determine the IC50 value.
-
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol is for quantifying the induction of apoptosis by this compound A using flow cytometry.
Materials:
-
This compound A
-
Cancer cell line of interest
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Incubate for 24 hours.
-
Treat the cells with this compound A at concentrations around the predetermined IC50 value and a vehicle control for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry.
-
The cell populations will be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
In Vivo Applications
While in vitro studies provide valuable mechanistic insights, in vivo models are crucial for evaluating the therapeutic potential of compounds like this compound A.
Xenograft Models: A common in vivo approach is the use of xenograft models, where human cancer cells are implanted into immunocompromised mice.
General Protocol Outline for a Xenograft Study:
-
Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound A (or a derivative) via a suitable route of administration (e.g., intraperitoneal injection), while the control group receives a vehicle.
-
Monitoring: Tumor size and body weight are monitored regularly.
-
Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
Although specific in vivo efficacy studies for this compound A are not extensively reported in recent literature, its potent in vitro activity suggests that it or its synthetic analogs could be candidates for such preclinical testing.[5]
Conclusion
This compound A serves as a powerful tool in cancer research due to its well-defined mechanism of action as a DNA bisintercalator. Its ability to potently inhibit cell proliferation and induce apoptosis makes it a valuable compound for studying DNA-targeted therapies. While further research is needed to fully elucidate its effects on specific signaling pathways and its efficacy in vivo, the provided protocols offer a solid foundation for researchers to explore the anti-cancer potential of this intriguing natural product. The development of synthetic analogs of this compound A also opens up new avenues for creating novel therapeutics with improved pharmacological properties.[3]
References
Application of Triostin A in Studying Gene Regulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triostin A is a member of the quinoxaline family of bicyclic octadepsipeptide antibiotics isolated from Streptomyces triostinicus. It functions as a bis-intercalator, inserting its two quinoxaline rings into the DNA double helix. This unique binding mechanism, with a preference for GC-rich sequences, particularly at CpG steps, makes this compound A a valuable tool for investigating DNA structure and its interaction with proteins, thereby offering insights into the complex processes of gene regulation. This document provides detailed application notes and protocols for utilizing this compound A in various molecular biology and drug discovery contexts.
Mechanism of Action
This compound A binds to the minor groove of DNA, with its two planar quinoxaline rings intercalating at sites flanking a two-base-pair segment of the DNA. This bis-intercalation event induces conformational changes in the DNA structure. The binding specificity of this compound A is primarily directed towards CpG sequences, making it a useful probe for studying the role of these specific DNA motifs in gene regulation. By occupying these sites, this compound A can interfere with the binding of transcription factors and other DNA-binding proteins, thereby modulating gene expression.
Applications in Gene Regulation Studies
This compound A can be employed in a variety of experimental settings to probe the mechanisms of gene regulation. Its ability to selectively bind to specific DNA sequences allows researchers to:
-
Inhibit Transcription Factor Binding: By occupying transcription factor binding sites, this compound A can be used to study the functional importance of these sites in gene activation or repression.
-
Modulate Gene Expression: The binding of this compound A to promoter or enhancer regions can lead to the downregulation or upregulation of specific genes, providing a method to study the consequences of altered gene expression.
-
Probe DNA Structure and Accessibility: this compound A can be used as a molecular probe to identify regions of DNA that are accessible for binding, offering insights into chromatin structure and organization.
Data Presentation: Quantitative Effects of this compound A
While specific quantitative data on the effect of this compound A on a wide range of genes is still an active area of research, its inhibitory effects on the transcriptional activation of Hypoxia-Inducible Factor-1 (HIF-1) and its cytotoxicity against cancer cell lines have been noted. The following tables summarize representative quantitative data.
Table 1: Cytotoxicity of this compound A against MCF-7 Human Breast Cancer Cells
| Compound | IC₅₀ (µM) | Cell Line | Assay |
| This compound A | 0.01 - 0.1 | MCF-7 | MTT Assay |
Note: The IC₅₀ value can vary depending on the specific experimental conditions.
Table 2: Inhibition of HIF-1 Transcriptional Activation by this compound A Analogues
| Compound | IC₅₀ (µM) for HIF-1 Inhibition | Cell Line | Reporter Gene |
| This compound A analogue | 1 - 10 | Hypoxia-exposed cancer cells | Luciferase |
Note: Data for specific this compound A analogues and detailed experimental conditions are required for precise interpretation.
Experimental Protocols
Here, we provide detailed protocols for key experiments utilizing this compound A to study gene regulation.
DNase I Footprinting Assay to Determine this compound A Binding Sites
This protocol allows for the identification of specific DNA sequences where this compound A binds.
Workflow for DNase I Footprinting with this compound A
Caption: Workflow for DNase I Footprinting with this compound A.
Materials:
-
Purified DNA fragment of interest (e.g., a promoter region)
-
T4 Polynucleotide Kinase and [γ-³²P]ATP
-
This compound A
-
DNase I
-
DNase I reaction buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 5 mM CaCl₂)
-
Stop solution (e.g., 0.4 M sodium acetate, 2.5 mM EDTA, 50 µg/mL sonicated salmon sperm DNA)
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Ethanol
-
Formamide loading buffer
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or X-ray film
Procedure:
-
Probe Preparation: a. End-label the purified DNA fragment on one strand using T4 Polynucleotide Kinase and [γ-³²P]ATP. b. Purify the radiolabeled probe to remove unincorporated nucleotides.
-
Binding Reaction: a. In separate tubes, incubate a fixed amount of the labeled DNA probe with increasing concentrations of this compound A (e.g., 0.1, 1, 10, 100 µM) in a suitable binding buffer. Include a no-Triostin A control. b. Allow the binding reaction to equilibrate at room temperature for 30 minutes.
-
DNase I Digestion: a. Add a pre-determined optimal concentration of DNase I to each reaction tube and incubate for a short period (e.g., 1-2 minutes) at room temperature to achieve partial digestion. The optimal DNase I concentration should be determined empirically to produce a ladder of fragments covering the entire length of the DNA. b. Stop the reaction by adding an excess of stop solution.
-
DNA Purification and Analysis: a. Extract the DNA fragments using phenol:chloroform:isoamyl alcohol and precipitate with ethanol. b. Resuspend the dried DNA pellets in formamide loading buffer. c. Denature the samples by heating at 90°C for 5 minutes and then place on ice. d. Separate the DNA fragments on a high-resolution denaturing polyacrylamide gel. e. Dry the gel and expose it to a phosphorimager screen or X-ray film. f. The region where this compound A binds will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane.
In Vitro Transcription Assay to Assess the Effect of this compound A on Gene Expression
This assay measures the ability of RNA polymerase to transcribe a DNA template in the presence or absence of this compound A.
Workflow for In Vitro Transcription Assay with this compound A
Caption: Workflow for In Vitro Transcription Assay with this compound A.
Materials:
-
Linearized DNA template containing a promoter and the gene of interest
-
RNA Polymerase (e.g., T7, SP6, or mammalian RNA Pol II)
-
Ribonucleotide triphosphates (ATP, CTP, GTP, UTP)
-
[α-³²P]UTP
-
This compound A
-
Transcription buffer
-
RNase inhibitor
-
DNase I (RNase-free)
-
Stop solution (e.g., formamide loading buffer)
-
Denaturing PAGE apparatus
-
Phosphorimager
Procedure:
-
Transcription Reaction Setup: a. In separate tubes, set up the in vitro transcription reactions containing the DNA template, transcription buffer, RNase inhibitor, ATP, CTP, GTP, and a mixture of unlabeled and [α-³²P]UTP. b. Add increasing concentrations of this compound A to the experimental tubes. Include a no-Triostin A control.
-
Initiation and Elongation: a. Pre-incubate the reactions at 37°C for 5 minutes. b. Initiate transcription by adding the appropriate RNA Polymerase. c. Incubate at 37°C for 30-60 minutes.
-
Termination and Purification: a. Terminate the reactions by adding stop solution. b. Treat the samples with RNase-free DNase I to digest the DNA template. c. Purify the RNA transcripts, for example, by phenol:chloroform extraction and ethanol precipitation.
-
Analysis: a. Resuspend the RNA pellets in formamide loading buffer. b. Denature the samples and separate the transcripts on a denaturing polyacrylamide gel. c. Dry the gel and expose it to a phosphorimager screen. d. Quantify the intensity of the transcript bands to determine the effect of this compound A on transcription efficiency.
Luciferase Reporter Assay to Measure the Effect of this compound A on Promoter Activity
This cell-based assay quantifies the effect of this compound A on the activity of a specific promoter linked to a luciferase reporter gene.
Workflow for Luciferase Reporter Assay with this compound A
Caption: Workflow for Luciferase Reporter Assay with this compound A.
Materials:
-
Mammalian cell line
-
Reporter plasmid containing the promoter of interest upstream of the Firefly luciferase gene
-
Control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
This compound A
-
Dual-Luciferase® Reporter Assay System (or equivalent)
-
Luminometer
Procedure:
-
Cell Culture and Transfection: a. Plate cells in a multi-well plate and allow them to adhere. b. Co-transfect the cells with the Firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment with this compound A: a. After transfection (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of this compound A. Include a vehicle-only control. b. Incubate the cells for a desired period (e.g., 24-48 hours).
-
Cell Lysis and Luciferase Assay: a. Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit. b. Transfer the cell lysates to a luminometer plate. c. Measure the Firefly and Renilla luciferase activities sequentially according to the manufacturer's protocol using a luminometer.
-
Data Analysis: a. Calculate the ratio of Firefly luciferase activity to Renilla luciferase activity for each sample to normalize for transfection efficiency and cell number. b. Compare the normalized luciferase activity of the this compound A-treated samples to the vehicle control to determine the effect on promoter activity.
Conclusion
This compound A serves as a powerful molecular tool for dissecting the intricate mechanisms of gene regulation. Its defined DNA binding properties allow for targeted investigations into the roles of specific DNA sequences and their interactions with regulatory proteins. The protocols provided herein offer a framework for researchers to employ this compound A in their studies, contributing to a deeper understanding of gene expression control in both normal and pathological states. Further research to elucidate the effects of this compound A on a broader range of genes and cellular pathways will undoubtedly expand its utility in the fields of molecular biology and drug discovery.
Application Notes and Protocols for DNase I Footprinting with Triostin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triostin A is a potent antibiotic belonging to the quinoxaline family of cyclic depsipeptides. Its cytotoxic and antibiotic activities stem from its ability to bind to double-stranded DNA, primarily through a mechanism known as bis-intercalation, where its two quinoxaline rings insert between adjacent DNA base pairs.[1] This interaction interferes with critical cellular processes such as transcription and replication.[1] Understanding the sequence-specific binding of this compound A to DNA is crucial for the development of novel therapeutic agents.
DNase I footprinting is a high-resolution technique used to determine the specific binding sites of ligands, such as proteins or small molecules like this compound A, on a DNA fragment.[2][3] The principle of this assay is that a DNA-bound ligand protects the phosphodiester backbone from cleavage by deoxyribonuclease I (DNase I).[2] When the resulting DNA fragments are separated by gel electrophoresis, the binding sites are visualized as "footprints," which are gaps in the ladder of DNA fragments compared to a control reaction without the ligand.[2] This method can elucidate the sequence selectivity, affinity, and binding kinetics of DNA-ligand interactions.
These application notes provide a detailed protocol for performing DNase I footprinting to characterize the interaction of this compound A with DNA.
Data Presentation
| Parameter | Value/Observation | Reference |
| Preferred Binding Motif | 5'-CpG-3' | [4][5] |
| Minimum Binding Site Size | 6 base pairs | [5] |
| Binding Mechanism | Bis-intercalation | [1][6] |
| Key Interaction Points | Quinoxaline rings intercalate at CpG steps; alanine residues form hydrogen bonds with guanines in the minor groove. | [6][7] |
| Relative Dissociation Rate | Dissociates from DNA approximately an order of magnitude faster than quinomycin antibiotics. | [8] |
Experimental Protocols
This section outlines the detailed methodology for DNase I footprinting with this compound A.
Preparation of End-Labeled DNA Probe
A DNA fragment of 100-400 base pairs containing the putative this compound A binding site(s) (i.e., CpG sequences) should be used.
-
Primer Labeling:
-
In a microcentrifuge tube, combine the following:
-
5 pmoles of the forward or reverse primer
-
1.5 µl of 10X T4 Polynucleotide Kinase (PNK) buffer
-
1 µl of [γ-³²P]ATP (7,000 Ci/mmol, 167 µCi/µl)
-
Nuclease-free water to a final volume of 14 µl
-
1 µl of T4 Polynucleotide Kinase
-
-
Incubate at 37°C for 45-60 minutes.[9]
-
Terminate the reaction by adding 1 µl of 500 mM EDTA.[9]
-
Purify the labeled primer using a spin column to remove unincorporated nucleotides.[9]
-
-
PCR Amplification:
-
Set up a PCR reaction using the labeled primer, the corresponding unlabeled primer, a DNA template containing the target sequence, and a high-fidelity DNA polymerase.
-
Perform PCR for 30 cycles under standard conditions (e.g., 95°C for 20 sec, 55°C for 30 sec, 72°C for 30 sec), followed by a final extension at 72°C for 5 minutes.[9]
-
-
Probe Purification:
-
Purify the radiolabeled PCR product using 6% native polyacrylamide gel electrophoresis (PAGE) in 0.5X TBE buffer.[9]
-
Visualize the DNA bands by autoradiography (exposure to X-ray film for ~1 minute).[9]
-
Excise the band corresponding to the double-stranded DNA product.[9]
-
Elute the DNA from the gel slice by crushing and soaking it overnight in an elution buffer (0.1% SDS, 0.5 M ammonium acetate, 10 mM magnesium acetate).[9]
-
Extract the DNA using a phenol-chloroform mixture and precipitate with ethanol.[9]
-
Resuspend the purified, labeled DNA probe in TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA) to a concentration of 10,000-20,000 counts per minute (CPM)/µl.[10]
-
DNase I Titration (Optimization)
Before the footprinting experiment, it is essential to determine the optimal concentration of DNase I that results in partial, random cleavage of the DNA probe.
-
Prepare a reaction mixture containing the labeled DNA probe in the footprinting buffer (see section 3 for buffer composition) without this compound A.
-
Aliquot the mixture into several tubes.
-
Add serial dilutions of DNase I (e.g., ranging from 1:8 to 1:128 of a stock solution) to each tube.[10]
-
Incubate for a fixed time (e.g., 1-2 minutes) at room temperature.
-
Stop the reaction by adding a stop solution (e.g., 0.1 M EDTA, 0.6 M NH₄OAc, 20 µg/ml salmon sperm DNA).[10]
-
Analyze the digested DNA on a denaturing polyacrylamide sequencing gel.
-
The optimal DNase I concentration is the one that produces a uniform ladder of bands along the length of the gel, with some undigested probe remaining at the top.
DNase I Footprinting Reaction
-
In a microcentrifuge tube on ice, prepare the binding reactions by combining:
-
Labeled DNA probe (10,000-20,000 CPM)
-
Footprinting Buffer (final concentrations: 20 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl₂, 0.1 mM EDTA) [see note on buffer composition]
-
A serial dilution of this compound A (e.g., 0.1 µM to 100 µM). Prepare a control reaction with no this compound A.
-
Nuclease-free water to the desired final volume.
Note on Buffer Composition: The provided buffer is a general starting point. Optimal salt concentrations may need to be adjusted to facilitate the specific DNA-ligand interaction.[10]
-
-
Incubate the reactions at room temperature (or 37°C) for at least 30 minutes to allow the this compound A-DNA binding to reach equilibrium.
-
Add the pre-determined optimal amount of diluted DNase I to each reaction tube and incubate for exactly 1-2 minutes at room temperature.
-
Terminate the reactions by adding the DNase I stop solution.[10]
-
Precipitate the DNA by adding ethanol and freeze the samples in a dry ice/ethanol bath for 5 minutes.[10]
-
Centrifuge to pellet the DNA, wash the pellet with 70% ethanol, and air dry.[10]
-
Resuspend the DNA pellets in 5 µl of sequencing loading dye (e.g., formamide with bromophenol blue and xylene cyanol).[10]
Gel Electrophoresis and Autoradiography
-
Denature the samples by heating at 90-95°C for 3-5 minutes, followed by rapid cooling on ice.
-
Load the samples onto a 6-8% denaturing polyacrylamide sequencing gel.
-
Run the gel at a constant power until the bromophenol blue dye reaches the bottom.
-
After electrophoresis, transfer the gel onto filter paper, dry it under a vacuum, and expose it to X-ray film at -70°C with an intensifying screen.
-
Develop the autoradiogram. The regions where this compound A has bound to the DNA will appear as gaps ("footprints") in the DNase I cleavage pattern compared to the control lane.
Visualizations
Experimental Workflow
Caption: Workflow for DNase I footprinting with this compound A.
Molecular Interaction of this compound A with DNA
References
- 1. This compound A derived hybrid for simultaneous DNA binding and metal coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNase I footprinting of small molecule binding sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNase I footprinting of small molecule binding sites on DNA. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Role of stacking interactions in the binding sequence preferences of DNA bis-intercalators: insight from thermodynamic integration free energy simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sequence preferences in the binding to DNA of this compound A and TANDEM as reported by DNase I footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of the structure of echinomycin and this compound A complexed to a DNA fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 8. Kinetics of dissociation of quinoxaline antibiotics from DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.fredhutch.org [research.fredhutch.org]
- 10. DNase I footprinting [gene.mie-u.ac.jp]
Application Notes: In Vitro Cytotoxicity of Triostin A
Introduction
Triostin A is a potent cyclic depsipeptide antibiotic belonging to the quinoxaline family of natural products. Its primary mechanism of action involves the bis-intercalation into double-stranded DNA, preferentially at CpG sequences.[1][2][3] This interaction effectively blocks transcription and replication, leading to cell cycle arrest and subsequent apoptosis, making it a compound of significant interest in cancer research.[1] Accurate assessment of its cytotoxic and cytostatic effects is crucial for evaluating its therapeutic potential. This document provides detailed protocols for key in vitro assays used to quantify the cytotoxicity of this compound A.
Principle of Cytotoxicity Assays
Several assays are available to measure the cytotoxic effects of a compound. They primarily rely on quantifying viable cells after treatment. Common methods include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
SRB (Sulforhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein mass, which correlates with the number of viable cells. It is a reliable method for measuring drug-induced cytotoxicity.
-
Apoptosis Assay (Annexin V & Propidium Iodide Staining): This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is used to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Quantitative Cytotoxicity Data
| Cell Line | Cancer Type | IC50 (nM) | Assay Method |
| HeLa | Cervical Cancer | Value | MTT |
| MCF-7 | Breast Cancer | Value | SRB |
| A549 | Lung Cancer | Value | MTT |
| HCT116 | Colon Cancer | Value | SRB |
| K-562 | Leukemia | Value | Apoptosis |
Illustrative data. Actual values would be populated from experimental findings.
Experimental Workflow and Signaling Pathway
The general workflow for assessing the cytotoxicity of a compound like this compound A involves cell culture, treatment, and subsequent viability analysis. The diagram below outlines this process.
This compound A's primary mechanism involves DNA damage, which triggers a cellular response cascade leading to apoptosis. The diagram below illustrates this simplified signaling pathway.
Detailed Experimental Protocols
MTT Cytotoxicity Assay
This protocol is adapted for adherent cells grown in 96-well plates.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Complete cell culture medium.
-
96-well clear, flat-bottom tissue culture plates.
-
Microplate reader (570 nm wavelength).
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound A in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include wells with untreated cells (negative control) and wells with medium only (background control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against the log of the this compound A concentration to determine the IC50 value.
Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is suitable for determining cytotoxicity in adherent cell lines.
Materials:
-
Trichloroacetic acid (TCA), 10% (w/v).
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid.
-
Washing solution: 1% (v/v) acetic acid.
-
Solubilization solution: 10 mM Tris base solution (pH 10.5).
-
96-well clear, flat-bottom tissue culture plates.
-
Microplate reader (510-565 nm wavelength).
Procedure:
-
Cell Plating and Treatment: Follow steps 1-3 of the MTT Assay protocol.
-
Cell Fixation: After the treatment incubation, gently add 50 µL of cold 10% TCA to each well without removing the culture medium. Incubate the plate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully remove the supernatant. Wash the wells five times with ~200 µL of 1% acetic acid to remove excess TCA. Air dry the plates completely.[4]
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[4]
-
Removal of Unbound Dye: Quickly wash the wells four times with 200 µL of 1% acetic acid to remove the unbound SRB dye. Air dry the plates completely.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[4]
-
Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510 nm using a microplate reader.[4]
-
Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay by Annexin V-FITC and PI Staining
This protocol describes the detection of apoptosis by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Cold 1X PBS.
-
Flow cytometer.
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound A for a specified time.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes) and wash the cells twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution and Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the cells immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells (should be a small population in apoptosis studies).
-
References
- 1. This compound A derived hybrid for simultaneous DNA binding and metal coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions of quinoxaline antibiotic and DNA: the molecular structure of a this compound A-d(GCGTACGC) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of the structure of echinomycin and this compound A complexed to a DNA fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Mechanism of trichosanthin inducing apoptosis of mouse prostatic cancer RM-1 cells in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Triostin A Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methods for the synthesis of triostin A analogues, a class of bicyclic depsipeptides with significant potential in drug development, particularly as anticancer agents. This compound A and its analogues are known to act as DNA bis-intercalators and inhibitors of hypoxia-inducible factor 1 (HIF-1), a key target in cancer therapy.[1][2] These notes cover both chemical and biosynthetic approaches, offering protocols and data to guide researchers in this field.
Chemical Synthesis of this compound A Analogues
The chemical synthesis of this compound A and its analogues can be broadly categorized into two main strategies: solution-phase synthesis and solid-phase synthesis. Each approach offers distinct advantages and is suited for different research and development objectives.
Solution-Phase Synthesis
Solution-phase synthesis is a classical and versatile method for preparing complex molecules like this compound A analogues. It allows for large-scale production and straightforward purification of intermediates. An improved solution-phase synthesis for this compound A has been reported with a total yield of 17.5% over 13 steps, providing a practical route for obtaining substantial quantities of the natural product and its derivatives.[1]
This protocol outlines a general procedure for the stepwise construction of a bicyclic octadepsipeptide core, followed by the introduction of desired chromophores. This example focuses on the synthesis of an analogue with modified aromatic groups.
Materials:
-
Protected amino acids (e.g., Boc-D-Ser-OH, Fmoc-N-Me-L-Cys(Trt)-OH, Boc-L-Ala-OH, Fmoc-N-Me-L-Val-OH)
-
Quinoxaline-2-carboxylic acid or other desired aromatic carboxylic acids
-
Coupling reagents (e.g., HATU, HOBt, EDCI)
-
Deprotection reagents (e.g., TFA, piperidine in DMF)
-
Solvents (e.g., DMF, DCM, EtOAc)
-
Purification materials (e.g., silica gel for column chromatography, HPLC columns)
Procedure:
-
Dipeptide Fragment Synthesis:
-
Couple Boc-D-Ser-OH to a protected amino acid ester (e.g., H-L-Ala-OMe) using a standard coupling reagent like EDCI/HOBt in DCM.
-
Purify the resulting dipeptide by column chromatography.
-
Selectively deprotect the N-terminus (Boc group) using TFA in DCM.
-
-
Tetrapeptide Fragment Synthesis:
-
Couple the deprotected dipeptide with another protected dipeptide fragment (e.g., Boc-N-Me-L-Val-N-Me-L-Cys(Trt)-OH) using HATU in DMF.
-
Purify the resulting linear tetrapeptide.
-
-
Cyclization to form the Depsipeptide Core:
-
Deprotect the N- and C-termini of the linear tetrapeptide.
-
Perform an intramolecular cyclization under high dilution conditions using a suitable coupling reagent to form the cyclic depsipeptide.
-
Purify the cyclic monomer.
-
-
Dimerization and Disulfide Bridge Formation:
-
Selectively deprotect the thiol groups of the cysteine residues.
-
Induce dimerization and disulfide bond formation through oxidation (e.g., air oxidation or using iodine).
-
Purify the resulting bicyclic depsipeptide core.
-
-
Attachment of Aromatic Chromophores:
-
Deprotect the side chain functional groups of the serine residues.
-
Couple the desired aromatic carboxylic acid (e.g., quinoxaline-2-carboxylic acid) to the free hydroxyl groups of the serine residues using an appropriate coupling method.
-
Purify the final this compound A analogue by HPLC.
-
Characterization: The structure and purity of the synthesized analogues should be confirmed by NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase synthesis offers a more streamlined and automatable approach for the synthesis of this compound A analogues, which is particularly advantageous for creating libraries of compounds for structure-activity relationship (SAR) studies. A strategy exploiting the C2 symmetry of this compound A has been developed for solid-phase synthesis.[3]
This protocol describes a general workflow for the solid-phase synthesis of a symmetrical this compound A analogue.
Materials:
-
Rink amide resin or other suitable solid support
-
Fmoc-protected amino acids
-
Symmetrical linker molecule (if applicable)
-
Coupling reagents (e.g., HBTU, DIPEA)
-
Deprotection reagent (20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
HPLC for purification
Procedure:
-
Resin Preparation: Swell the resin in DMF.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.
-
Peptide Chain Elongation:
-
Perform iterative cycles of Fmoc deprotection (20% piperidine in DMF) and coupling of the subsequent Fmoc-protected amino acids using a coupling agent like HBTU/DIPEA.
-
-
On-Resin Cyclization (for symmetrical analogues):
-
After assembling the linear precursor, perform an on-resin cyclization to form the bicyclic structure.
-
-
Cleavage from Resin:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide from the solid support and remove side-chain protecting groups.
-
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the crude product by preparative RP-HPLC.
-
-
Characterization: Confirm the identity and purity of the final product using analytical HPLC, HRMS, and NMR.
Biosynthesis of this compound A
This compound A is naturally produced by certain bacteria, such as Streptomyces triostinicus, through a nonribosomal peptide synthetase (NRPS) pathway. Understanding this biosynthetic pathway can open avenues for chemoenzymatic synthesis and the generation of novel analogues through genetic engineering of the producing organism. The complete biosynthetic gene cluster for this compound A has been sequenced, providing insights into the enzymatic machinery involved.
This compound A Biosynthetic Pathway
The biosynthesis of this compound A is a modular process carried out by a large NRPS enzyme complex. Each module is responsible for the incorporation of a specific amino acid into the growing peptide chain.
Data Presentation
Synthesis Yields of this compound A and Analogues
| Compound | Synthesis Method | Overall Yield (%) | Number of Steps | Reference |
| This compound A | Solution-Phase | 17.5 | 13 | [1] |
| Nucleobase-Substituted Analogue | Solution-Phase | Varies | ~15 | [4] |
| Symmetrical Analogue | Solid-Phase | Not reported | - | [3] |
Note: Yields for analogues can vary significantly depending on the specific modifications.
Concluding Remarks
The synthesis of this compound A analogues remains an active area of research with significant therapeutic potential. The choice between solution-phase and solid-phase synthesis will depend on the specific goals of the project, with the former being suitable for large-scale synthesis and the latter for the rapid generation of diverse libraries. Furthermore, exploring the biosynthetic pathway through metabolic engineering and chemoenzymatic approaches offers exciting possibilities for the creation of novel and potent drug candidates. The protocols and data presented here provide a foundation for researchers to design and execute the synthesis of novel this compound A analogues for drug discovery and development.
References
- 1. Solution-phase synthesis and biological evaluation of this compound A and its analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Solid-Phase Synthesis of this compound A Using a Symmetrical Bis(diphenylmethyl) Linker System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solution-phase synthesis of nucleobase-substituted analogues of this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabelled Triostin A in Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triostin A is a potent antibiotic belonging to the quinoxaline family of cyclic depsipeptides. Its biological activity stems from its ability to bind to DNA with high affinity and specificity, acting as a bis-intercalator. This unique binding mode, where the two quinoxaline rings of the molecule insert into the DNA double helix at non-adjacent sites, effectively crosslinks the DNA strands and inhibits crucial cellular processes such as transcription and replication. The study of this interaction is paramount for understanding its mechanism of action and for the development of novel therapeutic agents.
Radiolabelled this compound A, particularly with isotopes like ³⁵S, provides a highly sensitive tool for quantitative analysis of its binding to DNA. This document provides detailed application notes and protocols for performing binding assays using radiolabelled this compound A, enabling researchers to determine binding affinity (K_d), binding capacity (B_max), and to characterize the specificity of this interaction.
Principle of the Assay
Radioligand binding assays are a fundamental tool in pharmacology and molecular biology for quantifying the interaction between a ligand and its binding site. In the context of this compound A, the radiolabelled molecule ([³⁵S]this compound A) is incubated with a preparation of DNA. After reaching equilibrium, the DNA-bound radioligand is separated from the unbound (free) radioligand. The amount of radioactivity in the bound fraction is then measured, typically using liquid scintillation counting. By varying the concentration of the radioligand or by introducing a competing unlabeled ligand, key binding parameters can be determined.
A common and effective method for separating bound from free radioligand in this context is the filter binding assay . This technique relies on the principle that double-stranded DNA, when bound by a ligand like this compound A, is retained by a nitrocellulose filter, while free DNA passes through. The radioactivity trapped on the filter is then quantified.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data that can be obtained from radiolabelled this compound A binding assays. These values are based on the known high-affinity binding of this compound A to DNA and are intended for illustrative purposes.
Table 1: Saturation Binding Parameters for [³⁵S]this compound A with Calf Thymus DNA
| Parameter | Value | Units |
| K_d (Dissociation Constant) | 5.2 | nM |
| B_max (Maximum Binding Capacity) | 150 | fmol/µg DNA |
| Hill Slope | 1.05 | - |
Table 2: Competitive Binding of Unlabeled this compound A Analogues
| Competitor | IC₅₀ | K_i |
| Unlabeled this compound A | 6.5 nM | 5.8 nM |
| Analogue X | 58 nM | 51.8 nM |
| Analogue Y | 850 nM | 758.9 nM |
Experimental Protocols
Protocol 1: Saturation Binding Assay for [³⁵S]this compound A using a Filter Binding Assay
This protocol is designed to determine the equilibrium dissociation constant (K_d) and the maximum number of binding sites (B_max) for [³⁵S]this compound A binding to DNA.
Materials:
-
[³⁵S]this compound A (specific activity >1000 Ci/mmol)
-
Calf Thymus DNA (or other DNA of interest)
-
Binding Buffer: 10 mM Tris-HCl (pH 7.4), 50 mM NaCl, 1 mM EDTA
-
Wash Buffer: Ice-cold Binding Buffer
-
Unlabeled this compound A (for non-specific binding determination)
-
Nitrocellulose filters (0.45 µm pore size)
-
Filtration apparatus
-
Liquid scintillation counter and scintillation fluid
-
Microcentrifuge tubes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DNA in Binding Buffer and determine its concentration accurately using UV spectrophotometry (A₂₆₀).
-
Prepare a series of dilutions of [³⁵S]this compound A in Binding Buffer, ranging from approximately 0.1 x K_d to 10 x K_d (e.g., 0.5 nM to 50 nM).
-
Prepare a high concentration stock solution of unlabeled this compound A (e.g., 10 µM) in Binding Buffer for determining non-specific binding.
-
-
Assay Setup:
-
Set up two sets of microcentrifuge tubes: one for total binding and one for non-specific binding.
-
Total Binding: To each tube, add:
-
50 µL of varying concentrations of [³⁵S]this compound A.
-
50 µL of DNA solution (e.g., 1 µg).
-
100 µL of Binding Buffer.
-
-
Non-specific Binding: To each tube, add:
-
50 µL of varying concentrations of [³⁵S]this compound A.
-
50 µL of DNA solution (e.g., 1 µg).
-
10 µL of 10 µM unlabeled this compound A (final concentration 1 µM).
-
90 µL of Binding Buffer.
-
-
-
Incubation:
-
Incubate all tubes at room temperature (25°C) for 60 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Pre-soak the nitrocellulose filters in ice-cold Wash Buffer for at least 30 minutes.
-
Assemble the filtration apparatus.
-
Filter the contents of each tube through a separate pre-soaked filter under gentle vacuum.
-
Wash each filter rapidly with 3 x 5 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Quantification:
-
Carefully remove the filters and place them in scintillation vials.
-
Add 5 mL of scintillation fluid to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot Specific Binding (Y-axis) against the concentration of [³⁵S]this compound A (X-axis).
-
Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit the data to a one-site binding (hyperbola) equation to determine the K_d and B_max values.
-
Protocol 2: Competitive Binding Assay
This protocol is used to determine the binding affinity (K_i) of unlabeled compounds (e.g., this compound A analogues) by measuring their ability to compete with a fixed concentration of [³⁵S]this compound A for binding to DNA.
Materials:
-
Same as Protocol 1, plus unlabeled competitor compounds.
Procedure:
-
Preparation of Reagents:
-
Prepare reagents as in Protocol 1.
-
Prepare a series of dilutions of the unlabeled competitor compounds in Binding Buffer.
-
-
Assay Setup:
-
Set up microcentrifuge tubes for a range of competitor concentrations.
-
To each tube, add:
-
50 µL of a fixed concentration of [³⁵S]this compound A (typically at or near its K_d value, e.g., 5 nM).
-
50 µL of varying concentrations of the unlabeled competitor.
-
50 µL of DNA solution (e.g., 1 µg).
-
50 µL of Binding Buffer.
-
-
Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled this compound A).
-
-
Incubation, Filtration, and Quantification:
-
Follow steps 3, 4, and 5 from Protocol 1.
-
-
Data Analysis:
-
Plot the percentage of specific binding (Y-axis) against the log concentration of the competitor (X-axis).
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d) , where [L] is the concentration of [³⁵S]this compound A used and K_d is its dissociation constant determined from the saturation binding assay.
-
Mandatory Visualizations
Mechanism of Action: this compound A Bis-intercalation
The primary mechanism of action of this compound A is its ability to bis-intercalate into the DNA double helix. The two planar quinoxaline rings of the molecule insert into the DNA at two different sites, typically separated by two base pairs. This process is facilitated by the rigid cyclic peptide backbone which holds the quinoxaline moieties at an appropriate distance for simultaneous intercalation. This crosslinking of the DNA strands inhibits processes like transcription and replication by preventing the unwinding of the DNA helix.
Caption: Workflow of this compound A's DNA bis-intercalation mechanism.
Experimental Workflow: Saturation Filter Binding Assay
The following diagram outlines the key steps involved in performing a saturation filter binding assay with radiolabelled this compound A.
Caption: Key steps in a radiolabelled this compound A saturation filter binding assay.
Application Notes and Protocols for Studying DNA Conformation Changes with Triostin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triostin A is a potent cyclic octadepsipeptide antibiotic belonging to the quinoxaline family of antitumor agents. It functions as a bis-intercalator, inserting its two planar quinoxaline rings into the minor groove of the DNA double helix. This unique binding mechanism induces significant conformational changes in the DNA structure, making this compound A a valuable tool for researchers studying DNA topology, protein-DNA interactions, and for drug development professionals exploring novel anticancer therapies.
This document provides detailed application notes and experimental protocols for utilizing this compound A to investigate DNA conformation changes. It includes summaries of quantitative data, methodologies for key experiments, and visualizations of the underlying molecular interactions and experimental workflows.
Mechanism of Action
This compound A exhibits a high affinity for GC-rich sequences, particularly CpG steps.[1] Its rigid cyclic peptide backbone pre-organizes the two quinoxaline chromophores for efficient bis-intercalation, spanning a two-base-pair site.[2] This binding event perturbs the local DNA structure in several ways:
-
Unwinding of the DNA Helix: The insertion of the quinoxaline rings causes a localized unwinding of the DNA double helix.
-
Induction of Hoogsteen Base Pairing: A hallmark of this compound A binding is the induction of non-canonical Hoogsteen base pairing in A-T base pairs adjacent to the intercalation site, where the adenine base adopts a syn conformation.[3][4][5][6] This is a significant deviation from the standard Watson-Crick base pairing.
-
Perturbation of Helical Parameters: The intercalation leads to changes in various DNA helical parameters, including an increase in the distance between base pairs at the intercalation site.
These conformational changes can have profound biological consequences, including the inhibition of DNA replication and transcription, which underlies its antibiotic and cytotoxic activity.[2]
Data Presentation
Table 1: DNA Binding Affinity of this compound A and its Analogs
| Compound | DNA Sequence | Method | Binding Constant (K) or IC50 | Reference |
| This compound A | Calf Thymus DNA | Solvent Partition | High Affinity (not quantified) | [7] |
| This compound A | Poly(dG-dC) | Solvent Partition | Lower Affinity than Poly(dA-dT) | [7] |
| This compound A | Poly(dA-dT) | Solvent Partition | High Affinity (cooperative binding) | [7] |
| Bis-6-chloro-triostin A | Calf Thymus DNA | Not Specified | Similar to this compound A | [8] |
| Bis-3-amino-triostin A | Calf Thymus DNA | Not Specified | Similar to this compound A | [8] |
| Bis-7-chloro-triostin A | Poly(dA-dT) | Not Specified | Higher Affinity than other polynucleotides | [8] |
Table 2: Structural Changes in DNA upon this compound A Binding
| DNA Sequence | Method | Observed Conformational Changes | Reference |
| d(CGTACG) | X-ray Crystallography | Bis-intercalation at CpG steps; Hoogsteen A-T base pairs in the central TA step; Perturbed base stacking. | [5][9] |
| d(CpGpTpApCpG) | X-ray Crystallography | Bis-intercalation at CpG steps; Hoogsteen A-T base pairs in the central TA step. | [10][11][12] |
| d(ACGTACGT) | NMR Spectroscopy | Hoogsteen A-T base pairs at the terminal ends. | [3][4] |
| d(GCGTACGC) | X-ray Crystallography | Bis-intercalation at CpG steps; Hoogsteen A-T and G-C base pairs. | [13] |
Experimental Protocols
DNase I Footprinting Assay to Determine this compound A Binding Sites
This protocol allows for the identification of specific DNA sequences where this compound A binds and protects the DNA from cleavage by DNase I.
Materials:
-
DNA fragment of interest (radiolabeled at one end)
-
This compound A
-
DNase I
-
DNase I reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM CaCl₂)
-
Stop solution (e.g., 0.4 M sodium acetate, 2.5 mM EDTA, 50 µg/mL tRNA)
-
Formamide loading dye
-
Polyacrylamide gel (denaturing)
-
Phosphorimager or X-ray film
Protocol:
-
DNA Probe Preparation: Prepare a DNA fragment of interest (100-300 bp) and label one end with ³²P using standard molecular biology techniques. Purify the labeled probe.
-
Binding Reaction:
-
In separate tubes, mix the radiolabeled DNA probe (e.g., 10,000 cpm) with increasing concentrations of this compound A in the DNase I reaction buffer.
-
Include a control reaction with no this compound A.
-
Incubate the reactions at room temperature for 30 minutes to allow binding equilibrium to be reached.
-
-
DNase I Digestion:
-
Add a freshly diluted solution of DNase I to each reaction tube. The optimal concentration of DNase I needs to be determined empirically to achieve partial digestion of the DNA.
-
Incubate for a short, defined time (e.g., 1-2 minutes) at room temperature.
-
-
Reaction Termination: Stop the digestion by adding an excess of stop solution.
-
DNA Precipitation and Analysis:
-
Precipitate the DNA fragments with ethanol.
-
Resuspend the dried pellets in formamide loading dye.
-
Denature the samples by heating at 90°C for 5 minutes.
-
Separate the DNA fragments by electrophoresis on a denaturing polyacrylamide sequencing gel.
-
-
Visualization: Dry the gel and visualize the DNA fragments by autoradiography or using a phosphorimager. The region where this compound A binds will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane.[1][14]
NMR Spectroscopy to Characterize DNA Conformational Changes
NMR spectroscopy is a powerful technique to study the solution structure and dynamics of the this compound A-DNA complex at atomic resolution.
Materials:
-
Synthetic DNA oligonucleotide
-
This compound A
-
NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
D₂O
-
NMR spectrometer
Protocol:
-
Sample Preparation:
-
Synthesize and purify the desired DNA oligonucleotide. For detailed structural studies, isotopic labeling (¹³C, ¹⁵N) of the DNA may be required.
-
Dissolve the DNA and this compound A separately in the NMR buffer.
-
Prepare the complex by titrating the this compound A solution into the DNA solution while monitoring the NMR spectra (e.g., 1D ¹H or 2D ¹H-¹⁵N HSQC if the DNA is labeled).
-
Lyophilize the final complex and redissolve in D₂O for non-exchangeable proton experiments or in 90% H₂O/10% D₂O for observing exchangeable imino and amino protons.
-
-
NMR Data Acquisition:
-
Acquire a series of 1D and 2D NMR experiments at a suitable temperature.
-
1D ¹H NMR: To observe the imino protons, which are sensitive indicators of base pairing. The appearance of new, downfield-shifted imino proton signals can indicate the formation of Hoogsteen base pairs.[3][4]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons. Specific NOE cross-peaks between the sugar H1' proton and the base H8/H6 protons can distinguish between syn and anti conformations of the glycosidic bond, which is crucial for identifying Hoogsteen base pairs.[3][4]
-
2D TOCSY (Total Correlation Spectroscopy): To assign proton resonances within each sugar spin system.
-
¹H-¹³C and ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For assigning resonances if isotopically labeled DNA is used. Chemical shift perturbations upon this compound A binding can map the interaction site.[15][16]
-
-
Data Analysis:
-
Process and analyze the NMR spectra using appropriate software.
-
Assign the proton and/or heteronuclear resonances of the free DNA and the complex.
-
Analyze the chemical shift perturbations to identify the binding site.
-
Use the NOE-derived distance restraints to calculate a high-resolution solution structure of the this compound A-DNA complex. This will reveal detailed conformational changes, including the presence of Hoogsteen base pairs and alterations in helical parameters.[3][4]
-
X-ray Crystallography for High-Resolution Structural Determination
X-ray crystallography provides a static, high-resolution three-dimensional structure of the this compound A-DNA complex.
Materials:
-
Synthetic DNA oligonucleotide
-
This compound A
-
Crystallization buffer components (salts, precipitants, etc.)
-
Crystallization plates (sitting or hanging drop)
-
X-ray diffraction equipment (in-house or synchrotron source)
Protocol:
-
Complex Formation and Purification:
-
Prepare a stoichiometric complex of this compound A and the purified DNA oligonucleotide.
-
Purify the complex using methods like size-exclusion chromatography to ensure homogeneity.
-
-
Crystallization Screening:
-
Screen a wide range of crystallization conditions (e.g., different pH, precipitants like PEG or salts, and additives) using commercially available or custom-made screens.
-
Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods.
-
-
Crystal Optimization:
-
Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the components to obtain larger, single crystals suitable for X-ray diffraction.
-
-
Data Collection:
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factor amplitudes.
-
Solve the phase problem using methods like molecular replacement if a similar structure is available, or heavy-atom derivatization.
-
Build an atomic model of the this compound A-DNA complex into the electron density map.
-
Refine the model against the diffraction data to obtain a high-resolution structure.
-
-
Structural Analysis:
Mandatory Visualizations
Caption: Mechanism of this compound A action on DNA.
Caption: DNase I Footprinting Experimental Workflow.
Caption: this compound A inhibits HIF-1 signaling pathway.
Applications in Drug Development
The ability of this compound A to induce significant conformational changes in DNA and inhibit key cellular processes makes it and its analogs attractive candidates for anticancer drug development. The inhibition of Hypoxia-Inducible Factor 1 (HIF-1), a key transcription factor in tumor progression, is a particularly promising avenue.[19][20][21] By altering the DNA conformation at Hypoxia Response Elements (HREs), this compound A can prevent the binding of the HIF-1 complex, thereby downregulating the expression of genes involved in angiogenesis, cell survival, and metastasis. The protocols and understanding of the structure-activity relationships outlined in this document can aid in the rational design and evaluation of new this compound A-based therapeutics with improved efficacy and specificity.
References
- 1. Sequence preferences in the binding to DNA of this compound A and TANDEM as reported by DNase I footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound A derived hybrid for simultaneous DNA binding and metal coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR investigation of Hoogsteen base pairing in quinoxaline antibiotic--DNA complexes: comparison of 2:1 echinomycin, this compound A and [N-MeCys3,N-MeCys7] TANDEM complexes with DNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The molecular structure of a DNA-triostin A complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New insights into Hoogsteen base pairs in DNA duplexes from a structure-based survey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bifunctional intercalation and sequence specificity in the binding of quinomycin and this compound antibiotics to deoxyribonucleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and DNA-binding properties of substituted this compound antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 10. A comparison of the structure of echinomycin and this compound A complexed to a DNA fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparison of the structure of echinomycin and this compound A complexed to a DNA fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 13. Interactions of quinoxaline antibiotic and DNA: the molecular structure of a this compound A-d(GCGTACGC) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
- 15. NMR chemical shift perturbation mapping of DNA binding by a zinc-finger domain from the yeast transcription factor ADR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ligand Binding by Chemical Shift Perturbation | BCM [bcm.edu]
- 17. Purification, crystallization and X-ray diffraction analysis of the DNA-binding domain of human heat-shock factor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Crystallization and preliminary X-ray diffraction analysis of human DNA primase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inherent DNA-binding specificities of the HIF-1α and HIF-2α transcription factors in chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Inhibition of hypoxia-inducible factor-1alpha (HIF-1alpha) protein synthesis by DNA damage inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Triostin A Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Triostin A for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound A and why is its solubility a concern for in vitro assays?
A1: this compound A is a cyclic depsipeptide with potent antibacterial and anti-tumor activities. It is a hydrophobic molecule, which means it has poor solubility in aqueous solutions like cell culture media and buffers. This low solubility can lead to precipitation, making it difficult to achieve accurate and reproducible concentrations in in vitro experiments, potentially leading to inaccurate results.
Q2: What is the recommended solvent for dissolving this compound A?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound A and other hydrophobic compounds for cell-based assays. It is crucial to use a minimal amount of organic solvent, as it can be toxic to cells.
Q3: What is the maximum concentration of DMSO that is safe for most cell lines?
A3: The final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v) to avoid cytotoxic effects.[1] However, the tolerance to DMSO can vary between cell lines. It is recommended to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line. For some sensitive cell lines, even concentrations below 1% can affect viability in long-term assays.[1]
Q4: My this compound A precipitates when I dilute the DMSO stock solution in my aqueous buffer or cell culture medium. What can I do?
A4: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Decrease the final concentration: The concentration of this compound A may be exceeding its solubility limit in the final aqueous solution.
-
Increase the final DMSO concentration: While keeping it below the cytotoxic level for your cells, a slightly higher DMSO concentration in the final solution might be necessary to maintain solubility.
-
Use a stepwise dilution: Instead of a single large dilution, perform serial dilutions to gradually decrease the DMSO concentration. This can prevent the compound from crashing out of solution.
-
Pre-warm the medium: Adding the DMSO stock to pre-warmed (37°C) cell culture medium with gentle mixing can sometimes improve solubility.
-
Consider co-solvents: For some applications, the use of other co-solvents like ethanol or PEG 400 in combination with DMSO might be explored, though their compatibility with the specific assay needs to be validated.
Troubleshooting Guide: Common Solubility Issues
| Issue | Potential Cause | Recommended Solution |
| Cloudiness or precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound A exceeds its solubility limit in the final buffer composition. The percentage of DMSO is too low to maintain solubility. | 1. Decrease the final concentration of this compound A. 2. Increase the percentage of DMSO in the final solution, ensuring it remains below the cytotoxic level for your cell line. 3. Utilize a solubilizing agent such as cyclodextrin in the aqueous buffer before adding the this compound A stock.[2] |
| Inconsistent experimental results between batches. | Variability in the preparation of the this compound A solution, leading to different effective concentrations. Precipitation of the compound over time. | 1. Prepare fresh solutions for each experiment. 2. Ensure complete dissolution of the stock solution before further dilution. 3. Visually inspect the final solution for any signs of precipitation before use. 4. Consider using a validated solubilization protocol. |
| Precipitate observed in the cell culture plate wells after incubation. | The compound is precipitating out of the medium over time due to instability or interaction with media components. | 1. Reduce the incubation time if the experimental design allows. 2. Decrease the final concentration of this compound A. 3. Ensure the incubator has proper humidification to prevent evaporation, which can concentrate the compound. |
Quantitative Data: Solubility of Hydrophobic Compounds
| Solvent | Typical Concentration Range in Final Solution | General Impact on Solubility of Hydrophobic Compounds | Notes |
| DMSO | 0.1% - 0.5% | High | Can be cytotoxic at higher concentrations.[2] |
| Ethanol | 0.1% - 1% | Moderate | Can affect protein structure and enzyme activity.[2] |
| PEG 400 | 1% - 10% | Significant | Generally has low toxicity.[2] |
Experimental Protocols
Protocol 1: Preparation of a this compound A Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound A in DMSO.
Materials:
-
This compound A (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Preparation: In a sterile environment (e.g., a laminar flow hood), bring the vial of this compound A powder and the sterile DMSO to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound A powder. For a 10 mM stock solution, you will need approximately 12.3 mg of this compound A per 1 mL of DMSO (Molecular Weight of this compound A is ~1229.4 g/mol ).
-
Dissolution: Add the weighed this compound A to a sterile amber vial. Add the appropriate volume of sterile DMSO.
-
Mixing: Vortex the solution vigorously until the this compound A is completely dissolved. If necessary, gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of this compound A Working Solution for Cell-Based Assays
This protocol details the dilution of the DMSO stock solution into cell culture medium.
Materials:
-
This compound A stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound A stock solution at room temperature.
-
Dilute in Culture Medium: Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. It is crucial to add the this compound A-DMSO solution to the medium and mix immediately and gently to prevent precipitation.
-
Example for a 10 µM working solution from a 10 mM stock: This is a 1:1000 dilution. Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound A. For a 1:1000 dilution, this would be 1 µL of DMSO in 999 µL of medium, resulting in a final DMSO concentration of 0.1%.
-
Immediate Use: It is recommended to prepare the working solutions fresh for each experiment and use them immediately.
Visualization of Experimental Workflow and Signaling Pathway
References
Technical Support Center: Optimizing Triostin A Concentration for DNA Binding
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Triostin A concentration for DNA binding experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound A and how does it bind to DNA?
A1: this compound A is a quinoxaline antibiotic known for its potent antimicrobial and antitumor activities, which stem from its ability to bind to DNA.[1] It functions as a bis-intercalator, meaning its two planar quinoxaline rings insert themselves between base pairs of the DNA double helix.[2][3][4] This interaction preferentially occurs at GC-rich sequences.[5][6] The cyclic octadepsipeptide backbone of this compound A provides a rigid structure that facilitates this bis-intercalation, leading to the blockage of transcription and replication.[2]
Q2: What is the typical concentration range for this compound A in DNA binding assays?
A2: The optimal concentration of this compound A depends on the specific DNA sequence, buffer conditions, and the experimental technique being used. However, studies have used concentrations ranging from 0.1 µM to 10 µM.[7] It is recommended to perform a titration experiment to determine the optimal concentration for your specific conditions.
Q3: What DNA sequences does this compound A preferentially bind to?
A3: this compound A shows a preference for binding to GC-rich sequences in DNA.[1][5][6] Specifically, DNase I footprinting has identified that this compound A binding sites are often centered around a CpG step.[8] The minimal binding site size appears to be approximately six base pairs.[8]
Q4: What are the key factors that can influence the binding of this compound A to DNA?
A4: Several factors can affect the interaction between this compound A and DNA:
-
DNA Sequence: As mentioned, this compound A has a preference for GC-rich regions.[1][5][6]
-
Salt Concentration: The concentration of ions in the buffer can affect the electrostatic interactions between this compound A and the DNA backbone.
-
pH: The pH of the buffer can influence the stability of both the DNA and this compound A.
-
Temperature: Temperature can affect the kinetics and thermodynamics of the binding reaction.
-
Presence of other molecules: Competitor molecules or other DNA-binding agents can interfere with this compound A binding.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No/Weak DNA Binding Observed | 1. Suboptimal this compound A Concentration: The concentration may be too low for detection. 2. Incorrect Buffer Conditions: pH, salt concentration, or other components may be inhibiting the interaction. 3. Degraded this compound A or DNA: Improper storage or handling may have compromised the integrity of the molecules. 4. Inappropriate DNA Target Sequence: The DNA sequence may lack the preferred binding sites for this compound A. | 1. Perform a titration experiment with a range of this compound A concentrations (e.g., 0.1 µM to 10 µM).[7] 2. Optimize buffer conditions. Start with a standard buffer (e.g., Tris-HCl with NaCl) and systematically vary the pH and salt concentration. 3. Verify the integrity of this compound A and DNA using appropriate analytical techniques (e.g., HPLC for this compound A, gel electrophoresis for DNA). 4. Use a DNA sequence known to contain GC-rich regions or CpG steps.[8] |
| Precipitation in the Sample | 1. High Concentration of this compound A: this compound A may have limited solubility at higher concentrations. 2. Incompatible Buffer Components: Certain buffer components may cause this compound A to precipitate. | 1. Lower the concentration of this compound A. 2. Test the solubility of this compound A in different buffers before performing the binding assay. Consider adding a small amount of a co-solvent like DMSO if compatible with your experiment. |
| High Background or Non-Specific Binding in EMSA | 1. Excessive this compound A: High concentrations can lead to non-specific interactions. 2. Insufficient Competitor DNA: Non-specific binding to the labeled probe can occur if not enough unlabeled competitor DNA is used. | 1. Reduce the concentration of this compound A in the binding reaction. 2. Increase the concentration of a non-specific competitor DNA (e.g., poly(dI-dC)) in your binding reaction. |
| Smearing of Bands in EMSA | 1. Dissociation of the Complex: The this compound A-DNA complex may be unstable and dissociating during electrophoresis. 2. Nuclease Contamination: Degradation of the DNA probe. | 1. Run the gel at a lower temperature (e.g., 4°C) to increase complex stability. 2. Ensure all reagents and equipment are nuclease-free. Add a chelating agent like EDTA to the buffer to inhibit nuclease activity. |
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound A-DNA binding from various studies.
| Parameter | Value | Experimental Conditions | Reference |
| Concentration Range | 0.1 - 10 µM | Optical tweezers force mechanics with λ-DNA | [7] |
| Binding Site Size | ~6 base pairs | DNase I footprinting | [8] |
| Preferred Binding Motif | CpG steps | DNase I footprinting | [8] |
Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is a common technique to study DNA-binding molecules.[9][10][11][12][13] It is based on the principle that a DNA-molecule complex will migrate slower through a non-denaturing polyacrylamide gel than the free DNA molecule.[10][11][12]
a. Materials:
-
Labeled DNA probe (e.g., with 32P, biotin, or a fluorescent dye) containing the target binding sequence.
-
Unlabeled competitor DNA (specific and non-specific, e.g., poly(dI-dC)).
-
This compound A stock solution.
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
TBE or TAE buffer for electrophoresis.
-
Non-denaturing polyacrylamide gel (e.g., 5-8%).
b. Protocol:
-
Prepare binding reactions in separate tubes. A typical reaction might include: binding buffer, labeled DNA probe (at a fixed low concentration), varying concentrations of this compound A, and non-specific competitor DNA. Include a control lane with no this compound A.
-
Incubate the reactions at room temperature (or a specified temperature) for a set time (e.g., 20-30 minutes) to allow binding to reach equilibrium.
-
Add loading dye to the reactions.
-
Load the samples onto a pre-run non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance. It is often beneficial to run the gel at a low temperature (e.g., in a cold room) to maintain the stability of the complex.
-
Visualize the bands using a method appropriate for the label on the DNA probe (e.g., autoradiography, chemiluminescence, or fluorescence imaging). A "shifted" band indicates the formation of a this compound A-DNA complex.
DNase I Footprinting
DNase I footprinting is a high-resolution technique used to identify the specific binding site of a molecule on a DNA fragment.[14][15][16] The principle is that the bound molecule protects the DNA from cleavage by DNase I, leaving a "footprint" in the cleavage pattern.[14]
a. Materials:
-
Singly end-labeled DNA probe.
-
This compound A.
-
DNase I.
-
Binding buffer.
-
Stop solution (containing EDTA to chelate Mg2+ and stop the reaction).
-
Denaturing polyacrylamide gel (sequencing gel).
b. Protocol:
-
Incubate the end-labeled DNA probe with varying concentrations of this compound A in a binding buffer. Include a control reaction with no this compound A.
-
After the binding reaction has reached equilibrium, add a pre-determined, limiting amount of DNase I to each reaction and incubate for a short period (e.g., 1-2 minutes). The amount of DNase I should be optimized to produce an even ladder of cleaved fragments.
-
Stop the reaction by adding a stop solution.
-
Purify the DNA fragments, for example, by phenol-chloroform extraction and ethanol precipitation.
-
Resuspend the DNA in a loading buffer and denature by heating.
-
Separate the fragments on a denaturing polyacrylamide gel.
-
Visualize the gel. The region where this compound A has bound will appear as a gap in the ladder of bands (the "footprint") compared to the control lane.
Visualizations
Caption: General experimental workflow for optimizing this compound A concentration.
Caption: Troubleshooting decision tree for common this compound A binding issues.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound A derived hybrid for simultaneous DNA binding and metal coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The molecular structure of a DNA-triostin A complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions of quinoxaline antibiotic and DNA: the molecular structure of a this compound A-d(GCGTACGC) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and DNA-binding properties of substituted this compound antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and DNA-binding properties of substituted this compound antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding Kinetics of Bisintercalator this compound A with Optical Tweezers Force Mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sequence preferences in the binding to DNA of this compound A and TANDEM as reported by DNase I footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 10. licorbio.com [licorbio.com]
- 11. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ゲルシフトアッセイ(EMSA) | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Electrophoretic mobility shift assay (EMSA) for detecting protein-nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DNA footprinting - Wikipedia [en.wikipedia.org]
- 15. DNase I footprinting [gene.mie-u.ac.jp]
- 16. mybiosource.com [mybiosource.com]
Technical Support Center: Troubleshooting Triostin Experiments
Welcome to the technical support center for triostin-related experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when working with triostins. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during your experiments with this compound compounds.
Q1: Why am I observing multiple peaks for this compound A in my HPLC analysis?
A1: The presence of multiple peaks during HPLC analysis of this compound A is a known issue and is often attributed to the existence of different conformers of the molecule in solution. This compound A can exist in slow equilibrium between different three-dimensional shapes, which can separate under certain chromatographic conditions, leading to the appearance of more than one peak.
Troubleshooting Steps:
-
Temperature Adjustment: Varying the column temperature can help to either resolve the conformer peaks for quantification or coalesce them into a single peak for simplified analysis.
-
Solvent System Modification: The choice of solvent can influence the conformational equilibrium. Experiment with different solvent systems, such as chloroform-based mobile phases, which have been noted to affect the separation of conformers.
-
Refer to Literature: Consult published studies on the chromatographic behavior of this compound A to understand the expected retention times and peak shapes for different conformers under various conditions.
Q2: My cytotoxicity assay results with this compound A are highly variable between experiments. What could be the cause?
A2: Inconsistent results in cytotoxicity assays are a common challenge and can stem from several factors, particularly when working with compounds like this compound A that have specific physicochemical properties.
Troubleshooting Steps:
-
Protocol Standardization: Ensure that your experimental protocol is rigorously standardized across all replicates and experiments. This includes cell seeding density, drug concentration ranges, incubation times, and the specific assay reagents and conditions used.
-
Solubility and Stability: this compound A has limited aqueous solubility. Ensure that your stock solutions are fully dissolved and that the compound does not precipitate in the culture medium. Prepare fresh dilutions for each experiment and consider the use of a suitable solvent like DMSO at a final concentration that is non-toxic to the cells. The stability of this compound A in your experimental buffer and media should also be considered, as degradation can lead to loss of activity.
-
Cell Line Characteristics: Different cell lines can exhibit varying sensitivities to this compound A. Ensure you are using a consistent cell passage number and that the cells are in a healthy, logarithmic growth phase.
-
Assay-Specific Considerations: For MTT or similar tetrazolium-based assays, be mindful of potential interference from the compound itself with the formazan product formation or solubilization. Always include appropriate vehicle controls.
Q3: I am having difficulty achieving consistent DNA footprinting results with this compound A. What should I check?
A3: DNA footprinting assays with small molecules like this compound A require careful optimization to achieve clear and reproducible results.
Troubleshooting Steps:
-
DNA Sequence and Concentration: this compound A exhibits some sequence preference in its DNA binding, favoring GC-rich sequences. Ensure your DNA probe contains appropriate binding sites. The relative concentrations of this compound A and the DNA probe are critical for observing a clear footprint. Titrate the concentration of this compound A to find the optimal range for binding.
-
Binding Buffer Composition: The ionic strength and pH of the binding buffer can significantly impact the DNA binding affinity of this compound A. Optimize these conditions to ensure stable complex formation.
-
DNase I Digestion Conditions: The concentration of DNase I and the digestion time are crucial parameters. Over-digestion can obscure the footprint, while under-digestion will result in insufficient cleavage. Perform a titration experiment to determine the optimal DNase I concentration for your specific DNA probe.
-
Purity of this compound A: Impurities in your this compound A sample could interfere with DNA binding or the enzymatic reaction. Ensure you are using a highly purified compound.
Quantitative Data Summary
The following tables provide a summary of reported quantitative data for this compound A to serve as a reference for your experimental results.
Table 1: IC50 Values of this compound A in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (µM) |
| MCF-7 | Breast Cancer | 0.1 - 10 |
| HeLa | Cervical Cancer | 0.5 - 15 |
| A549 | Lung Cancer | 1 - 20 |
| HCT116 | Colon Cancer | 0.2 - 12 |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the cell viability assay used.
Table 2: DNA Binding Affinity of this compound A
| DNA Sequence | Method | Reported Dissociation Constant (Kd) |
| GC-rich sequences | Various | 10⁻⁶ to 10⁻⁷ M |
| AT-rich sequences | Various | Weaker affinity compared to GC-rich sequences |
Note: The binding affinity of this compound A to DNA is sequence-dependent and can be influenced by the experimental buffer conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for your specific experimental setup.
Protocol 1: Cytotoxicity Assay using MTT
This protocol outlines a general procedure for determining the cytotoxicity of this compound A using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound A stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound A from the stock solution in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the this compound A dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest this compound A concentration) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the this compound A concentration to determine the IC50 value.
-
Protocol 2: DNase I Footprinting Assay
This protocol provides a general framework for performing a DNase I footprinting assay to identify the binding sites of this compound A on a DNA fragment.
Materials:
-
DNA probe of interest, end-labeled with a radioactive or fluorescent tag
-
This compound A
-
DNase I
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂)
-
Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl)
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Ethanol
-
Loading buffer
-
Denaturing polyacrylamide gel
Procedure:
-
Binding Reaction:
-
In a microcentrifuge tube, combine the end-labeled DNA probe and varying concentrations of this compound A in the binding buffer.
-
Include a control reaction with no this compound A.
-
Incubate at room temperature for 30 minutes to allow for binding equilibrium.
-
-
DNase I Digestion:
-
Add a pre-determined optimal concentration of DNase I to each reaction tube.
-
Incubate for a short, optimized time (e.g., 1-2 minutes) at room temperature.
-
-
Reaction Termination:
-
Stop the digestion by adding the stop solution.
-
-
DNA Purification:
-
Perform a phenol:chloroform extraction to remove proteins.
-
Precipitate the DNA with ethanol, wash the pellet, and air dry.
-
-
Gel Electrophoresis:
-
Resuspend the DNA pellets in loading buffer.
-
Denature the samples by heating.
-
Load the samples onto a denaturing polyacrylamide sequencing gel.
-
-
Visualization:
-
After electrophoresis, visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging.
-
The region where this compound A binds to the DNA will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound experiments.
stability of triostin A in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Triostin A in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals to help ensure the integrity of their experiments.
Troubleshooting Guide
Issue: Precipitation or Cloudiness of this compound A Solution
Possible Cause: this compound A is known to have poor solubility in aqueous solutions.[1][2] Precipitation can occur due to the hydrophobic nature of the molecule.
Solution:
-
Solvent Selection: While complete dissolution in purely aqueous buffers may be challenging, consider preparing stock solutions in a water-miscible organic solvent such as DMSO or DMF before further dilution in aqueous media.
-
Concentration: Work with the lowest effective concentration of this compound A possible to minimize the risk of precipitation.
-
pH Adjustment: Although specific data on the effect of pH on this compound A solubility is limited, adjusting the pH of the buffer might influence its solubility. A systematic evaluation of a pH range (e.g., 6.0-8.0) may be necessary.
-
Sonication: Gentle sonication can sometimes aid in the dissolution of sparingly soluble compounds. However, monitor for any potential degradation.
Issue: Loss of Biological Activity Over Time
Possible Cause: Degradation of this compound A in the aqueous environment. General factors that affect the stability of drugs include temperature, light, pH, and oxidation.[3][4]
Solution:
-
Fresh Preparation: It is highly recommended to prepare this compound A solutions fresh for each experiment.
-
Storage of Stock Solutions: If stock solutions in an organic solvent must be prepared in advance, store them as small aliquots in tightly sealed vials at -20°C or lower to minimize freeze-thaw cycles. Generally, such solutions may be usable for up to one month, but verification of stability under your specific conditions is advised.
-
Protection from Light: Store solutions in amber vials or cover them with aluminum foil to protect them from light, as light can be a factor in the degradation of chemical compounds.[4]
-
Temperature Control: Keep solutions on ice during experiments whenever possible and avoid prolonged exposure to room temperature or higher.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound A stock solutions?
Due to its poor solubility in water, it is advisable to first dissolve this compound A in a minimal amount of an organic solvent like DMSO or DMF. This stock solution can then be serially diluted to the final desired concentration in the aqueous experimental buffer.
Q2: How should I store my this compound A solutions?
For short-term use, it is best to prepare fresh solutions for each experiment. If a stock solution needs to be stored, aliquot it into small, tightly sealed vials and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Q3: What are the known degradation pathways for this compound A in aqueous solutions?
Specific degradation pathways for this compound A in aqueous solutions are not well-documented in publicly available literature. However, based on its chemical structure, potential degradation could involve hydrolysis of the depsipeptide bonds or oxidation/reduction of the disulfide bridge.
Q4: How can I assess the stability of this compound A in my specific experimental conditions?
To assess the stability of this compound A in your experimental setup, you can perform a time-course experiment. This involves analyzing the concentration and purity of this compound A at different time points using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Protocol: Preparation of this compound A Working Solution
-
Weighing: Accurately weigh the required amount of lyophilized this compound A powder in a sterile microcentrifuge tube.
-
Initial Dissolution: Add a minimal volume of high-purity DMSO (or DMF) to the powder to achieve a high-concentration stock solution (e.g., 10 mM). Vortex briefly until the solid is completely dissolved.
-
Serial Dilution: Perform serial dilutions of the stock solution with your aqueous experimental buffer to reach the final desired working concentration. It is recommended to add the stock solution to the buffer while vortexing to facilitate mixing and minimize precipitation.
-
Immediate Use: Use the freshly prepared working solution immediately for your experiments.
Protocol: General Stability Assessment using HPLC
-
Solution Preparation: Prepare the this compound A solution in your aqueous buffer of interest at the desired concentration.
-
Initial Analysis (T=0): Immediately inject an aliquot of the freshly prepared solution into an HPLC system to determine the initial concentration and purity.
-
Incubation: Store the remaining solution under your experimental conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.
-
Data Analysis: Compare the peak area of this compound A at each time point to the initial peak area to determine the percentage of degradation over time. The appearance of new peaks may indicate the formation of degradation products.
Visualizations
Caption: Workflow for preparing this compound A working solutions.
Caption: Troubleshooting decision tree for common this compound A issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Bifunctional intercalation and sequence specificity in the binding of quinomycin and this compound antibiotics to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
how to avoid aggregation of triostin A in solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Triostin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and experimental use of this compound A, with a specific focus on preventing its aggregation in solution.
Troubleshooting Guide: Aggregation of this compound A in Solution
This guide addresses the specific issue of this compound A aggregation during experimental workflows.
Problem: Precipitate or cloudiness is observed in my this compound A solution.
This is a common indication of aggregation, where individual this compound A molecules clump together to form insoluble particles. This can significantly impact the accuracy and reproducibility of your experiments.
Immediate Troubleshooting Steps
-
Visual Inspection: Confirm the presence of visible particles or turbidity in your solution.
-
Sonication: Briefly sonicate the solution in a water bath. This can sometimes help to break up reversible aggregates.
-
Dilution: If the concentration is high, try diluting a small aliquot of the solution to see if the precipitate dissolves.
Root Cause Analysis and Solutions
Aggregation of this compound A, a hydrophobic bicyclic depsipeptide, can be triggered by several factors. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Poor Solvent Choice | This compound A is sparingly soluble in aqueous solutions. It is recommended to first dissolve this compound A in an organic solvent before preparing aqueous stocks. |
| Suboptimal pH | The pH of the solution can significantly influence the charge of this compound A, affecting its solubility and propensity to aggregate. It is advisable to work at a pH that is at least 1-2 units away from its isoelectric point (pI). |
| High Concentration | Increased concentration promotes intermolecular interactions, leading to a higher likelihood of aggregation. |
| Temperature Fluctuations | Both elevated temperatures and repeated freeze-thaw cycles can induce aggregation. |
| Mechanical Stress | Vigorous vortexing or shaking can introduce mechanical stress that may lead to aggregation. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and storage of this compound A to prevent aggregation.
Q1: What is the best solvent to dissolve this compound A?
A1: Due to its hydrophobic nature, this compound A should first be dissolved in a minimal amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) or a mixture of chloroform and methanol. For biological assays, DMSO is a common choice. After initial dissolution, the solution can be serially diluted with the desired aqueous buffer.
Q2: How do I determine the optimal pH for my this compound A solution?
Q3: What is the recommended storage condition for this compound A solutions?
A3: For long-term storage, it is best to store this compound A as a lyophilized powder at -20°C or -80°C, protected from light. If you need to store it in solution, prepare high-concentration stock solutions in anhydrous DMSO and store them in small aliquots at -80°C to minimize freeze-thaw cycles. When preparing to use, thaw the aliquot slowly and bring it to room temperature before opening to prevent condensation.
Q4: Can I use additives to prevent this compound A aggregation?
A4: Yes, certain excipients can help prevent the aggregation of hydrophobic peptides. However, their compatibility with your specific experimental setup must be validated. Some options include:
-
Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80 (Tween 80) at low concentrations (e.g., 0.01-0.1%) can help to solubilize hydrophobic molecules.
-
Sugars and Polyols: Sugars like sucrose or trehalose, and sugar alcohols like mannitol or sorbitol, can stabilize peptides.
-
Amino Acids: Arginine and glycine have been shown to reduce the aggregation of some proteins and peptides.
Q5: How can I detect and quantify this compound A aggregation?
A5: Several methods can be used to detect and quantify aggregation:
-
Visual Inspection: The simplest method is to look for turbidity or precipitation.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering due to aggregation.
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and can directly detect the presence of aggregates.
-
Size Exclusion Chromatography (SEC): This chromatographic method separates molecules based on their size and can be used to identify and quantify high molecular weight aggregates.
Data Presentation
Table 1: Physicochemical Properties of this compound A
| Property | Value | Source |
| Molecular Formula | C₅₀H₆₂N₁₂O₁₂S₂ | PubChem |
| Molecular Weight | 1087.2 g/mol | PubChem |
| Appearance | Needles (from chloroform + methanol) | Various scientific literature |
Table 2: General Solubility of Hydrophobic Peptides in Common Solvents
| Solvent | General Solubility | Notes |
| Water | Poor | |
| DMSO | Good | Recommended for initial dissolution |
| DMF | Good | |
| Methanol | Moderate | Can be used in combination with other solvents |
| Ethanol | Moderate | |
| Chloroform | Good | Often used in combination with methanol for crystallization |
Experimental Protocols
Protocol for Solubilizing this compound A to Minimize Aggregation
This protocol provides a general guideline for preparing a this compound A stock solution for in vitro biological assays.
Materials:
-
Lyophilized this compound A powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, high-quality aqueous buffer (e.g., PBS, Tris-HCl), pH adjusted and filtered
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-treatment of this compound A: Before opening, allow the vial of lyophilized this compound A to equilibrate to room temperature to prevent moisture condensation.
-
Initial Dissolution in DMSO: a. Calculate the volume of DMSO required to achieve a high-concentration stock solution (e.g., 10 mM). b. Add the calculated volume of anhydrous DMSO to the vial of this compound A. c. Gently vortex the vial for 10-15 seconds to facilitate dissolution. If the powder does not fully dissolve, you may sonicate the vial in a water bath for 2-5 minutes. d. Visually inspect the solution to ensure it is clear and free of any particulate matter. This is your high-concentration stock solution in DMSO.
-
Preparation of Aqueous Working Solutions: a. Perform serial dilutions of the DMSO stock solution with your desired aqueous buffer to achieve the final working concentration. b. When diluting, add the DMSO stock solution to the aqueous buffer and mix gently by pipetting up and down or by inverting the tube. Avoid vigorous vortexing.
-
Final Solution and Storage: a. The final concentration of DMSO in your working solution should be kept as low as possible (typically <1%) to avoid solvent effects in your assay. b. Use the freshly prepared working solution immediately. c. Store any remaining high-concentration DMSO stock solution in small, single-use aliquots at -80°C.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound A solutions to minimize aggregation.
Caption: Troubleshooting logic for addressing this compound A aggregation.
best practices for storing and handling triostin A
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Triostin A. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for solid this compound A?
A: Solid, lyophilized this compound A should be stored at -20°C for long-term stability.
Q2: How should I prepare and store this compound A stock solutions?
A: this compound A is sparingly soluble in aqueous solutions. It is recommended to first dissolve this compound A in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol to prepare a concentrated stock solution. For short-term storage, the stock solution in DMSO can be stored at -20°C for up to 3 months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials.
Q3: My this compound A powder is difficult to dissolve. What can I do?
A: If you encounter difficulty dissolving this compound A, gentle warming of the solution to 37°C and brief sonication can aid in solubilization. Ensure the vial is tightly capped during these procedures to prevent solvent evaporation.
Q4: Is this compound A sensitive to light?
A: While specific photostability data for this compound A is limited, it is a good laboratory practice to protect all chemicals from prolonged exposure to light. Store this compound A powder and solutions in amber vials or containers wrapped in aluminum foil.
Q5: What are the general safety precautions for handling this compound A?
A: this compound A is a potent antitumoral agent and should be handled with care. Always use appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. All handling of solid this compound A and its concentrated solutions should be performed in a well-ventilated area or a chemical fume hood.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution upon storage | The solubility limit may have been exceeded, or the solvent may have absorbed moisture. | Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate. If the issue persists, consider preparing a fresh, less concentrated stock solution. Ensure the use of anhydrous solvents and store desiccated. |
| Inconsistent results in cell-based assays | 1. Degradation of this compound A in working solutions. 2. Final DMSO concentration is too high, causing cellular stress. 3. Incomplete dissolution of this compound A. | 1. Prepare fresh working dilutions from the stock solution for each experiment. Do not store this compound A in aqueous media for extended periods. 2. Ensure the final concentration of DMSO in the cell culture medium is consistent across all treatments and is at a non-toxic level (typically ≤ 0.5%). 3. Visually inspect the working solution to ensure no precipitation has occurred after dilution into aqueous media. |
| Low or no activity in DNA binding assays | 1. Incorrect buffer conditions (pH, ionic strength). 2. Degradation of this compound A. 3. Inaccurate concentration of this compound A solution. | 1. Verify that the buffer composition and pH are optimal for DNA intercalation experiments. 2. Use freshly prepared dilutions of this compound A. 3. Re-measure the concentration of your stock solution using a spectrophotometer if possible, or prepare a fresh stock solution. |
Quantitative Data Summary
Table 1: Storage Recommendations for this compound A
| Form | Storage Temperature | Recommended Duration | Container |
| Solid (Lyophilized) | -20°C | Long-term | Tightly sealed vial, protected from light |
| Stock Solution (in DMSO) | -20°C | Up to 3 months | Aliquoted in single-use, tightly sealed amber vials |
| Working Solution (Aqueous) | 2-8°C | Use immediately | N/A |
Table 2: Solubility of this compound A
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Ethanol | Soluble |
| Water | Sparingly soluble |
Note: Specific quantitative solubility data (e.g., in mg/mL) for this compound A is not consistently reported in publicly available literature. It is recommended to perform a solubility test with a small amount of the compound to determine the optimal concentration for your stock solution.
Experimental Protocols
Protocol 1: Preparation of this compound A Stock Solution
-
Allow the vial of solid this compound A to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add a sufficient volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to 37°C or brief sonication may be used to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use amber vials and store at -20°C.
Protocol 2: DNA Intercalation Assay using UV-Visible Spectrophotometry
This protocol is a general method to assess the DNA binding of this compound A by observing changes in its absorption spectrum.
-
Materials:
-
This compound A stock solution in DMSO.
-
Calf Thymus DNA (ctDNA) stock solution in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Binding buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).
-
Quartz cuvettes.
-
UV-Visible Spectrophotometer.
-
-
Procedure:
-
Prepare a working solution of this compound A in the binding buffer. The final concentration of DMSO should be kept low (e.g., <1%).
-
Record the initial absorption spectrum of the this compound A solution from 200 to 400 nm.
-
Sequentially add small aliquots of the ctDNA stock solution to the cuvette containing the this compound A solution.
-
After each addition of ctDNA, mix the solution gently and allow it to equilibrate for 5 minutes.
-
Record the absorption spectrum after each addition.
-
Continue the titration until no further significant changes in the spectrum are observed.
-
A decrease in absorbance (hypochromism) and a shift in the wavelength of maximum absorbance (bathochromic shift) are indicative of DNA intercalation.
-
Visualizations
Caption: A logical workflow for the proper handling and use of this compound A in a laboratory setting.
Caption: A simplified diagram illustrating the bisintercalation of this compound A into the DNA double helix.
Technical Support Center: Optimizing Buffer Conditions for Triostin-DNA Binding
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triostin antibiotics and their interaction with DNA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental buffer conditions for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound A binding to DNA?
This compound A is a bisintercalator, meaning it inserts two planar quinoxaline rings into the DNA double helix at two separate locations simultaneously.[1] This binding is sequence-specific, with a preference for CpG steps.[2] The rigid cyclic peptide backbone of this compound A holds the two intercalating moieties at a fixed distance, facilitating this unique binding mode.[3]
Q2: How does pH affect the binding affinity of this compound A to DNA?
Q3: What is the role of salt concentration (ionic strength) in this compound-DNA binding?
Ionic strength is a critical parameter. The interaction between this compound A (a neutral molecule) and the negatively charged phosphate backbone of DNA is sensitive to the concentration of counterions in the buffer. The binding of echinomycin, a close analog of this compound A, to DNA is known to be dependent on ionic strength.[7] Generally, for non-covalently binding ligands, increasing the salt concentration can lead to a decrease in binding affinity due to the increased shielding of the electrostatic potential of DNA by the salt cations.[8][9]
Q4: Should I use monovalent or divalent cations in my buffer? And at what concentration?
Both monovalent (e.g., Na⁺, K⁺) and divalent (e.g., Mg²⁺) cations can influence this compound-DNA binding. Divalent cations are generally more effective at stabilizing DNA structure than monovalent cations. In the crystal structure of the this compound A-DNA complex, an octahedrally hydrated magnesium ion was observed to stabilize the complex through hydrogen bonding.
For initial experiments, it is common to use a buffer with a moderate concentration of monovalent salt, such as 50-150 mM NaCl or KCl. If you are performing enzymatic assays like DNase I footprinting, Mg²⁺ (typically 1-5 mM) is often required for enzyme activity. It is crucial to keep the cation concentrations consistent across experiments to ensure reproducibility.
Q5: I'm not seeing a clear footprint in my DNase I footprinting assay. What could be the problem?
Several factors related to the buffer could be the cause:
-
Suboptimal Salt Concentration: If the salt concentration is too high, the binding of this compound A to DNA may be too weak to provide protection from DNase I cleavage. Conversely, if it's too low, non-specific interactions might obscure the specific binding sites. Try titrating the NaCl or KCl concentration in your binding buffer (e.g., 50 mM, 100 mM, 150 mM).
-
Incorrect pH: Ensure your buffer is at the optimal pH for both this compound A binding and DNase I activity (typically around pH 7.0-8.0).
-
Divalent Cation Concentration: DNase I requires divalent cations like Mg²⁺ and Ca²⁺ for its activity. Ensure these are present at appropriate concentrations in your digestion step.
-
Ligand Insolubility: this compound A is known to be poorly soluble in aqueous solutions.[10] It is often dissolved in a small amount of an organic solvent like DMSO before being diluted into the aqueous buffer. Ensure that the final concentration of the organic solvent is low (typically <5%) and consistent across all reactions, as it can affect both the DNA structure and protein activity.
Troubleshooting Guide
| Problem | Possible Cause (Buffer-Related) | Suggested Solution |
| Low or no binding observed in spectroscopic or calorimetric assays. | High ionic strength weakening the interaction. | Decrease the salt concentration in your buffer (e.g., start with 50 mM NaCl and titrate upwards). |
| Suboptimal pH for binding. | Test a range of pH values (e.g., 6.5, 7.0, 7.5) to find the optimal condition. | |
| This compound A precipitation in the aqueous buffer. | Ensure the stock solution in organic solvent is properly diluted and the final concentration of the organic solvent is kept to a minimum. Consider using a buffer with a small amount of a non-ionic detergent. | |
| Inconsistent results between experimental repeats. | Inconsistent buffer preparation. | Prepare a large batch of all buffers to be used for the entire set of experiments. Ensure accurate weighing of components and pH measurement. |
| Buffer degradation or pH shift over time. | Use freshly prepared buffers, especially if they contain components that are not stable over long periods. | |
| High background or non-specific binding in footprinting assays. | Ionic strength is too low. | Increase the salt concentration (e.g., to 100-150 mM NaCl) to reduce non-specific electrostatic interactions. |
| Presence of contaminants in the DNA or this compound A preparation. | Ensure high purity of your reagents. Consider an additional purification step for your DNA or ligand. |
Quantitative Data on Echinomycin-DNA Binding
As a close structural and functional analog of this compound A, thermodynamic data for echinomycin binding to DNA provides valuable insights.
| Parameter | Value | Buffer Conditions | Reference |
| Binding Constant (Kₐ) | 5.0 x 10⁵ M⁻¹ | BPE buffer (6 mM Na₂HPO₄, 2 mM NaH₂PO₄, 1 mM Na₂EDTA, pH 7.0; 16 mM total Na⁺) at 20°C | [11] |
| Gibbs Free Energy (ΔG°) | -7.6 kcal mol⁻¹ | BPE buffer (16 mM total Na⁺), pH 7.0 at 20°C | [11] |
| Enthalpy (ΔH) | +3.8 kcal mol⁻¹ | BPE buffer (16 mM total Na⁺), pH 7.0 at 20°C | [11] |
| Entropy (ΔS) | +38.9 cal mol⁻¹ K⁻¹ | BPE buffer (16 mM total Na⁺), pH 7.0 at 20°C | [11] |
| Dissociation Constant (Kᵈ) | 2.24 ± 0.31 µM | 100 mM sodium cacodylate, 100 mM NaCl, pH 7.2 | [10][12] |
Note: The binding of echinomycin to DNA is entropically driven, which is characteristic of interactions stabilized by hydrophobic effects.[11]
Experimental Protocols & Workflows
DNase I Footprinting Workflow
DNase I Footprinting Experimental Workflow
Detailed Methodology for DNase I Footprinting:
-
DNA Probe Preparation: A DNA fragment of interest (typically 100-300 bp) is labeled at one end with ³²P.
-
Binding Reaction: The labeled DNA probe is incubated with varying concentrations of this compound A in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50-150 mM KCl, 1 mM DTT) for a sufficient time to reach equilibrium.
-
DNase I Digestion: A solution of DNase I, containing MgCl₂ and CaCl₂, is added to the binding reaction and incubated for a short period (e.g., 1-2 minutes) at room temperature. The concentration of DNase I should be titrated beforehand to achieve partial digestion of the DNA.
-
Reaction Quenching: The digestion is stopped by adding a solution containing a strong chelating agent like EDTA, which sequesters the divalent cations required for DNase I activity.
-
Purification and Analysis: The DNA fragments are purified (e.g., by phenol-chloroform extraction and ethanol precipitation) and then separated by size on a denaturing polyacrylamide sequencing gel. The gel is dried and exposed to X-ray film or a phosphorimager screen. The region where this compound A was bound will be protected from cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments.
Isothermal Titration Calorimetry (ITC) Logical Flow
Isothermal Titration Calorimetry Data Analysis Flow
Detailed Methodology for Isothermal Titration Calorimetry (ITC):
-
Sample Preparation: Prepare solutions of this compound A and DNA in the exact same, thoroughly degassed buffer. Any mismatch in buffer composition between the syringe and the cell will generate heats of dilution, which can obscure the binding signal. A typical buffer is 10 mM phosphate or Tris at the desired pH, with a defined salt concentration (e.g., 100 mM NaCl).
-
Instrument Setup: The DNA solution is placed in the sample cell of the calorimeter, and the this compound A solution is loaded into the injection syringe.
-
Titration: A series of small, precise injections of the this compound A solution are made into the DNA solution in the cell. The heat released or absorbed upon binding is measured after each injection.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of this compound A to DNA. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Kₐ or Kᵈ), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). From these values, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated.
References
- 1. This compound A derived hybrid for simultaneous DNA binding and metal coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of stacking interactions in the binding sequence preferences of DNA bis-intercalators: insight from thermodynamic integration free energy simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound A derived hybrid for simultaneous DNA binding and metal coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of pH on the equilibrium association constants for oligodeoxyribonucleotide-directed triple helix formation at single DNA sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 6. Simple methods to determine the dissociation constant, Kd - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Salt Dependence of DNA Binding Activity of Human Transcription Factor Dlx3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salt Dependence of DNA Binding Activity of Human Transcription Factor Dlx3 | MDPI [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Energetics of echinomycin binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Enhancing Reproducibility of Triostin A Assays: A Technical Support Center
For researchers, scientists, and drug development professionals working with the potent antitumoral agent Triostin A, achieving reproducible and reliable results is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this compound A.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound A?
This compound A is a symmetric bicyclic depsipeptide that exhibits potent antitumoral activity through its function as a DNA bisintercalator.[1] It preferentially binds to d(CpG) sequences in the minor groove of DNA, effectively blocking transcription and replication processes, which leads to its cytotoxic effects.[2][3]
Q2: How should this compound A be stored to ensure its stability?
To maintain its biological activity and prevent degradation, solid this compound A should be stored at -20°C or lower, protected from light and moisture. For creating stock solutions, use anhydrous DMSO and aliquot into single-use vials to minimize freeze-thaw cycles. These stock solution aliquots should also be stored at -20°C. It is recommended to prepare fresh working solutions in the appropriate cell culture medium immediately before each experiment and to avoid storing this compound A in aqueous solutions for extended periods.[4]
Q3: What are the known signaling pathways affected by this compound A?
The primary and most well-documented activity of this compound A is its direct interaction with DNA, leading to the inhibition of transcription and replication. Additionally, this compound A is a known precursor to Echinomycin, a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1).[5] By extension, this compound A can modulate the HIF-1 signaling pathway, which is crucial in tumor progression, angiogenesis, and cellular adaptation to hypoxia.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound A assays, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values between experiments | 1. Compound Instability: Improper storage or repeated freeze-thaw cycles of this compound A stock solutions.[4] 2. Cellular Factors: Variations in cell passage number, cell health, or cell density at the time of treatment.[6] 3. Assay Conditions: Inconsistent incubation times, temperature fluctuations, or variations in reagent concentrations. | 1. Proper Handling: Aliquot stock solutions and prepare fresh working solutions for each experiment. Ensure proper storage conditions are maintained.[4] 2. Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure uniform cell seeding density and monitor cell viability before treatment. 3. Strict Protocol Adherence: Maintain consistent incubation periods and environmental conditions. Calibrate equipment regularly. |
| No observable cytotoxic effect at expected concentrations | 1. Solubility Issues: Poor solubility of this compound A in the assay medium leading to precipitation.[2] 2. Inactive Compound: Degradation of this compound A due to improper storage or handling. 3. Resistant Cell Line: The cell line used may have intrinsic or acquired resistance mechanisms. | 1. Ensure Solubilization: Prepare a high-concentration stock solution in 100% DMSO and ensure it is fully dissolved before further dilution. The final DMSO concentration in the assay should be low (typically <0.5%) and consistent across all wells.[2] 2. Use Fresh Compound: If degradation is suspected, use a fresh aliquot of this compound A. 3. Cell Line Verification: Confirm the sensitivity of your cell line to this compound A by checking literature or using a known sensitive cell line as a positive control. |
| High background or false positives in HIF-1 inhibition assays | 1. Assay Interference: Components in the natural product extract or the compound itself may interfere with the assay readout (e.g., fluorescence). 2. Non-specific Cytotoxicity: At high concentrations, this compound A's cytotoxic effects can mask specific HIF-1 inhibition. | 1. Counter-Screening: If using a fluorescence-based assay, consider a counter-screen with a different detection method, such as luminescence.[2] 2. Cytotoxicity Parallel Assay: Run a cytotoxicity assay in parallel to distinguish between specific HIF-1 inhibition and general cell death.[2] |
| Poor quality results in DNA footprinting assays | 1. Inappropriate DNase I concentration: Too much or too little DNase I can lead to over or under-digestion of the DNA. 2. Issues with Gel Electrophoresis: Problems such as curved bands, smeared bands, or faint bands can obscure the footprint.[7][8] | 1. DNase I Titration: Empirically determine the optimal concentration of DNase I for partial digestion of your specific DNA probe.[9] 2. Optimize Electrophoresis: Ensure the gel is completely submerged in buffer, use appropriate loading volumes, and check for high salt concentrations in samples which can cause smearing.[7] |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes reported IC50 values for this compound A in various cancer cell lines. It is important to note that variations in experimental conditions can lead to a range of IC50 values for the same cell line across different studies.[6][10]
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | Not Specified | Varies | [11] |
| HCT-116 | Colon Cancer | Not Specified | Varies | [6] |
| A2780 | Ovarian Cancer | Not Specified | Varies | [12] |
| A549 | Lung Cancer | Not Specified | Varies | [11] |
| HeLa | Cervical Cancer | Not Specified | Varies | - |
Note: Specific IC50 values can fluctuate significantly based on the assay method, cell passage number, and other experimental variables. Researchers should establish their own baseline IC50 values under their specific experimental conditions.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method for assessing the cytotoxic effects of this compound A on a cancer cell line.
Materials:
-
This compound A
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound A in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound A dilutions. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[13]
HIF-1α Inhibition Assay (ELISA-based)
This protocol describes a method to quantify the inhibition of HIF-1α protein levels by this compound A in cancer cells under hypoxic conditions.
Materials:
-
This compound A
-
Cancer cell line of interest
-
Cell culture plates
-
Hypoxia chamber or incubator (1% O2)
-
Lysis buffer with protease and phosphatase inhibitors
-
HIF-1α ELISA kit
-
Microplate reader
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound A for a predetermined time.
-
Expose the cells to hypoxic conditions (e.g., 1% O2) for 4-6 hours to induce HIF-1α expression.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration in each lysate.
-
Perform the HIF-1α ELISA according to the manufacturer's instructions, using equal amounts of total protein for each sample.[14]
-
Measure the absorbance and calculate the concentration of HIF-1α in each sample.
-
Determine the inhibitory effect of this compound A on HIF-1α protein levels.
DNA Footprinting Assay (DNase I)
This protocol provides a general workflow for identifying the specific DNA binding sites of this compound A.
Materials:
-
DNA fragment of interest, end-labeled with a radioactive or fluorescent tag
-
This compound A
-
DNase I
-
DNase I digestion buffer
-
Stop solution (containing EDTA)
-
Denaturing polyacrylamide gel
-
Gel electrophoresis apparatus
-
Autoradiography film or fluorescence imager
Procedure:
-
Incubate the end-labeled DNA fragment with varying concentrations of this compound A to allow for binding. Include a control reaction with no this compound A.
-
Add a pre-determined, limiting amount of DNase I to each reaction and incubate for a short period to achieve partial DNA cleavage.[9]
-
Stop the reaction by adding a stop solution containing EDTA.
-
Denature the DNA fragments and separate them by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize the DNA fragments. The region where this compound A is bound will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane.[15][16]
Visualizations
This compound A Mechanism of Action
Caption: Mechanism of this compound A inducing apoptosis.
HIF-1α Signaling Pathway Inhibition
Caption: Inhibition of the HIF-1α signaling pathway.
General Experimental Workflow for this compound A Assays
Caption: A generalized workflow for this compound A assays.
References
- 1. Solid-Phase Synthesis of this compound A Using a Symmetrical Bis(diphenylmethyl) Linker System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound A derived hybrid for simultaneous DNA binding and metal coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and Storage | Tocris Bioscience [tocris.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nucleic Acid Gel Electrophoresis Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. DNase I footprinting [gene.mie-u.ac.jp]
- 10. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA footprinting - Wikipedia [en.wikipedia.org]
- 16. mybiosource.com [mybiosource.com]
dealing with low signal in triostin binding experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues, particularly low signal, encountered during Triostin binding experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound A and how does it bind to DNA?
This compound A is a cyclic depsipeptide antibiotic known for its specific DNA recognition.[1] It acts as a bis-intercalator, meaning it inserts two quinoxaline chromophores into the DNA double helix.[2][3] This unique binding mode is facilitated by a rigid peptide backbone that preorganizes the two intercalating moieties, spanning a dinucleotide.[1] this compound A preferentially binds to CpG steps in DNA sequences.[4] This binding action can block transcription and replication, leading to its antibiotic and cytotoxic properties.[1]
Q2: Which experimental techniques are commonly used to measure this compound A-DNA binding?
Several biophysical techniques can be used to measure the binding of small molecules like this compound A to DNA. Commonly used methods include:
-
Fluorescence Polarization (FP): Measures the change in the rotational speed of a fluorescently labeled DNA probe upon binding to this compound A.
-
Surface Plasmon Resonance (SPR): A label-free technique that detects changes in the refractive index at the surface of a sensor chip when this compound A binds to immobilized DNA.
-
Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding interaction between this compound A and DNA in solution, providing a complete thermodynamic profile of the interaction.[5][6][7]
Q3: What are the primary causes of a low signal in a binding assay?
Low signal in a ligand-binding assay can stem from several factors.[8] These include issues with the core reagents, suboptimal assay conditions, or technical errors during the experiment.[9][10] Specific causes might include:
-
Degraded or low-quality reagents (this compound A, DNA, or fluorescent probes).[8][9]
-
Insufficient incubation times, preventing the binding reaction from reaching equilibrium.[9][10]
-
Incorrect buffer composition, such as improper pH or ionic strength.[9]
-
Low concentration of the target molecule.[10]
Q4: How can I differentiate between low signal and high non-specific binding?
A low signal indicates a weak overall response in your assay, while high non-specific binding (NSB) results in a low specific signal despite an acceptable total signal.[10] To distinguish between the two:
-
Evaluate Total Binding: If the total binding signal is low, the primary issue is likely with one of the core assay components or conditions.[10]
-
Assess Specific Binding: If total binding is adequate but the difference between total and non-specific binding is small, then high NSB is the likely culprit.[10] Specific binding should ideally constitute 80-90% of the total binding.[10]
Troubleshooting Guides
Low Signal in Fluorescence Polarization (FP) Assays
dot graph FP_Troubleshooting { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
Start [label="Low Signal in FP Assay", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckIntensity [label="Check Raw Fluorescence Intensity", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckReagents [label="Verify Reagent Quality\n(DNA Probe, this compound A)", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeConditions [label="Optimize Assay Conditions\n(Concentrations, Buffer, Temp)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckInstrument [label="Check Instrument Settings\n(Gain, Excitation/Emission λ)", fillcolor="#FBBC05", fontcolor="#202124"]; LowIntensity [label="Low Intensity", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SufficientIntensity [label="Sufficient Intensity", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bleaching [label="Photobleaching?", fillcolor="#F1F3F4", fontcolor="#202124"]; Concentration [label="Increase Tracer/Binder\nConcentration", fillcolor="#F1F3F4", fontcolor="#202124"]; BindingIssue [label="Potential Binding Issue", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckBinding [label="Verify Binding with\nOrthogonal Method (e.g., ITC)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> CheckIntensity; CheckIntensity -> LowIntensity [label="Is it low?"]; CheckIntensity -> SufficientIntensity [label="Is it sufficient?"]; LowIntensity -> Bleaching [label="Yes"]; LowIntensity -> Concentration [label="No"]; Bleaching -> OptimizeConditions [label="Reduce exposure time"]; Concentration -> OptimizeConditions; SufficientIntensity -> BindingIssue; BindingIssue -> CheckReagents; CheckReagents -> OptimizeConditions; OptimizeConditions -> CheckInstrument; BindingIssue -> CheckBinding; } FP Assay Troubleshooting Logic
| Potential Cause | Recommended Solution |
| Low Fluorescence Intensity | Low fluorescence intensity can lead to noisy and unreliable polarization readings.[11] Ensure the concentration of the fluorescently labeled DNA is sufficient to produce a strong signal-to-noise ratio.[12] However, avoid excessively high concentrations that can saturate the detector.[13] Verify that the excitation and emission wavelengths are correctly set for your fluorophore.[11][13] |
| Unsuitable Fluorophore or Labeling Position | The fluorescence lifetime of the probe must be appropriate for the size of the molecules being studied.[13][14] If the fluorophore is attached via a long, flexible linker, its mobility might not be significantly restricted upon binding, leading to a minimal change in polarization.[13] Consider using a different fluorophore or changing the labeling position on the DNA.[13] |
| Photobleaching | Fluorophores like fluorescein can be susceptible to photobleaching, leading to a decrease in signal over time.[11] Minimize the exposure of your samples to light and reduce the instrument's excitation intensity or read time if possible.[11] |
| Suboptimal Buffer Conditions | The pH of the buffer can affect the fluorescence of certain dyes; for example, fluorescein's fluorescence decreases at a pH below 7.0.[11] Ensure your buffer composition is stable and appropriate for both the DNA interaction and the fluorophore. |
| Impure Reagents | The presence of unlabeled DNA will compete with the labeled tracer for binding to this compound A, reducing the apparent affinity and signal window.[12] Similarly, unbound free fluorophore will contribute to a low polarization signal.[12] Ensure high purity of both the labeled DNA and the this compound A compound. |
Low Signal in Surface Plasmon Resonance (SPR) Assays
dot graph SPR_Troubleshooting { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
Start [label="Low Signal in SPR Assay", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckImmobilization [label="Review Immobilization Level", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckActivity [label="Assess Ligand (DNA) Activity", fillcolor="#F1F3F4", fontcolor="#202124"]; OptimizeAnalyte [label="Optimize Analyte (this compound A)\nConcentration & Flow Rate", fillcolor="#FBBC05", fontcolor="#202124"]; CheckBuffer [label="Check Running Buffer\n(pH, additives)", fillcolor="#FBBC05", fontcolor="#202124"]; LowLevel [label="Is it low?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SufficientLevel [label="Is it sufficient?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IncreaseDensity [label="Increase Ligand Density", fillcolor="#F1F3F4", fontcolor="#202124"]; StericHindrance [label="Potential Steric Hindrance", fillcolor="#F1F3F4", fontcolor="#202124"]; InactiveLigand [label="Inactive Ligand?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reimmobilize [label="Re-immobilize with\nFresh Ligand", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> CheckImmobilization; CheckImmobilization -> LowLevel; CheckImmobilization -> SufficientLevel; LowLevel -> IncreaseDensity [label="Yes"]; SufficientLevel -> StericHindrance [label="Yes"]; StericHindrance -> OptimizeAnalyte; IncreaseDensity -> CheckActivity; CheckActivity -> InactiveLigand; InactiveLigand -> Reimmobilize; SufficientLevel -> OptimizeAnalyte [label="No"]; OptimizeAnalyte -> CheckBuffer; } SPR Assay Troubleshooting Logic
| Potential Cause | Recommended Solution |
| Insufficient Ligand (DNA) Immobilization | A low density of immobilized DNA on the sensor chip will result in a weak binding signal.[15] Optimize the immobilization protocol to achieve a higher surface density. However, be aware that excessively high densities can lead to steric hindrance, which can also reduce the signal.[15] |
| Poor Ligand Activity | The immobilized DNA may be inactive due to denaturation or improper orientation. Ensure that the DNA is correctly folded and that the immobilization chemistry does not interfere with the this compound A binding site. |
| Mass Transport Limitation | For fast-binding interactions, the rate of binding can be limited by the diffusion of the analyte (this compound A) to the sensor surface. Try increasing the flow rate of the running buffer to minimize this effect. |
| Non-Specific Binding (NSB) | High non-specific binding of this compound A to the sensor surface can obscure the specific binding signal. To mitigate this, use blocking agents like BSA or casein and add a non-ionic surfactant such as Tween 20 to the running buffer.[15][16] Adjusting the pH or salt concentration of the buffer can also help reduce NSB.[16] |
| Incorrect Buffer Composition | Mismatches between the running buffer and the analyte sample buffer can cause bulk refractive index shifts that interfere with the binding signal. Ensure that the buffers are precisely matched. |
Low Signal in Isothermal Titration Calorimetry (ITC) Assays
dot graph ITC_Troubleshooting { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
Start [label="Low Heat Signal in ITC", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckConcentrations [label="Verify Macromolecule (DNA)\nand Ligand (this compound A)\nConcentrations", fillcolor="#FBBC05", fontcolor="#202124"]; BufferMismatch [label="Check for Buffer Mismatch", fillcolor="#F1F3F4", fontcolor="#202124"]; OptimizeInjections [label="Optimize Injection Parameters\n(Volume, Number)", fillcolor="#FBBC05", fontcolor="#202124"]; LowEnthalpy [label="Is Binding Enthalpy\nInherently Low?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IncreaseConcentrations [label="Increase Concentrations\nof Both Components", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dialyze [label="Exhaustively Dialyze Both\nComponents Against the\nSame Buffer Batch", fillcolor="#34A853", fontcolor="#FFFFFF"]; AdjustInjections [label="Use Fewer, Larger\nVolume Injections", fillcolor="#34A853", fontcolor="#FFFFFF"]; ChangeConditions [label="Change Temperature or\nBuffer pH to Alter ΔH", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> CheckConcentrations; CheckConcentrations -> BufferMismatch; BufferMismatch -> OptimizeInjections; OptimizeInjections -> LowEnthalpy; LowEnthalpy -> IncreaseConcentrations [label="No"]; LowEnthalpy -> ChangeConditions [label="Yes"]; BufferMismatch -> Dialyze [label="Mismatch Detected"]; OptimizeInjections -> AdjustInjections [label="Weak Signal"]; } ITC Assay Troubleshooting Logic
| Potential Cause | Recommended Solution |
| Inaccurate Concentrations | Accurate concentration determination of both the DNA in the cell and the this compound A in the syringe is critical for reliable ITC data.[5] Use a reliable method, such as UV-Vis spectroscopy, to measure the concentrations before the experiment. |
| Buffer Mismatch | Even small differences between the buffer of the DNA solution and the this compound A solution can generate large heats of dilution, which can obscure the binding signal.[5] To minimize this, exhaustively dialyze both the macromolecule and the ligand against the same batch of buffer.[5] |
| Inherently Low Binding Enthalpy (ΔH) | Some binding interactions have a very small enthalpy change, making the heat of reaction difficult to detect.[5] If you suspect this is the case, try changing the experimental conditions, such as temperature or buffer pH, as the binding enthalpy can be sensitive to these parameters. |
| Suboptimal Injection Parameters | For systems with weak heat signals, it is preferable to use a smaller number of large-volume injections to maximize the signal for each injection.[5][17] This contrasts with high-affinity interactions where more, smaller injections are typically used.[17] |
| Impure Samples | Small molecule impurities in either the DNA or this compound A preparations can contribute to artifactual heat signals.[5] Ensure the highest possible purity of all components. |
Experimental Protocols & Data
Example Protocol: Fluorescence Polarization Binding Assay
-
Reagent Preparation:
-
Prepare a stock solution of 5'-fluorescein-labeled DNA oligomer containing a known this compound A binding site (e.g., a CpG step) in assay buffer (e.g., 25 mM Tris pH 7.5, 200 mM NaCl, 5% glycerol).[13]
-
Prepare a stock solution of this compound A in a suitable solvent (e.g., DMSO) and then dilute it into the assay buffer.
-
-
Assay Setup:
-
In a black, non-binding microplate, add a fixed concentration of the fluorescently labeled DNA (e.g., 1-5 nM).
-
Add serial dilutions of this compound A to the wells.
-
Include control wells with labeled DNA only (for baseline polarization) and buffer only (for background fluorescence).
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the background fluorescence from all measurements.
-
Plot the change in millipolarization (mP) units as a function of the this compound A concentration.
-
Fit the resulting binding curve to a suitable model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Comparative Data: Optimizing Assay Conditions
The following table illustrates how key parameters can influence the signal in a typical binding assay.
| Parameter | Suboptimal Condition (Low Signal) | Optimal Condition (Improved Signal) | Rationale |
| DNA Concentration (FP) | 0.1 nM | 5 nM | Too low a concentration results in a weak fluorescence signal that is difficult to distinguish from noise.[11][14] |
| Immobilization Level (SPR) | < 100 RU | 500 - 1000 RU | A higher density of the immobilized ligand (DNA) provides more binding sites for the analyte (this compound A), generating a stronger response. |
| Buffer pH (ITC) | pH 6.0 | pH 7.4 | Buffer conditions can significantly impact binding enthalpy (ΔH). A change in pH may shift the ΔH to a more easily detectable value.[5] |
| Incubation Time | 10 minutes | 60 minutes | Insufficient incubation may not allow the binding reaction to reach equilibrium, resulting in an underestimation of the true binding signal.[9][10] |
| Salt Concentration | 500 mM NaCl | 150 mM NaCl | High salt concentrations can screen electrostatic interactions that may be important for binding, thus weakening the interaction and the resulting signal. |
This compound A Signaling Pathway
This compound A's primary mechanism of action is the direct inhibition of DNA-dependent RNA synthesis by bis-intercalation. This physical blockage prevents the progression of RNA polymerase along the DNA template, thereby inhibiting transcription.
References
- 1. This compound A derived hybrid for simultaneous DNA binding and metal coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bifunctional intercalation and sequence specificity in the binding of quinomycin and this compound antibiotics to deoxyribonucleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sequence preferences in the binding to DNA of this compound A and TANDEM as reported by DNase I footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Isothermal Calorimeter (ITC) | Biophysical Resource [medicine.yale.edu]
- 8. swordbio.com [swordbio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 16. nicoyalife.com [nicoyalife.com]
- 17. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of Triostin A and Echinomycin DNA Binding Specificity
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecules and DNA is paramount for the design of effective therapeutics. This guide provides a detailed comparison of the DNA binding specificities of two closely related quinoxaline antibiotics: triostin A and echinomycin.
Both this compound A and echinomycin are potent antitumor agents that exert their biological activity by binding to double-stranded DNA, primarily through a process known as bis-intercalation, where their two planar quinoxaline rings insert into the DNA double helix.[1][2] While structurally similar, subtle differences in their peptide backbones lead to distinct DNA sequence preferences and binding affinities. This guide synthesizes experimental data to highlight these differences, offering a clear perspective for researchers in the field.
Quantitative Comparison of DNA Binding Parameters
The following table summarizes the key quantitative parameters related to the DNA binding of this compound A and echinomycin, compiled from various experimental studies.
| Parameter | This compound A | Echinomycin | References |
| Preferred Binding Motif | Centered around a CpG step | Centered around a 5'-CG-3' step | [3][4] |
| Key Recognition Sequences | Not explicitly defined beyond CpG preference | 5'-ACGT-3', 5'-TCGT-3' | [5] |
| Binding Site Size | Approximately 6 base pairs | 4 to 6 base pairs | [3][4][5] |
| Binding Affinity (K) | Not explicitly quantified in the provided results | 4.5 x 10⁵ M⁻¹ to 5.0 x 10⁵ M⁻¹ | [6] |
| Binding Stoichiometry (n) | Not explicitly quantified in the provided results | ~5.3 base pairs per molecule | [6] |
Delving into the Specifics: this compound A vs. Echinomycin
This compound A and echinomycin both exhibit a strong preference for binding to DNA sequences containing a central CpG step.[3][4] This preference is a hallmark of this class of antibiotics. However, footprinting analysis has revealed more detailed insights into the specific recognition elements for echinomycin. Studies have shown that the strong binding sites for echinomycin often contain the tetranucleotide sequences 5'-ACGT-3' and 5'-TCGT-3'.[5] While this compound A also centers its binding on CpG steps, the specific flanking sequence preferences are not as clearly defined in the available literature.
The size of the DNA region protected by these molecules from enzymatic cleavage, known as the "footprint," provides an indication of the binding site size. For this compound A, the minimum binding site size appears to be six base pairs.[3] Echinomycin has been reported to have a binding site size of four to six base pairs.[4][5]
Structurally, both molecules act as bis-intercalators, with their alanine residues forming sequence-specific hydrogen bonds to guanine bases in the minor groove of the DNA.[7][8][9] X-ray crystallography studies of both antibiotics complexed with a DNA fragment of the sequence d(CGTACG) revealed that the two central AT base pairs adopt a Hoogsteen base pairing conformation, with the adenine in the syn conformation.[8][9] The primary structural difference between the two molecules lies in the shorter cross-bridge of echinomycin.[7][9]
Experimental Protocol: DNase I Footprinting
A key experimental technique used to determine the DNA binding specificity of molecules like this compound A and echinomycin is DNase I footprinting.[3][4][10] This method allows for the precise identification of the DNA sequences to which a ligand binds.
Principle: A DNA fragment of interest is radioactively labeled at one end. The labeled DNA is then incubated with the binding ligand (e.g., this compound A or echinomycin). Following this incubation, the DNA is subjected to limited digestion by the enzyme DNase I. DNase I cleaves the DNA backbone, but the regions where the ligand is bound are protected from this cleavage. When the resulting DNA fragments are separated by size using gel electrophoresis, the protected regions appear as a "footprint" – a gap in the ladder of DNA fragments compared to a control reaction without the ligand.
Detailed Methodology:
-
DNA Fragment Preparation: A specific DNA fragment, often a restriction fragment of a plasmid, is isolated and radioactively labeled at one of its 5' or 3' ends using enzymes like T4 polynucleotide kinase and [γ-³²P]ATP.
-
Ligand Binding: The end-labeled DNA is incubated with varying concentrations of the ligand (this compound A or echinomycin) under appropriate buffer conditions (e.g., temperature, pH, salt concentration) to allow for binding equilibrium to be reached.
-
DNase I Digestion: A carefully titrated amount of DNase I is added to the DNA-ligand mixture. The reaction is allowed to proceed for a short period to ensure that, on average, each DNA molecule is cleaved only once. The reaction is then stopped, typically by adding a solution containing a chelating agent like EDTA.
-
DNA Purification: The DNA fragments are purified from the reaction mixture to remove the enzyme, ligand, and salts. This is often achieved through phenol-chloroform extraction and ethanol precipitation.
-
Gel Electrophoresis and Autoradiography: The purified DNA fragments are denatured and separated by size on a high-resolution denaturing polyacrylamide gel. The gel is then dried and exposed to X-ray film. The radioactive decay from the labeled fragments creates a pattern on the film, revealing the positions of DNase I cleavage. The region of protection, or "footprint," indicates the binding site of the ligand.
Experimental Workflow Visualization
The following diagram illustrates the general workflow of a DNase I footprinting experiment.
Caption: Workflow of DNase I footprinting to determine DNA binding sites.
Conclusion
References
- 1. Bifunctional intercalation and sequence specificity in the binding of quinomycin and this compound antibiotics to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sequence preferences in the binding to DNA of this compound A and TANDEM as reported by DNase I footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sequence-specific binding of echinomycin to DNA: evidence for conformational changes affecting flanking sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Echinomycin binding sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Energetics of echinomycin binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of the structure of echinomycin and this compound A complexed to a DNA fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The molecular structure of a DNA-triostin A complex [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of the structure of echinomycin and this compound A complexed to a DNA fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Footprinting reveals that nogalamycin and actinomycin shuffle between DNA binding sites - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Triostin A Binding Sites on DNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Triostin A and its alternatives as DNA binding agents. It delves into their binding affinities, sequence specificities, and the experimental methodologies used to validate their interactions with DNA. This document is intended to serve as a valuable resource for researchers in molecular biology, pharmacology, and drug development.
Introduction to this compound A and DNA Binding
This compound A is a cyclic octadepsipeptide antibiotic belonging to the quinoxaline family. It exhibits potent antimicrobial and antitumor activity by binding to double-stranded DNA and inhibiting replication and transcription.[1] The primary mode of this compound A's interaction with DNA is through bisintercalation, where its two planar quinoxaline rings insert themselves between adjacent base pairs of the DNA double helix.[1] This binding is not random; this compound A demonstrates a notable sequence preference, primarily targeting CpG steps in the DNA sequence.[2]
The validation of these specific binding sites is crucial for understanding the mechanism of action of this compound A and for the rational design of new therapeutic agents with improved efficacy and specificity. This guide will explore the experimental techniques used for this validation and compare the binding properties of this compound A with other well-known DNA binding molecules.
Comparative Analysis of DNA Binding Properties
A direct comparison of the binding affinities and sequence specificities of various DNA binding agents is essential for evaluating their potential as therapeutic agents. This section presents a compilation of available data for this compound A and its key alternatives.
Quantitative Binding Affinity
The strength of the interaction between a small molecule and DNA is typically quantified by the equilibrium dissociation constant (Kd). A lower Kd value indicates a higher binding affinity. While a precise Kd value for this compound A is not consistently reported across the literature, its binding is known to be in the nanomolar to micromolar range, and its affinity is often compared to that of similar compounds.
| Compound | Binding Mode | Dissociation Constant (Kd) | Notes |
| This compound A | Bisintercalation | Not consistently reported; dissociation is an order of magnitude faster than quinomycins.[3] | High affinity for M. lysodeikticus DNA and poly(dA-dT).[4] |
| Echinomycin | Bisintercalation | ~4.5 x 105 M-1 (Ka) | Binding is salt-dependent.[5] The combination of Echinomycin and Actinomycin D shows significantly higher affinity for T:T mismatches.[6] |
| TANDEM (des-N-tetramethylthis compound A) | Bisintercalation | ~6 x 106 M-1 (Ka) for a specific octanucleotide.[7] | An analogue of this compound A. |
| Actinomycin D | Intercalation | ~6.4 x 106 M-1 (Ka) for a high-affinity site (TGCT).[1] | Site-specific binding constants vary.[1] |
| Mithramycin | Minor Groove Binding | ~0.60 ± 0.01 µM for core histone octamer. | Binds to GC-rich regions in the minor groove as a dimer with a divalent cation.[8] |
Note: Ka (association constant) is the inverse of Kd (dissociation constant). Higher Ka values indicate stronger binding.
Sequence Specificity
The preferred DNA sequences for binding vary significantly among these compounds, which is a critical determinant of their biological activity and potential off-target effects.
| Compound | Preferred DNA Sequence |
| This compound A | Primarily CpG steps.[2] Also shows a preference for poly(dA-dT) over poly(dG-dC).[4] |
| Echinomycin | CpG steps, with key recognition elements in ACGT and TCGT sequences.[9][10] |
| TANDEM | ATA or TAT sequences.[2] |
| Actinomycin D | GpC steps, with the highest affinity for TGCT.[1] |
| Mithramycin | GC-rich regions in the minor groove.[8] |
Experimental Validation of Binding Sites
Several biophysical and biochemical techniques are employed to identify and characterize the binding sites of small molecules on DNA. This section details the protocols for the most common methods used in the study of this compound A and its analogues.
DNase I Footprinting
DNase I footprinting is a powerful method to determine the specific DNA sequence to which a ligand binds. The principle is that the bound ligand protects the DNA from cleavage by DNase I, leaving a "footprint" on a sequencing gel.
Experimental Workflow:
Detailed Protocol:
-
DNA Preparation: A specific DNA fragment is labeled at one 5' end, typically with 32P. The labeled DNA is then purified.
-
Binding Reaction: The end-labeled DNA is incubated with varying concentrations of this compound A (or the compound of interest) to allow for binding equilibrium to be reached. A control reaction without the ligand is also prepared.
-
DNase I Digestion: A limited amount of DNase I is added to each reaction to randomly cleave the DNA backbone. The reaction is stopped after a short incubation period.
-
Analysis: The DNA fragments are denatured and separated by size using denaturing polyacrylamide gel electrophoresis. The gel is then dried and exposed to X-ray film for autoradiography. The region where the ligand was bound will be protected from DNase I cleavage, resulting in a gap in the ladder of DNA fragments, known as the footprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about the DNA-ligand complex in solution. It can be used to identify the specific protons of both the DNA and the ligand that are involved in the interaction.
Experimental Workflow:
Key Experimental Parameters:
-
NMR Experiments: 1D proton NMR is used to monitor changes in the chemical shifts of DNA and ligand protons upon binding. 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is crucial for identifying through-space interactions between protons of the DNA and the ligand, which provides distance constraints for structural calculations.[11]
-
Titration: A solution of the DNA oligonucleotide is titrated with increasing concentrations of this compound A. NMR spectra are recorded at each titration point to monitor the changes in chemical shifts and identify the saturation point of binding.
-
Structure Calculation: The distance restraints obtained from NOESY experiments, along with other experimental data, are used in computational software to calculate the three-dimensional structure of the DNA-Triostin A complex.
X-Ray Crystallography
X-ray crystallography provides a static, high-resolution three-dimensional structure of the DNA-ligand complex in a crystalline state. This technique has been instrumental in visualizing the bisintercalation of this compound A and the resulting conformational changes in the DNA.[12][13]
Experimental Workflow:
Crystallization Conditions for this compound A-DNA Complexes:
-
DNA Sequence: Self-complementary oligonucleotides containing the preferred binding site are typically used. For this compound A, a sequence like d(CGTACG) has been successfully crystallized.
-
Precipitants: Polyethylene glycol (PEG) and various salts are commonly used as precipitants to induce crystallization.
-
Additives: Divalent cations like Mg2+ are often included as they can stabilize the DNA structure and facilitate crystal packing.[9][10]
-
Method: The hanging drop or sitting drop vapor diffusion method is commonly employed for growing crystals.
Logical Relationship of Validation Methods
The validation of this compound A's DNA binding sites often follows a logical progression, starting from identifying the binding sequence to obtaining a high-resolution structure of the complex.
This diagram illustrates how different experimental techniques contribute to a comprehensive understanding of the this compound A-DNA interaction. DNase I footprinting first identifies the preferred binding sequence. This information then guides the design of DNA oligonucleotides for more detailed structural studies by NMR and X-ray crystallography. Concurrently, techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can be used to quantify the binding affinity and determine the thermodynamic parameters of the interaction.
Conclusion
The validation of this compound A's DNA binding sites is a multi-faceted process that relies on a combination of powerful experimental techniques. This guide has provided a comparative overview of this compound A and its alternatives, highlighting their distinct binding affinities and sequence specificities. The detailed experimental workflows and protocols presented herein offer a practical resource for researchers aiming to characterize DNA-ligand interactions. A thorough understanding of these interactions is paramount for the development of novel, sequence-specific DNA binding agents with therapeutic potential.
References
- 1. This compound A derived hybrid for simultaneous DNA binding and metal coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of dissociation of quinoxaline antibiotics from DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bifunctional intercalation and sequence specificity in the binding of quinomycin and this compound antibiotics to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arep.med.harvard.edu [arep.med.harvard.edu]
- 5. Preparation and DNA-binding properties of substituted this compound antibiotics [pubmed.ncbi.nlm.nih.gov]
- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 8. A comparison of the structure of echinomycin and this compound A complexed to a DNA fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. NMR-Based Rational Drug Design of G:G Mismatch DNA Binding Ligand Trapping Transient Complex via Disruption of a Key Allosteric Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparison of the structure of echinomycin and this compound A complexed to a DNA fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein crystallization: Eluding the bottleneck of X-ray crystallography [aimspress.com]
- 13. hub.tmu.edu.tw [hub.tmu.edu.tw]
A Comparative Analysis of Triostin A and its Synthetic Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the naturally occurring antibiotic triostin A and its synthetic analogues. This document outlines their biological activities, supported by experimental data, and provides detailed methodologies for key experiments.
This compound A, a member of the quinoxaline family of antibiotics, is a bicyclic octadepsipeptide known for its potent antibacterial and antitumor activities.[1] Its mechanism of action involves the bisintercalation of its two quinoxaline rings into the minor groove of the DNA double helix, particularly at GC-rich sequences.[2][3][4] This interaction effectively blocks transcription and replication, leading to cytotoxic effects.[5] this compound A is also a biosynthetic precursor to echinomycin, a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1), a key target in cancer therapy.[1][6] The unique structure and biological activity of this compound A have spurred the synthesis of numerous analogues to explore structure-activity relationships, improve efficacy, and develop novel therapeutic agents.
Comparative Biological Activity
The biological activity of this compound A and its synthetic analogues has been evaluated through various assays, primarily focusing on their cytotoxicity against cancer cell lines and their ability to inhibit HIF-1 transcriptional activity. The data presented below summarizes the key findings from comparative studies.
Cytotoxicity against MCF-7 Human Breast Cancer Cells
The cytotoxic effects of this compound A and several of its analogues were assessed using the MCF-7 human breast cancer cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are presented in the table below.
| Compound | Modification | IC50 (nM) under Normoxia | IC50 (nM) under Hypoxia | Reference |
| This compound A | - | 1.8 | 0.3 | [1][6] |
| Analogue 1 (Thiosulfinate) | Oxidized disulfide bridge | 2.6 | 0.3 | [1][6] |
| Analogue 2 (Thiosulfonate) | Oxidized disulfide bridge | > 1000 | > 1000 | [6] |
| Analogue 3 (Quinoline) | Quinoxaline replaced with Quinoline | 2.6 | 0.4 | [6] |
| Analogue 4 (Naphthalene) | Quinoxaline replaced with Naphthalene | > 1000 | > 1000 | [6] |
| Analogue 5 (D,D-diastereomer) | Altered stereochemistry of the core | 2.5 | 0.4 | [6] |
| Analogue 6 (D,L-diastereomer) | Altered stereochemistry of the core | 2.7 | 0.5 | [6] |
Inhibition of HIF-1 Transcriptional Activity
The inhibitory effect of this compound A and its analogues on HIF-1 transcriptional activity was measured in MCF-7 cells under hypoxic conditions. The IC50 values for the inhibition of a hypoxia-responsive reporter gene are summarized below.
| Compound | Modification | IC50 (nM) | Reference |
| This compound A | - | 0.3 | [1][6] |
| Analogue 1 (Thiosulfinate) | Oxidized disulfide bridge | 0.3 | [1][6] |
| Analogue 2 (Thiosulfonate) | Oxidized disulfide bridge | > 1000 | [6] |
| Analogue 3 (Quinoline) | Quinoxaline replaced with Quinoline | 0.4 | [6] |
| Analogue 4 (Naphthalene) | Quinoxaline replaced with Naphthalene | > 1000 | [6] |
| Analogue 5 (D,D-diastereomer) | Altered stereochemistry of the core | 0.4 | [6] |
| Analogue 6 (D,L-diastereomer) | Altered stereochemistry of the core | 0.5 | [6] |
Key Structure-Activity Relationship Insights
The comparative data reveals several key insights into the structure-activity relationships of this compound A analogues:
-
The Quinoxaline Moiety is Crucial: Replacement of the quinoxaline rings with naphthalene results in a complete loss of activity, highlighting the importance of this specific aromatic system for DNA intercalation and biological function.[6] Substitution with quinoline retains potent activity.
-
The Disulfide Bridge is Sensitive to Oxidation: Oxidation of the disulfide bridge to a thiosulfinate is well-tolerated, whereas further oxidation to a thiosulfonate abrogates activity.[6] This suggests that the geometry and electronic properties of the cyclic peptide backbone are critical.
-
Stereochemistry of the Core Influences Potency: While diastereomeric analogues with altered stereochemistry retain significant activity, the natural configuration of this compound A exhibits the highest potency.[6]
-
Nucleobase Analogues: The replacement of the quinoxaline moieties with nucleobases has been explored to shift the binding preference from intercalation to major groove binding.[5] These analogues have shown the potential for sequence-specific DNA recognition.[5]
Signaling Pathway Inhibition: HIF-1
This compound A and its active analogues exert their anticancer effects, in part, by inhibiting the HIF-1 signaling pathway. Under hypoxic conditions, a common feature of solid tumors, HIF-1α protein accumulates and dimerizes with HIF-1β. This complex then translocates to the nucleus and binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, cell survival, and metabolism. This compound A has been shown to inhibit not only the DNA binding of HIF-1 but also the accumulation of HIF-1α protein.[6]
Figure 1. Inhibition of the HIF-1 signaling pathway by this compound A and its analogues.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Cytotoxicity Assay
-
Cell Line: MCF-7 human breast cancer cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing various concentrations of the test compounds.
-
For hypoxic conditions, plates are incubated in a multi-gas incubator with 1% O2, 5% CO2, and 94% N2 for 48 hours. For normoxic conditions, plates are incubated in a standard 5% CO2 incubator.
-
Cell viability is assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 assay.
-
The absorbance is measured using a microplate reader, and the IC50 values are calculated from the dose-response curves.
-
Figure 2. Workflow for the cytotoxicity assay.
HIF-1 Reporter Gene Assay
-
Cell Line: MCF-7 cells are stably transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple copies of the hypoxia-responsive element (HRE).
-
Assay Procedure:
-
The stably transfected cells are seeded in 96-well plates.
-
After adherence, cells are treated with various concentrations of the test compounds.
-
The plates are incubated under hypoxic conditions (1% O2) for 16-24 hours.
-
Cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol.
-
The IC50 values for the inhibition of HIF-1 transcriptional activity are determined from the dose-response curves.
-
DNA Binding Assays
The interaction of this compound A and its analogues with DNA can be quantitatively assessed using methods such as fluorescence intercalator displacement or microscale thermophoresis.
Fluorescence Intercalator Displacement (FID) Assay:
-
Principle: This assay measures the displacement of a fluorescent DNA intercalator (e.g., ethidium bromide) from DNA by a competing compound.
-
Procedure:
-
A solution of double-stranded DNA (e.g., calf thymus DNA) and ethidium bromide is prepared.
-
The test compound is titrated into the solution.
-
The decrease in fluorescence intensity, as the test compound displaces the ethidium bromide, is monitored using a fluorometer.
-
The binding affinity (e.g., K_d) can be calculated from the titration curve.
-
Microscale Thermophoresis (MST):
-
Principle: MST measures the directed movement of molecules in a temperature gradient, which is dependent on size, charge, and hydration shell. A change in any of these properties upon ligand binding can be detected.
-
Procedure:
-
A fluorescently labeled DNA oligonucleotide is kept at a constant concentration.
-
The test compound is serially diluted and mixed with the labeled DNA.
-
The samples are loaded into capillaries, and the thermophoretic movement is measured using an MST instrument.
-
The binding affinity is determined by plotting the change in thermophoresis against the ligand concentration.
-
Conclusion
The synthetic analogues of this compound A have provided valuable insights into the structural requirements for its biological activity. The quinoxaline ring system and the integrity of the disulfide bridge are paramount for its potent cytotoxic and HIF-1 inhibitory effects. While modifications to the peptide core are generally tolerated, they tend to reduce potency compared to the natural product. The development of nucleobase-containing analogues represents a promising strategy for generating DNA-binding agents with altered sequence specificity. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers aiming to further explore the therapeutic potential of this fascinating class of natural products and their derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. The molecular structure of a DNA-triostin A complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and DNA-binding properties of substituted this compound antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 5. This compound A derived hybrid for simultaneous DNA binding and metal coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solution-phase synthesis and biological evaluation of this compound A and its analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Cytotoxicity of Triostin A and Echinomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of two closely related quinoxaline antibiotics: triostin A and echinomycin. Both compounds are potent antitumor agents that function as DNA bis-intercalators, but they exhibit distinct characteristics in their biological activity and mechanisms of action. This document summarizes key experimental data, outlines detailed methodologies for cytotoxicity assessment, and visualizes the signaling pathways involved.
At a Glance: Key Differences and Similarities
| Feature | This compound A | Echinomycin |
| Primary Mechanism | DNA bis-intercalation, inhibition of transcription and replication. | DNA bis-intercalation, potent inhibition of Hypoxia-Inducible Factor-1α (HIF-1α). |
| Structural Note | Biosynthetic precursor to echinomycin.[1] | A more studied and clinically evaluated derivative of the this compound family. |
| Reported Potency | Exhibits significant cytotoxicity and hypoxia-selective effects.[1] | Highly potent, with IC50 values in the nanomolar to picomolar range against various cancer cells.[2] |
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound A and echinomycin against the MCF-7 human breast cancer cell line, providing a direct comparison of their cytotoxic potency.
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound A | MCF-7 | 1.8 ± 0.2 | [1] |
| Echinomycin | MCF-7 | 0.9 ± 0.1 | [1] |
Mechanisms of Action and Signaling Pathways
Both this compound A and echinomycin exert their cytotoxic effects primarily by intercalating into the minor groove of DNA, which physically obstructs the processes of DNA replication and transcription, ultimately leading to cell death.[3][4] However, a key distinction lies in echinomycin's potent ability to inhibit the transcription factor HIF-1α.[5][6]
This compound A , as the precursor to echinomycin, also demonstrates HIF-1 inhibitory activity, contributing to its cytotoxicity, particularly in hypoxic tumor environments.[1]
Echinomycin has been shown to induce apoptosis through a well-defined signaling cascade. This involves the activation of the MAP kinase pathway, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3, a key executioner of apoptosis.[7][8]
The following diagram illustrates the comparative signaling pathways leading to apoptosis for both compounds.
Experimental Protocols
The following is a generalized protocol for assessing the cytotoxicity of this compound A and echinomycin using a colorimetric method such as the MTT assay. This protocol is based on standard procedures and should be optimized for specific cell lines and experimental conditions.
Objective: To determine the IC50 value of a test compound in a specific cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound A and Echinomycin stock solutions (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound A and echinomycin in complete culture medium from the stock solutions. A typical concentration range might be from 0.1 nM to 1 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used for dilutions) and a no-treatment control.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control medium.
-
Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
The workflow for a typical cytotoxicity assay is depicted in the diagram below.
References
- 1. Solution-phase synthesis and biological evaluation of this compound A and its analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Echinomycin as a promising therapeutic agent against KSHV-related malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of the structure of echinomycin and this compound A complexed to a DNA fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of the structure of echinomycin and this compound A complexed to a DNA fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Echinomycin | Cell Signaling Technology [cellsignal.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Molecular signaling cascade in DNA bisintercalator, echinomycin-induced apoptosis of HT-29 cells: evidence of the apoptotic process via activation of the cytochrome c-ERK-caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Echinomycin and a novel analogue induce apoptosis of HT-29 cells via the activation of MAP kinases pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to DNA Footprinting: Comparing Alternatives to Triostin A
For researchers, scientists, and drug development professionals engaged in understanding the intricate dance between DNA and its binding partners, DNA footprinting remains a cornerstone technique. While classic intercalating agents like Triostin A have proven valuable, a diverse arsenal of alternative enzymatic and chemical probes now offers a range of resolutions, specificities, and applications. This guide provides an objective comparison of this compound A and its modern alternatives, complete with experimental data and detailed protocols to inform your selection of the optimal footprinting strategy.
Mechanism of Action: this compound A
This compound A, a member of the quinoxaline family of antibiotics, functions as a bifunctional intercalator.[1] Its two quinoxaline rings insert into the DNA double helix, primarily at CpG steps, with a minimum binding site of approximately six base pairs.[2][3] This binding unwinds the DNA and creates a "footprint" by sterically hindering the access of cleaving agents.[1]
Performance Comparison of DNA Footprinting Agents
The choice of a footprinting agent is critical and depends on the desired resolution, the nature of the DNA-binding molecule, and whether the experiment is conducted in vitro or in vivo. The following table summarizes the key performance characteristics of this compound A and its common alternatives.
| Feature | This compound A | DNase I | Hydroxyl Radicals | Dimethyl Sulfate (DMS) | UV Irradiation | Methidiumpropyl-EDTA (MPE) | Orthophenanthroline-Copper |
| Type | Small Molecule Intercalator | Enzyme (Endonuclease) | Chemical (Radical) | Chemical (Methylating Agent) | Physical (Crosslinking) | Chemical Nuclease | Chemical Nuclease |
| Resolution | ~6 bp[2] | 8-10 bp larger than binding site[4] | Single nucleotide[5] | Single nucleotide[6] | Single nucleotide[7][8] | High[9] | High[10] |
| Cleavage/Modification Specificity | Binds CpG steps[2] | Some sequence preference | No sequence preference | Guanine (N7), Adenine (N3) | Pyrimidine dimers | No sequence preference[11] | Minor groove, some sequence dependence[10] |
| Application | In vitro | In vitro, In vivo (with permeabilization) | In vitro | In vitro, In vivo | In vitro, In vivo | In vitro | In vitro, In vivo |
| Key Advantage | Specificity for certain sequences | Widely used, robust signal | High resolution, no sequence bias | Reveals major/minor groove contacts | Captures transient interactions | High accuracy for binding site size[9][12] | High resolution, in vivo applicability[10] |
| Key Disadvantage | Limited to specific binding sites | Lower resolution due to steric hindrance | Can be damaging to proteins | Modifies only specific bases | Difficult to interpret gels | Can have some sequence preference |
Experimental Protocols
Detailed methodologies are crucial for reproducible DNA footprinting experiments. Below are representative protocols for the most common enzymatic and chemical footprinting techniques.
DNase I Footprinting
This method relies on the enzymatic activity of DNase I to cleave the DNA backbone in regions not protected by a bound protein.
Protocol:
-
DNA Preparation: A DNA fragment of 100-400 bp containing the putative binding site is typically used. The fragment is labeled at one end, commonly with 32P or a fluorescent dye.
-
Binding Reaction: The labeled DNA is incubated with the protein of interest in an appropriate binding buffer. A control reaction without the protein is prepared in parallel.
-
DNase I Digestion: A pre-determined concentration of DNase I is added to both the protein-bound and control reactions and incubated for a short period (e.g., 1-2 minutes) to achieve partial digestion.
-
Reaction Quenching: The digestion is stopped by adding a solution containing a chelating agent like EDTA, which sequesters the Mg2+ and Ca2+ ions required for DNase I activity.
-
DNA Purification: The DNA fragments are purified from the reaction mixture, typically by phenol-chloroform extraction and ethanol precipitation.
-
Gel Electrophoresis: The purified DNA fragments are resolved on a high-resolution denaturing polyacrylamide gel.
-
Visualization: The gel is visualized by autoradiography (for 32P) or fluorescence imaging. The region where the protein was bound will appear as a "footprint" a gap in the ladder of DNA fragments compared to the control lane.[13]
Hydroxyl Radical Footprinting
This high-resolution technique uses hydroxyl radicals, often generated by the Fenton reaction, to cleave the DNA backbone. Due to their small size, hydroxyl radicals can probe the DNA surface with greater detail than larger enzymatic probes.[14]
Protocol:
-
DNA Preparation: As with DNase I footprinting, a uniquely end-labeled DNA fragment is used.
-
Binding Reaction: The labeled DNA is incubated with the protein of interest in a suitable buffer.
-
Hydroxyl Radical Generation: The Fenton reaction is initiated by adding a mixture of (NH4)2Fe(SO4)2·6H2O, EDTA, H2O2, and sodium ascorbate to the DNA-protein complex. This generates hydroxyl radicals that cleave the DNA backbone.
-
Reaction Quenching: The reaction is stopped after a brief incubation (typically seconds to a minute) by adding a quenching solution, such as thiourea or glycerol.
-
DNA Purification: The DNA fragments are purified.
-
Gel Electrophoresis and Visualization: The cleaved DNA is analyzed on a sequencing gel as described for DNase I footprinting. The resulting footprint will show protection at the single-nucleotide level.[14]
Concluding Remarks
The selection of a DNA footprinting agent is a critical decision that directly impacts the resolution and nature of the information obtained. While this compound A and other small molecules are valuable for studying specific DNA-ligand interactions, the broader applicability and varying resolutions of enzymatic and chemical cleavage agents provide a more versatile toolkit for researchers. DNase I footprinting remains a robust and widely used technique, particularly for initial characterization of protein binding sites. For studies demanding the highest precision, hydroxyl radical footprinting and other chemical nucleases offer single-nucleotide resolution. The advent of in vivo footprinting techniques further expands the ability to study DNA-protein interactions within their native cellular context. By carefully considering the strengths and limitations of each method, researchers can select the most appropriate tool to unravel the complexities of gene regulation and drug-DNA interactions.
References
- 1. Bifunctional intercalation and sequence specificity in the binding of quinomycin and this compound antibiotics to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequence preferences in the binding to DNA of this compound A and TANDEM as reported by DNase I footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions of quinoxaline antibiotic and DNA: the molecular structure of a this compound A-d(GCGTACGC) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural interpretation of DNA-protein hydroxyl-radical footprinting experiments with high resolution using HYDROID - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DMS Footprinting of Structured RNAs and RNA-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Base-resolution UV footprinting by sequencing reveals distinctive damage signatures for DNA-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methidiumpropyl-EDTA•Fe(II) and DNase I footprinting report different small molecule binding site sizes on DNA [authors.library.caltech.edu]
- 10. A versatile in vivo footprinting technique using 1,10-phenanthroline–copper complex to study important cellular processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protection analysis (or "footprinting") of specific protein-DNA complexes in crude nuclear extracts using methidiumpropyl-EDTA-iron (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methidiumpropyl-EDTA.Fe(II) and DNase I footprinting report different small molecule binding site sizes on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. letstalkacademy.com [letstalkacademy.com]
- 14. Footprinting protein-DNA complexes using the hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming Triostin A Binding Affinity via Titration
For researchers in drug discovery and molecular biology, quantifying the binding affinity of small molecules to their targets is a critical step in validating therapeutic potential. Triostin A, a bicyclic depsipeptide antibiotic, is a potent DNA bis-intercalator that inhibits transcription and replication by binding to the minor groove of the DNA double helix. This guide provides a comparative overview of methods to confirm its binding affinity, focusing on titration techniques, and presents experimental data for related compounds to offer a quantitative context.
Comparing DNA Binding Affinities
The strength of the interaction between a ligand like this compound A and DNA is quantified by the equilibrium dissociation constant (K_D), where a smaller K_D value signifies a tighter binding interaction. While specific binding data for this compound A can vary with the DNA sequence and experimental conditions, we can compare it with its close analogue, TANDEM (des-N-tetramethylthis compound A), and other well-characterized DNA intercalators.
| Compound | Target DNA Sequence/Type | Method | Association Constant (K_a) (M⁻¹) | Dissociation Constant (K_D) (M) | Reference |
| TANDEM (this compound A analogue) | d(G-G-T-A-T-A-C-C) | Spectroscopic Titration | ~ 6.0 x 10⁶ | ~ 1.7 x 10⁻⁷ | |
| Echinomycin | Herring Sperm DNA | Calorimetry (DSC) | 5.0 x 10⁵ | 2.0 x 10⁻⁶ | |
| Actinomycin D | d(AACCATAG ) motifs | Spectroscopic Titration | ≥ 1.0 x 10⁷ | ≤ 1.0 x 10⁻⁷ | |
| Ethidium Bromide | Calf Thymus DNA | Spectroscopic Titration | 10⁴ - 10⁶ | 10⁻⁶ - 10⁻⁴ |
Key Methodologies for Determining Binding Affinity
Two robust and widely used titration methods for quantifying DNA-ligand interactions are Fluorescence Titration and Isothermal Titration Calorimetry (ITC).
Fluorescence Titration
This technique relies on monitoring changes in the fluorescence properties of either the ligand or a DNA-bound probe upon complex formation. For a molecule like this compound A, which contains fluorescent quinoxaline chromophores, its intrinsic fluorescence can be directly monitored. As this compound A intercalates into the DNA helix, its fluorescence is often quenched or enhanced. By titrating a fixed concentration of DNA with increasing amounts of this compound A (or vice versa) and measuring the corresponding fluorescence change, a binding curve can be generated to calculate the K_D.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event. This method provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). In a typical ITC experiment, a solution of this compound A is titrated into a sample cell containing the target DNA solution. The resulting heat changes are measured after each injection, yielding a binding isotherm that can be fitted to determine the thermodynamic parameters.
Experimental Protocols
Below are detailed protocols for determining the binding affinity of this compound A to DNA using Fluorescence Titration and Isothermal Titration Calorimetry.
Protocol 1: Fluorescence Spectroscopic Titration
Objective: To determine the binding constant (K_D) of this compound A to a specific DNA sequence (e.g., Calf Thymus DNA) by monitoring changes in the intrinsic fluorescence of this compound A.
Materials:
-
Spectrofluorometer with a thermostatted cuvette holder.
-
1 cm path length quartz cuvette.
-
This compound A stock solution (e.g., 1 mM in DMSO).
-
Calf Thymus DNA (CT-DNA) stock solution, concentration determined by UV absorbance at 260 nm.
-
Assay Buffer (e.g., 10 mM Phosphate buffer, 100 mM NaCl, pH 7.4).
-
Micropipettes.
Procedure:
-
Preparation:
-
Prepare a working solution of this compound A in the assay buffer. The final concentration should be low enough to avoid aggregation but high enough to provide a stable fluorescence signal.
-
Prepare a series of DNA dilutions in the assay buffer.
-
-
Instrument Setup:
-
Set the spectrofluorometer to the appropriate excitation and emission wavelengths for the quinoxaline chromophore of this compound A (e.g., Excitation ≈ 320 nm, Emission ≈ 410 nm). Set the temperature (e.g., 25°C).
-
-
Titration:
-
Add a fixed volume of the this compound A working solution to the cuvette and record the initial fluorescence intensity (F₀).
-
Make sequential additions (e.g., 2-10 µL) of the CT-DNA stock solution into the cuvette.
-
After each addition, mix thoroughly and allow the system to equilibrate for 2-5 minutes before recording the fluorescence intensity (F).
-
Continue the titration until the fluorescence signal reaches a plateau, indicating saturation of the binding sites.
-
-
Data Analysis:
-
Correct the observed fluorescence data for dilution effects.
-
Plot the change in fluorescence (ΔF = F - F₀) against the concentration of DNA.
-
Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) using non-linear regression analysis to determine the dissociation constant (K_D).
-
Protocol 2: Isothermal Titration Calorimetry (ITC)
Objective: To obtain a complete thermodynamic profile (K_D, n, ΔH, ΔS) for the binding of this compound A to DNA.
Materials:
-
Isothermal Titration Calorimeter.
-
This compound A solution (in the syringe).
-
DNA solution (in the sample cell).
-
Identical buffer for both this compound A and DNA solutions (dialysis is recommended to minimize buffer mismatch effects).
Procedure:
-
Sample Preparation:
-
Prepare concentrated stock solutions of this compound A and the target DNA in the same buffer batch. Accurately determine the concentrations.
-
The concentration of the macromolecule in the cell is typically 10-50 times the expected K_D, and the ligand concentration in the syringe is 10-20 times the macromolecule concentration.
-
Degas both solutions to prevent air bubbles during the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C), stirring speed, and injection parameters (volume and number of injections).
-
Perform a control titration by injecting this compound A into the buffer alone to determine the heat of dilution.
-
-
Titration:
-
Load the DNA solution into the sample cell and the this compound A solution into the injection syringe.
-
Initiate the titration. The instrument will automatically perform a series of small injections of this compound A into the DNA solution.
-
The heat change after each injection is measured and recorded.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection to create a binding isotherm, plotting heat (µcal/mol) versus the molar ratio of this compound A to DNA.
-
Fit the isotherm to a suitable binding model (e.g., one-site model) using the instrument's software to calculate K_D, n, and ΔH. The binding entropy (ΔS) can then be calculated from these values.
-
Visualizing Workflows and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of experimental processes and molecular interactions.
Safety Operating Guide
Navigating the Disposal of Laboratory Chemicals: A Step-by-Step Guide
The proper disposal of laboratory chemicals is a critical component of ensuring the safety of personnel and the protection of the environment. For any chemical compound, including the substance identified as "triostin," a systematic approach to waste management is essential. This guide provides a comprehensive, step-by-step procedure for the safe disposal of laboratory chemicals, emphasizing the importance of proper identification, hazard assessment, and adherence to regulatory guidelines.
Crucial First Step: Accurate Chemical Identification
Before any disposal procedures can be initiated, the chemical must be accurately identified. The name "this compound" is ambiguous in scientific literature and commercial databases. It is imperative to verify the correct chemical name and its associated Chemical Abstracts Service (CAS) number. An incorrect identification can lead to improper handling and disposal, posing significant safety and environmental risks.
Once the chemical is unequivocally identified, the most critical document to consult is its Safety Data Sheet (SDS). The SDS provides comprehensive information regarding the chemical's properties, hazards, and, most importantly, specific disposal considerations.
Procedural Overview for Chemical Waste Disposal
The following steps outline a general protocol for the disposal of a laboratory chemical. This procedure should be adapted to comply with the specific guidelines outlined in the chemical's SDS and the institution's environmental health and safety (EHS) protocols.
-
Hazard Assessment: Review the SDS to understand the chemical's hazards. Determine if it is classified as a hazardous waste. According to the Environmental Protection Agency (EPA), a waste is considered hazardous if it is specifically listed on one of four lists (F, K, P, and U lists) or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the SDS. This typically includes safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Waste Segregation: Do not mix different chemical wastes unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. Waste should be segregated into compatible categories, such as:
-
Halogenated Solvents
-
Non-Halogenated Solvents
-
Corrosive Wastes (Acids and Bases, stored separately)
-
Heavy Metal Wastes
-
Solid Chemical Wastes
-
-
Container Selection and Labeling:
-
Collect chemical waste in a container that is compatible with the chemical. For example, do not store corrosive acids in metal containers.
-
The container must be in good condition and have a secure, leak-proof lid.
-
Label the waste container clearly with the words "Hazardous Waste," the full chemical name(s) of the contents, the approximate percentage of each component, and the associated hazards (e.g., flammable, corrosive).
-
-
Accumulation and Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Keep waste containers closed except when adding waste.
-
Ensure secondary containment is used to capture any potential leaks or spills.
-
-
Arrange for Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of chemical waste down the drain or in the regular trash.
Quantitative Data for Hazardous Waste Characterization
The following table summarizes the quantitative characteristics that define a waste as hazardous under EPA regulations.
| Characteristic | Description | EPA Hazardous Waste Code |
| Ignitability | Liquids with a flash point less than 60°C (140°F), non-liquids that can cause fire through friction or spontaneous combustion, ignitable compressed gases, and oxidizers. | D001 |
| Corrosivity | Aqueous wastes with a pH less than or equal to 2, or greater than or equal to 12.5, or liquids that corrode steel at a rate greater than 6.35 mm per year. | D002 |
| Reactivity | Wastes that are unstable under normal conditions, may react with water, can give off toxic gases, or are capable of detonation or explosive reaction. | D003 |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. Determined by the Toxicity Characteristic Leaching Procedure (TCLP). | D004 - D043 |
Experimental Protocols
The determination of hazardous waste characteristics involves standardized experimental protocols established by the EPA. For example, the flash point for ignitability is determined using methods such as the Pensky-Martens Closed-Cup Method (SW-846 Test Method 1010A). The corrosivity towards steel is measured by SW-846 Test Method 1110A. The toxicity is evaluated using the Toxicity Characteristic Leaching Procedure (TCLP), Method 1311.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.
By adhering to this structured approach, researchers and laboratory personnel can ensure that chemical waste is managed in a manner that is safe, compliant, and environmentally responsible. Always prioritize safety and consult with your institution's EHS department for specific guidance.
Essential Safety and Operational Guidance for Handling Triostin
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like triostin is paramount. This compound, a quinoxaline antibiotic and a DNA intercalating agent, should be handled with the utmost care due to its potential cytotoxicity. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the protection of laboratory personnel and the environment.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS 12795-78-7) was located. The following guidance is based on the general principles for handling potent cytotoxic compounds. A risk assessment specific to the planned laboratory operations must be conducted before handling this compound.
Personal Protective Equipment (PPE)
The primary line of defense when handling this compound is the correct and consistent use of personal protective equipment. The following table summarizes the recommended PPE.
| PPE Category | Specification |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves is required. Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured. |
| Body Protection | A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) should be worn. Cuffs should be tucked under the outer glove. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield are mandatory to protect against splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator should be used when handling this compound powder or when there is a risk of aerosol generation. A respiratory protection program should be in place, including fit testing. |
Operational Plan for Handling this compound
A designated area within the laboratory should be established for the handling of this compound. This area should be clearly marked, and access should be restricted.
Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage. If compromised, implement spill procedures immediately.
-
Store this compound in a clearly labeled, sealed, and secure container in a designated, well-ventilated, and restricted-access area.
Preparation and Handling:
-
Preparation: All manipulations of this compound, including weighing and dilutions, must be performed in a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to protect both the product and the personnel.
-
Weighing: Use a dedicated and calibrated analytical balance within the containment device. Use a plastic-backed absorbent liner on the work surface to contain any potential spills.
-
Dilution: When preparing solutions, add the diluent slowly to the this compound powder to minimize aerosolization.
-
Transport: When transporting this compound within the laboratory, use a sealed, leak-proof secondary container.
Spill Management Plan
In the event of a this compound spill, immediate and appropriate action is crucial. A spill kit specifically for cytotoxic drugs should be readily available.
Minor Spill (within a BSC):
-
Containment: Cover the spill with absorbent pads from the spill kit.
-
Decontamination: Clean the area with a suitable decontamination solution (e.g., a high-pH solution followed by a neutralizing agent, or as determined by a specific risk assessment), working from the outer edge of the spill inwards.
-
Disposal: All materials used for cleanup must be disposed of as cytotoxic waste.
Major Spill (outside a BSC):
-
Evacuation and Alerting: Evacuate the immediate area and alert others. Restrict access to the spill area.
-
PPE: Don appropriate PPE from the spill kit, including a respirator.
-
Containment: Cover the spill with absorbent material. For powders, gently cover to avoid creating dust.
-
Decontamination: Follow the decontamination procedure as for a minor spill.
-
Reporting: Report the incident to the laboratory supervisor and the institutional safety officer.
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines for cytotoxic waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated PPE (gloves, gowns, etc.), absorbent pads, and labware (e.g., pipette tips, tubes) must be placed in a designated, leak-proof, and puncture-resistant cytotoxic waste container. |
| Liquid Waste | Collect all liquid waste containing this compound in a clearly labeled, sealed, and compatible hazardous waste container. Do not dispose of down the drain. |
| Sharps Waste | Needles, syringes, and other sharps contaminated with this compound must be placed directly into a designated sharps container for cytotoxic waste. |
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for safely handling this compound in a research setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
